4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAHYXQWHWDEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383279 | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473528-88-0 | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its strategic substitution pattern, featuring a reactive aldehyde, a synthetically versatile bromine atom, and a methylated nitrogen, makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The aldehyde group facilitates a variety of transformations, including conversion to alcohols, acids, or imines, enabling diverse derivatization pathways.[1]
Given its pivotal role in synthesis, unambiguous confirmation of its structure is paramount. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the expected data but also delve into the causal reasoning behind the spectroscopic observations, offering a robust framework for the characterization of this and related pyrazole derivatives.
Molecular Structure and Spectroscopic Overview
The core of our investigation is the molecule with the following structure:
Caption: Molecular structure of this compound.
Our analytical workflow for confirming this structure is as follows:
Caption: Workflow for the structural elucidation of this compound.
I. Mass Spectrometry: Confirming the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a highly characteristic signature.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Examine the mass-to-charge ratio (m/z) for the molecular ion peak and its isotopic distribution.
Expected Data & Interpretation: The molecular formula is C₅H₅BrN₂O. The expected exact mass can be calculated and compared with the experimental value.
| Parameter | Expected Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | ~189.01 g/mol [1] |
| Exact Mass [M(⁷⁹Br)+H]⁺ | 188.9658 m/z |
| Exact Mass [M(⁸¹Br)+H]⁺ | 190.9638 m/z |
The key diagnostic feature is the presence of two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. High-resolution data confirming the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the elemental composition. Indeed, published data for this compound shows calculated values for [C₅H₆⁷⁹BrN₂O]⁺ at 188.9658 and found at 188.9653, and for [C₅H₆⁸¹BrN₂O]⁺ calculated at 190.9638 and found at 190.9634.[2]
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, the most prominent features will be the carbonyl (C=O) stretch of the aldehyde and vibrations associated with the pyrazole ring.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (CHO) |
| ~1670-1690 | C=O Stretch | Aromatic Aldehyde |
| ~1500-1600 | C=C and C=N Stretch | Pyrazole Ring |
| ~1400-1450 | C-H Bend | Methyl Group (CH₃) |
| ~1100-1200 | C-N Stretch | Pyrazole Ring[3] |
The presence of a strong absorption band around 1670-1690 cm⁻¹ is definitive for the aldehyde carbonyl group. The exact position is influenced by conjugation with the pyrazole ring. The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) are also characteristic of the C-H stretch of an aldehyde and provide corroborating evidence. The various stretches within the pyrazole ring confirm the presence of the heterocyclic core.[4][5]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, revealing the chemical environment of each proton and carbon atom and their connectivity. For pyrazole derivatives, NMR is one of the most frequently used techniques for identification.[6]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D correlation spectra (HSQC, HMBC).[7][8]
-
Analysis: Assign chemical shifts, multiplicities, and integration values. Analyze correlation peaks in 2D spectra to establish connectivity.
A. ¹H NMR Spectroscopy
Expected Data & Interpretation: ¹H NMR will show three distinct signals corresponding to the three different proton environments in the molecule.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9-10.1 | Singlet | 1H | Aldehyde-H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond. |
| ~7.8-8.0 | Singlet | 1H | Pyrazole-H3 | The single proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield shift. |
| ~4.0-4.2 | Singlet | 3H | N-Methyl-H | Protons of the methyl group attached to the nitrogen atom of the pyrazole ring. |
The absence of any coupling (all signals are singlets) is a key feature, confirming the substitution pattern where no protons are on adjacent carbons.
B. ¹³C NMR Spectroscopy
Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom.
| Predicted δ (ppm) | Assignment | Rationale |
| ~185-190 | C=O | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |
| ~145 | C5 | The carbon atom (C5) attached to the aldehyde group and the ring nitrogen is expected to be downfield. |
| ~135 | C3 | The pyrazole ring carbon (C3) is also in the aromatic region. |
| ~110 | C4-Br | The carbon atom (C4) bearing the bromine shows a characteristic shift; the heavy atom effect of bromine shields this carbon relative to an unsubstituted carbon. |
| ~38-40 | N-CH₃ | The N-methyl carbon appears in the aliphatic region, consistent with an sp³ hybridized carbon attached to a nitrogen. |
C. 2D NMR Spectroscopy: Assembling the Pieces
2D NMR experiments, such as HSQC and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.
-
A cross-peak will connect the ¹H signal at ~7.8-8.0 ppm to the ¹³C signal at ~135 ppm (C3-H3).
-
A cross-peak will connect the ¹H signal at ~4.0-4.2 ppm to the ¹³C signal at ~38-40 ppm (N-CH₃).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is fundamental for establishing the overall structure.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
Aldehyde Proton (CHO-H): Will show a strong correlation to the C5 carbon (²J, two bonds) and a weaker correlation to the C4 carbon (³J, three bonds). This confirms the aldehyde is at position 5.
-
N-Methyl Protons (N-CH₃): Will correlate to the C5 carbon (²J, two bonds). This definitively places the methyl group on the N1 nitrogen.
-
Pyrazole Proton (H3): Will show correlations to the C5 carbon (³J, three bonds) and the C4 carbon (²J, two bonds), confirming its position at C3.
IV. Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-technique spectroscopic approach, a self-validating and unambiguous structural proof for this compound is achieved.
-
Mass Spectrometry confirms the correct molecular formula and the presence of one bromine atom.
-
IR Spectroscopy identifies the key aldehyde and pyrazole functional groups.
-
¹H and ¹³C NMR provide the number and chemical environments of all proton and carbon atoms.
-
2D NMR (HMBC and HSQC) establishes the precise connectivity, linking the methyl group to N1, the aldehyde to C5, the bromine to C4, and the lone proton to C3, thereby completing the structural puzzle.
This comprehensive guide provides researchers with a robust framework for the structural elucidation of this important synthetic intermediate, ensuring the integrity and reliability of subsequent chemical transformations and biological evaluations.
References
- 1. This compound [myskinrecipes.com]
- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS 473528-88-0 properties
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 473528-88-0)
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS: 473528-88-0), a versatile heterocyclic building block crucial to modern medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative offers two distinct and valuable points for chemical modification: a reactive aldehyde at the 5-position and a bromine atom at the 4-position, ideal for cross-coupling reactions. This document, intended for researchers, synthetic chemists, and drug development professionals, consolidates critical information on the compound's physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. By explaining the causality behind its synthetic utility, this guide serves as a practical resource for leveraging this powerful intermediate in the design and synthesis of complex, high-value molecules.
Introduction: The Strategic Value of a Bifunctional Pyrazole
The pyrazole ring system is a cornerstone of modern pharmaceutical chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a frequent component in a wide array of therapeutic agents.[1][2] Compounds featuring this moiety are prominent in oncology, infectious disease, and central nervous system (CNS) disorder research.[3]
This compound emerges as a particularly strategic intermediate. Its value lies not just in the presence of the pyrazole core, but in the orthogonal reactivity of its two key functional groups. The C5-aldehyde provides a classical electrophilic site for forming new carbon-carbon and carbon-nitrogen bonds through well-established reactions like condensation, reductive amination, and olefination. Simultaneously, the C4-bromo substituent acts as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4] This bifunctional nature allows for sequential and selective derivatization, making it an invaluable tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[4]
Physicochemical & Spectroscopic Properties
This compound is typically supplied as a white to pale yellow crystalline solid.[5] Its core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 473528-88-0 | [5][6][7][8] |
| Molecular Formula | C₅H₅BrN₂O | [4][5][8] |
| Molecular Weight | 189.01 g/mol | [4][8] |
| IUPAC Name | This compound | [5][9] |
| Appearance | White to pale yellow crystals or powder | [5] |
| Melting Point | 96.0 - 105.0 °C | [5] |
| SMILES | CN1N=CC(Br)=C1C=O | [5] |
| InChI Key | GXAHYXQWHWDEDY-UHFFFAOYSA-N |[5] |
Caption: Chemical Structure of the Topic Compound.
Spectroscopic Profile
-
¹H NMR: Three key signals are expected: a singlet for the aldehyde proton (-CHO) downfield (typically δ 9.5-10.5 ppm), a singlet for the lone pyrazole ring proton (C3-H) (typically δ 7.5-8.5 ppm), and a singlet for the N-methyl group protons (-CH₃) (typically δ 3.8-4.2 ppm).
-
¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ 180-190 ppm), three distinct pyrazole ring carbons (one deshielded by bromine), and the N-methyl carbon (δ 35-40 ppm).
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: Predicted mass spectrometry data confirms the compound's identity.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z (Mass/Charge Ratio) | Source |
|---|---|---|
| [M+H]⁺ | 188.96581 | [8] |
| [M+Na]⁺ | 210.94775 | [8] |
| Monoisotopic Mass | 187.95853 Da |[8] |
Synthesis & Manufacturing
The synthesis of substituted pyrazole carbaldehydes is well-documented, typically involving one of several key strategies. While the specific proprietary synthesis for CAS 473528-88-0 is not published, a plausible and industrially relevant approach is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
The logical precursor for this synthesis would be 4-bromo-1-methyl-1H-pyrazole. The Vilsmeier-Haack reaction would proceed via electrophilic substitution at the C5 position, which is activated for formylation.
Caption: Plausible Vilsmeier-Haack Synthesis Workflow.
Alternative synthetic routes could involve the oxidation of the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, or a bromine-lithium exchange on a dibrominated precursor followed by quenching with an electrophilic formylating agent like DMF.
Chemical Reactivity & Synthetic Utility
The power of this reagent lies in its dual reactivity, allowing for a wide range of synthetic transformations to build complex molecular architectures.
Reactions at the Aldehyde Group
The C5-aldehyde is a versatile functional handle for chain extension and the introduction of new functionalities.[4]
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), a useful intermediate in its own right for amide couplings.
-
Reduction: Selective reduction yields the primary alcohol, which can be used in etherification or esterification reactions.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines provides direct access to a diverse library of secondary and tertiary amines.
-
Condensation Reactions: Can undergo Knoevenagel or similar condensations with active methylene compounds to form α,β-unsaturated systems. It can also react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
-
Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.
Reactions at the Bromo Substituent
The C4-bromo atom is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, the workhorse of modern drug discovery for C-C and C-N bond formation.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy for building biaryl structures found in many kinase inhibitors.
-
Heck Reaction: Couples with alkenes to form substituted styrenyl-pyrazoles.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles.
-
Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.
Caption: Key Reaction Pathways and Synthetic Utility.
Applications in Medicinal Chemistry & Drug Discovery
This building block is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure is particularly relevant for the development of kinase inhibitors, a major class of oncology drugs.[4] The ability to install a substituent via Suzuki coupling at the C4-position while modifying the C5-aldehyde allows for systematic exploration of the pharmacophore, fine-tuning properties like potency, selectivity, and pharmacokinetics.
A patent for modulators of monoacylglycerol lipase (MAGL), an enzyme implicated in pain, inflammation, and cancer, describes using this compound as a starting material for synthesizing active compounds.[5] This highlights its direct application in creating novel therapeutic agents.
Safety, Handling, & Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Warning | |
| Hazard Statements | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
-
Handling: Should be handled in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid dust formation and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Storage under an inert gas atmosphere is recommended to ensure long-term stability.[4]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed for efficiency and versatility in chemical synthesis. Its dual-functional nature provides a robust platform for generating diverse libraries of complex pyrazole derivatives for biological screening. For researchers in drug discovery and agrochemical development, mastering the reactivity of this intermediate opens a direct and powerful route to novel and potentially high-impact chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 4. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]
- 5. 5-Bromo-3-methyl-1H-pyrazole-Molbase [molbase.com]
- 6. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. 473528-88-0|this compound|BLD Pharm [bldpharm.com]
- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 9. jpsionline.com [jpsionline.com]
physical and chemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable carbon-bromine bond, and a stable pyrazole core, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, key synthetic applications, and established experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Molecular Identity and Structure
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features include a bromine atom at position 4, a methyl group on the nitrogen at position 1, and a carbaldehyde (formyl) group at position 5.
The connectivity of the atoms in the molecule is visualized below.
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 473528-88-0 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 75–76 °C | [3] |
| Solubility | Slightly soluble in water (3.6 g/L at 25 °C) | [4] |
| pKa (Predicted) | -1.48 ± 0.10 | [5] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Air sensitive. | [1][5] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use. The following data are based on published findings for this molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.78 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ 7.97 (s, 1H): This singlet is assigned to the proton at the C3 position of the pyrazole ring.
-
δ 3.94 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) attached to the N1 nitrogen of the pyrazole ring.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 183.4: The signal for the carbonyl carbon of the aldehyde group (C=O).
-
δ 141.0: The signal for the C3 carbon of the pyrazole ring (CH).
-
δ 121.7: The signal for the C5 carbon, which is attached to the aldehyde group.
-
δ 119.7: The signal for the C4 carbon, which bears the bromine atom.
-
δ 37.6: The signal for the methyl carbon (N-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[3]
-
~1655 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde functional group.
-
~2953, 2920, 2852 cm⁻¹: C-H stretching vibrations from the methyl and aldehyde C-H groups.
-
~1524, 1501 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) confirms the elemental composition of the molecule.[3]
-
[M+H]⁺ Calculated for [C₅H₆⁷⁹BrN₂O]⁺: 188.9658
-
[M+H]⁺ Found: 188.9653
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.
The Aldehyde Group
The aldehyde at the C5 position is a versatile functional handle. It readily participates in a wide range of classical carbonyl reactions:
-
Condensation Reactions: It can react with hydrazines or primary amines to form hydrazones and imines, respectively. This is a common strategy for building larger, more complex heterocyclic systems.[3]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), providing another key synthetic intermediate.[6]
-
Reduction: Selective reduction yields the primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.
-
Wittig and Related Reactions: It can be converted into alkenes, providing a route to extend carbon chains.
The Carbon-Bromine Bond
The bromine atom at the C4 position is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, a cornerstone of modern drug discovery.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
The diagram below illustrates the central role of this compound as a platform for diversification through these two reactive handles.
Caption: Key reaction pathways for synthetic diversification.
Synthesis and Experimental Protocols
Synthesis Pathway
A common and efficient method for preparing this compound is through the oxidation of its corresponding alcohol precursor, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized from commercially available starting materials. A robust oxidant for this transformation is activated manganese(IV) oxide (MnO₂).[3]
Caption: Synthetic workflow for the target compound via oxidation.
Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
This protocol is adapted from a peer-reviewed procedure and serves as a reliable method for laboratory-scale synthesis.[3]
Materials:
-
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq)
-
Activated Manganese(IV) Oxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in dichloromethane (approx. 0.8 M concentration), add activated manganese(IV) oxide (10 equivalents).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.
-
Purification: Wash the filter pad thoroughly with additional dichloromethane. Combine the filtrates and concentrate them under reduced pressure.
-
Isolation: The resulting crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be performed.
Expert Insight: The use of a large excess of activated MnO₂ is crucial for driving the reaction to completion. The quality of the MnO₂ can significantly impact reaction time and yield. The reaction is heterogeneous, so efficient stirring is paramount.
Applications in Research and Development
This pyrazole derivative is a key intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications.[1]
-
Drug Discovery: It is extensively used in the development of kinase inhibitors for oncology. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1][7] The aldehyde and bromine sites allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Agrochemical Research: The compound is also used to design new active ingredients for crop protection with targeted biological activity.[1]
-
Heterocyclic Chemistry: It serves as a foundational building block for constructing more complex, fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles, which have demonstrated significant pharmacological potential.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Classification (GHS):
-
H302: Harmful if swallowed (Acute toxicity, Oral, Category 4).[4]
-
H315: Causes skin irritation (Skin irritation, Category 2).[4]
-
H319: Causes serious eye irritation (Eye irritation, Category 2).[4]
-
H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[8]
-
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. This compound [myskinrecipes.com]
- 2. 473528-88-0|this compound|BLD Pharm [bldpharm.com]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 473528-88-0 [m.chemicalbook.com]
- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of pyrazole carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazole Carbaldehyde Derivatives
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural foundation for designing molecules with a wide array of therapeutic applications.[3] Among the vast library of pyrazole-based compounds, pyrazole carbaldehyde derivatives have emerged as a particularly versatile and potent class. The reactive aldehyde group serves as a crucial synthetic handle, allowing for extensive structural modifications and the exploration of diverse biological targets. This guide offers a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of pyrazole carbaldehyde derivatives, tailored for researchers and professionals in drug development. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights.
Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles belong to the azole family of heterocyclic compounds and are notable for their aromaticity and the presence of two vicinal nitrogen atoms.[4] This arrangement imparts a unique set of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is critical for molecular recognition and binding to biological targets. The pharmacological potential of the pyrazole moiety is validated by its incorporation into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1][5] These successes have spurred extensive research into novel pyrazole derivatives, with pyrazole carbaldehydes representing a key intermediate and a source of potent bioactive molecules.[4][6]
Chapter 2: Synthesis of Pyrazole Carbaldehyde Derivatives
The functionalization of the pyrazole core is central to developing derivatives with tailored biological activities. The introduction of a carbaldehyde group, typically at the C4 position, is a common and effective strategy. The Vilsmeier-Haack reaction is the most prominent and widely employed method for synthesizing pyrazole-4-carbaldehydes.[1][4][7]
This reaction involves the formylation of a suitable precursor, often a hydrazone, using the Vilsmeier reagent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][8] The hydrazones themselves are typically prepared from the condensation of methyl ketones with hydrazines.[6] The Vilsmeier-Haack reaction is valued for its practicality and efficiency in yielding the desired pyrazole carbaldehyde core structure, which can then be further modified.[4][7]
Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehyde
This protocol describes a general procedure for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place 10 mL of dry N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 2 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Allow the mixture to stir for 30 minutes at low temperature to ensure the complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[7]
Step 2: Formylation and Cyclization
-
Dissolve 0.005 mol of the appropriate hydrazone precursor (e.g., N'-[1-(aryl)ethylidene]benzohydrazide) in the flask containing the Vilsmeier reagent.[9][10]
-
Stir the reaction mixture at room temperature for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]
-
The causality for this step lies in the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich hydrazone, leading to cyclization and formylation to yield the stable pyrazole ring.
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the contents of the flask onto crushed ice with vigorous stirring.[7]
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[9]
-
The solid product will precipitate out of the solution.
-
Filter the solid using a Buchner funnel, wash it thoroughly with cold water to remove any inorganic impurities, and allow it to air dry.[9]
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF-water mixture, to obtain the pure pyrazole carbaldehyde derivative.[8]
Caption: Vilsmeier-Haack Synthesis Workflow.
Chapter 3: Anticancer Activity
Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines including breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT116) cancers.[11][12][13] Their mechanisms of action are often multi-faceted, involving the disruption of key cellular processes required for tumor growth and survival.[14]
Mechanisms of Action
-
Tubulin Polymerization Inhibition : Several pyrazole derivatives act as microtubule-destabilizing agents.[15][16] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14] Compounds with 3,4,5-trimethoxy phenyl groups have shown particularly high antimitotic activity.[15]
-
Kinase Inhibition : The pyrazole scaffold is effective at targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer.[17] Specific derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), EGFR (Epidermal Growth Factor Receptor), and CDK2 (Cyclin-Dependent Kinase 2).[13][17] Inhibition of these pathways disrupts signaling related to cell proliferation, survival, and growth.[13]
-
Induction of Apoptosis : Many derivatives induce programmed cell death (apoptosis) in cancer cells.[14] Mechanistic studies show this occurs through the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like BAX.[14]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole carbaldehyde derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [13] |
| Thiazolyl Pyrazole Hybrid 181 | A549 (Lung) | 6.34 | Antiproliferative | [11] |
| Thiazolyl Pyrazole Hybrid 181 | MCF-7 (Breast) | 7.12 | Antiproliferative | [11] |
| Bis-pyrazole 75 | SMMC7721 (Liver) | 0.76 | Antiproliferative | [13] |
| Benzofuro[3,2-c]pyrazole 5b | K562 (Leukemia) | 0.021 | Tubulin Inhibitor | [16] |
| Indole-Pyrazole Hybrid 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [13] |
Lower IC₅₀ values indicate higher potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step 1: Cell Seeding
-
Culture the desired cancer cell line (e.g., MCF-7) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach. The rationale for this incubation is to ensure cells are in a logarithmic growth phase before treatment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test pyrazole derivative in DMSO.
-
Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals. This is a self-validating step, as only viable cells can perform this conversion.
Step 4: Formazan Solubilization and Absorbance Reading
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Chapter 4: Antimicrobial Activity
Pyrazole carbaldehyde derivatives exhibit a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][2][9] The versatility of the pyrazole scaffold allows for the synthesis of derivatives with enhanced potency against pathogenic microorganisms.[9]
Structure-Activity Relationship in Antimicrobial Agents
Studies have consistently shown that the nature and position of substituents on the pyrazole and associated phenyl rings significantly influence antimicrobial potency.[9]
-
Halogen Substituents : The presence of electron-withdrawing groups, particularly halogens like chlorine (Cl) and bromine (Br), on the phenyl moieties often enhances biological activity.[9] For instance, derivatives bearing a 2,4-dichloro phenyl moiety have demonstrated moderate to highly significant antimicrobial effects.[9]
-
Lipophilicity : The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Strategic placement of lipophilic groups can improve bioavailability and interaction with intracellular targets.
Quantitative Data: Antimicrobial Efficacy
The table below presents the Minimum Inhibitory Concentration (MIC) for selected pyrazole derivatives against common pathogens.
| Pathogen | Compound Type | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |
| S. aureus | Bromo-substituted derivative (4c) | 40 | Ciprofloxacin | < 27 (Zone of Inhibition) | [9] |
| E. coli | Trichloro-substituted derivative (4f) | 40 | Ciprofloxacin | < 27 (Zone of Inhibition) | [9] |
| E. coli | Gram-negative bacteria | 0.25 | Ciprofloxacin | 0.5 | [5] |
| S. epidermidis | Gram-positive bacteria | 0.25 | Ciprofloxacin | 4 | [5] |
| A. niger | Fungal strain | 1 | Clotrimazole | 2 | [5] |
| C. albicans | Fungal strain | - | Fluconazole | - | [2] |
MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Step 1: Preparation of Inoculum
-
From a fresh culture (18-24 hours old) of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This precise standardization is critical for the reproducibility of the assay.
Step 2: Preparation of Microdilution Plate
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) into each well of a 96-well microplate.
-
Prepare a stock solution of the pyrazole test compound in DMSO.
-
In the first well of a row, add 50 µL of the test compound solution to the 50 µL of broth, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
Step 3: Inoculation and Incubation
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
Step 4: Determination of MIC
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5] The result provides a quantitative measure of the compound's potency.
Chapter 5: Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and the development of effective anti-inflammatory agents remains a priority.[18] Pyrazole derivatives have a long history as anti-inflammatory drugs, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[5] Many novel pyrazole carbaldehyde derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[1][19]
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of the COX-2 enzyme.[2][17] During inflammation, arachidonic acid is converted into prostaglandins by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[20][21]
| Compound ID | % Inhibition of Edema (at 4h) | Standard Drug | Standard % Inhibition | Reference |
| Cyanopyridone 6b | 89.57% | Celecoxib | 83.76% | [19] |
| Trisubstituted Pyrazole 3a | 85.12% | Indomethacin | 72.99% | [19] |
| Pyrazole-hydrazone derivative | 92.59% | Indomethacin | - | [1] |
| 1,3,4-Trisubstituted Pyrazole | ≥84.2% | Diclofenac | 86.72% | [1] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to evaluate the efficacy of compounds in reducing acute inflammation.
Step 1: Animal Preparation
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water. This is to ensure consistent absorption of the orally administered compounds.
Step 2: Compound Administration
-
Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac, 20 mg/kg), and test groups for each pyrazole derivative (e.g., 100 mg/kg).[1][21]
-
Administer the test compounds and the standard drug orally (p.o.) suspended in a vehicle like 1% Tween-80 solution. The control group receives only the vehicle.[21]
Step 3: Induction of Inflammation
-
One hour after the administration of the compounds, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
Step 4: Measurement of Paw Edema
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The difference between the paw volume at each time point and the initial volume at time 0 indicates the extent of edema.
Step 5: Data Analysis
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
A statistically significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Caption: Selective COX-2 Inhibition Mechanism.
Chapter 6: Conclusion and Future Perspectives
Pyrazole carbaldehyde derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, primarily via the Vilsmeier-Haack reaction, and the reactive nature of the carbaldehyde group provide a robust platform for extensive medicinal chemistry exploration. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. Structure-activity relationship studies have provided crucial insights, highlighting the importance of specific substitutions, such as halogens, in enhancing biological potency.
Future research should focus on optimizing lead compounds to improve their selectivity and pharmacokinetic profiles. The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, is a critical area of investigation. Furthermore, exploring novel mechanisms of action and identifying new biological targets will continue to expand the therapeutic applications of this remarkable chemical scaffold. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of next-generation pyrazole-based drugs with improved efficacy and safety.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 12. srrjournals.com [srrjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. sciencescholar.us [sciencescholar.us]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We delve into its fundamental physicochemical properties, validated synthetic protocols, detailed spectroscopic characterization, and diverse chemical reactivity. The narrative emphasizes the compound's strategic importance, stemming from its dual functional handles—the reactive aldehyde and the versatile bromine atom—which enable its use in constructing complex molecular architectures, particularly kinase inhibitors and other biologically active agents. This document serves as an authoritative resource, integrating established experimental procedures with mechanistic insights to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of contemporary drug discovery, recognized for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles in oncology, and the treatment of infectious and central nervous system disorders.[2] Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable intermediate.[3] Its structure is pre-functionalized with two distinct and orthogonally reactive sites: a formyl group at the 5-position, ready for condensation and derivatization, and a bromine atom at the 4-position, primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This guide elucidates the synthesis, characterization, and synthetic utility of this compound, providing the foundational knowledge required for its effective application in research and development.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its successful application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | [3][4][5][6] |
| Molecular Weight | 189.01 g/mol | [3][6] |
| Monoisotopic Mass | 187.95853 Da | [4] |
| CAS Number | 473528-88-0 | [3][5][6] |
| Appearance | Light yellow solid | [7] |
| Melting Point | 75–76 °C | [7] |
| IUPAC Name | This compound | [5] |
Synthesis and Purification: A Validated Protocol
The preparation of this compound is reliably achieved through the selective oxidation of the corresponding primary alcohol. This method is advantageous as it employs a mild oxidant, preserving the sensitive pyrazole core and the bromo-substituent.
Expertise in Action: The Choice of Oxidant
The selection of activated manganese(IV) oxide (MnO₂) is a deliberate and strategic choice. MnO₂ is a chemoselective oxidant renowned for its ability to convert allylic and benzylic alcohols to their corresponding aldehydes with high fidelity. In this context, the alcohol is adjacent to the pyrazole ring, conferring sufficient activation for the oxidation to proceed efficiently at room temperature. This avoids the harsh conditions or over-oxidation to a carboxylic acid that might occur with stronger agents like potassium permanganate or chromic acid, thus ensuring a clean, high-yielding transformation.[7]
Detailed Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Source: Adapted from Legrand, B. et al., RSC Advances, 2021.[7]
-
Reaction Setup: To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq, e.g., 4.14 g, 21.6 mmol) in dichloromethane (DCM, ~6 mL per gram of substrate), add activated manganese(IV) oxide (10.0 eq, e.g., 18.8 g, 216 mmol).
-
Execution: Stir the resulting suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter pad thoroughly with additional DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate them under reduced pressure. The resulting crude product is often of sufficient purity (>95%) for subsequent steps.[7] If further purification is required, silica gel chromatography can be employed.
Spectroscopic Characterization
Structural confirmation is paramount. The following data provides a self-validating spectroscopic signature for the title compound.
| Technique | Data Interpretation |
| ¹H NMR | (400 MHz, CDCl₃): δ 9.78 (s, 1H, -CHO), 7.97 (s, 1H, Pyrazole C³-H), 3.94 (s, 3H, N-CH₃).[7] The singlet at 9.78 ppm is characteristic of an aldehyde proton, while the signal at 7.97 ppm confirms the sole proton on the pyrazole ring. The singlet at 3.94 ppm corresponds to the N-methyl group. |
| ¹³C NMR | (101 MHz, CDCl₃): δ 183.4 (C=O), 141.0 (CH), 121.7 (C), 119.7 (C), 37.6 (N-CH₃).[7] The downfield signal at 183.4 ppm confirms the aldehyde carbonyl carbon. The remaining signals correspond to the pyrazole ring carbons and the N-methyl carbon. |
| HRMS (ESI) | [M+H]⁺ calculated for C₅H₆⁷⁹BrN₂O⁺: 188.9658; found: 188.9653.[7] This high-resolution mass spectrometry data provides unequivocal confirmation of the compound's elemental composition. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its ability to undergo a variety of transformations at its two distinct functional groups. This dual reactivity makes it a versatile platform for building molecular complexity.
A. Transformations of the Aldehyde Group
The aldehyde is a gateway to numerous functionalities. It readily participates in condensation reactions, most notably with hydrazines, to construct fused heterocyclic systems. This is a powerful strategy for accessing novel chemical space in drug discovery programs.
Source: Adapted from Legrand, B. et al., RSC Advances, 2021.[7]
-
Condensation: To a solution of this compound (1.0 eq) in ethanol, add the desired arylhydrazine (1.1 eq) and a few drops of glacial acetic acid (as a catalyst).
-
Cyclization: Reflux the mixture for 18 hours.
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure to yield the crude fused bipyrazole product, which can then be purified by chromatography.
B. Transformations of the Bromo-Substituent
The bromine atom at the C4 position is ideally suited for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, heteroaryl, or alkyl groups, a fundamental tactic in medicinal chemistry for modulating a compound's pharmacological properties.[3]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[3]
-
Pharmaceuticals: It is a documented building block in the synthesis of kinase inhibitors, a critical class of drugs for cancer therapy. The pyrazole core can act as a hinge-binding motif, while the substituents introduced via the aldehyde and bromo-positions explore the solvent-front and deep pockets of the ATP-binding site.[3]
-
Agrochemicals: The pyrazole scaffold is also prevalent in modern fungicides and insecticides. This intermediate allows for the rapid generation of libraries of novel compounds for screening and development of new active ingredients with targeted activity.[3]
Safe Handling and Storage
Ensuring chemical integrity and laboratory safety is non-negotiable.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as the compound can be air-sensitive.[3][4] Keep in a cool, dry place away from incompatible materials.[8]
-
Safety: While specific toxicity data is limited, compounds of this class should be treated as potential skin, eye, and respiratory tract irritants.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined synthesis, characterized properties, and predictable, orthogonal reactivity provide researchers in drug discovery and materials science with a reliable and versatile platform. The ability to readily construct complex pyrazole-containing scaffolds underscores its enduring value in the pursuit of novel, biologically active agents.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of contemporary drug discovery, prized for its metabolic stability and its presence in numerous FDA-approved therapeutics.[1] Within this privileged class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde has emerged as a strategic and highly versatile building block. Its unique bifunctional nature, featuring two distinct and orthogonally reactive sites—a formyl group and a bromo substituent—provides medicinal chemists with a powerful platform for the efficient construction of complex molecular architectures. This guide elucidates the chemical rationale behind its utility, outlines key synthetic transformations, and provides field-proven insights into its application for developing next-generation therapeutic agents, particularly in the realm of kinase inhibitors and other complex bioactive compounds.[2]
The Pyrazole Scaffold: A "Biologically Privileged" Core
The prominence of the pyrazole ring system in medicinal chemistry is not coincidental. It is a five-membered N-heteroaromatic compound that offers a unique combination of properties that make it ideal for drug design. Many blockbuster drugs, including kinase inhibitors like Ruxolitinib and Ibrutinib, and anti-inflammatory agents like Celecoxib, feature a pyrazole core.[3]
The value of this scaffold is rooted in several key factors:
-
Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[1]
-
Hydrogen Bonding Capabilities: The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzyme active sites.
-
Synthetic Tractability: The pyrazole ring is amenable to a wide range of chemical modifications, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and safety.
It is within this context that functionalized pyrazoles like this compound serve not just as inert scaffolds, but as active participants in the synthetic strategy.
Chemical Profile and Strategic Features
This compound (PubChem CID: 10459585) is a crystalline solid with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 473528-88-0 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Appearance | Off-white to yellow powder | |
| Storage | Room temperature, under inert gas | [2] |
Its strategic value lies in the precise arrangement of its functional groups, which allows for selective and sequential chemical modifications.
Caption: Structure of this compound with its two key reactive sites.
The Synthetic Utility: A Dual-Pronged Approach to Molecular Diversity
The core utility of this reagent lies in its two chemically distinct functional groups that can be addressed with high selectivity. This bifunctionality is a significant advantage in multistep syntheses, as it minimizes the need for cumbersome protection/deprotection sequences.
The Aldehyde Handle: A Gateway to Diverse Functionalities
The aldehyde group is one of the most versatile functional groups in organic synthesis.[2] It serves as an electrophilic center for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse side chains and functional groups, which is critical for exploring the structure-activity relationship (SAR) of a new chemical entity.
Caption: Key synthetic transformations accessible via the aldehyde functional group.
Exemplary Protocol: Reductive Amination
This protocol describes the formation of a secondary amine, a common structural motif in bioactive molecules.
Objective: To couple a primary amine to the pyrazole core via the aldehyde functional group.
Methodology:
-
Vessel Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary amine (1.1 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by TLC or LC-MS. Causality Note: This step allows for the formation of the C=N double bond prior to reduction, which is kinetically favored.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Expertise Insight: NaBH(OAc)₃ is the reductant of choice because it is mild enough not to reduce the aldehyde directly but is highly effective at reducing the protonated imine intermediate (iminium ion), minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
The Bromo Group: A Linchpin for Core Elaboration
The bromine atom at the C4 position is an invaluable handle for modern palladium-catalyzed cross-coupling reactions.[2] This allows for the strategic installation of aryl, heteroaryl, or alkyl groups, which is fundamental for modulating the pharmacological properties of the molecule. Its presence makes the building block a prime candidate for library synthesis and late-stage functionalization.
Caption: Key cross-coupling reactions enabled by the bromo-substituent.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C(sp²)-C(sp²) bond to create a bi-aryl system, a common core in kinase inhibitors.
Objective: To couple a boronic acid to the C4 position of the pyrazole ring.
Methodology:
-
Reagent Preparation: In a microwave vial, combine the 4-bromo-pyrazole derivative (from the previous step, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a suitable carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.). Trustworthiness Note: The choice of catalyst and ligand is critical and must be optimized for the specific substrates. Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings.
-
Solvent Degassing: Add a mixture of solvents, typically a 3:1 ratio of an organic solvent like dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) active catalyst, leading to reaction failure.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 80-90 °C overnight can be used.
-
Monitoring: Track the consumption of the starting material by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired bi-aryl product.
Application in Drug Discovery: A Strategic Workflow
The true power of this compound is realized when both functional handles are used in a planned sequence to build complex molecules. A common strategy in kinase inhibitor design involves using the pyrazole as a hinge-binding scaffold, with vectors for elaboration into the solvent-exposed region and the hydrophobic pocket.
This building block is perfectly suited for such a strategy.
Caption: A strategic workflow for synthesizing a potential kinase inhibitor.
This workflow demonstrates a powerful approach:
-
Address the Aldehyde: The aldehyde is first used in a reductive amination to attach a polar or solubilizing group (e.g., a morpholine or piperidine moiety). This part of the molecule is often designed to interact with the solvent-exposed region of the ATP binding site.
-
Elaborate via the Bromo Group: The resulting intermediate, which still contains the bromo handle, is then subjected to a Suzuki coupling. This step installs a larger aromatic or heteroaromatic group, designed to occupy a hydrophobic pocket within the kinase, thereby conferring potency and selectivity.
This logical, stepwise approach allows for the modular assembly of complex drug candidates and the rapid generation of a library of analogues for SAR studies by simply varying the amine in Step 1 and the boronic acid in Step 2.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's arsenal. Its value is derived from its bifunctional nature, which permits a reliable, selective, and modular approach to the synthesis of complex heterocyclic systems. By providing two orthogonal points for chemical elaboration—the aldehyde for derivatization and the bromide for core modification via cross-coupling—it streamlines the path to novel drug candidates. Understanding and leveraging the dual reactivity of this building block empowers drug discovery teams to accelerate lead optimization and more efficiently navigate the challenging path toward new therapeutics.
References
preliminary investigation of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide spectrum of therapeutic agents.[1][2][3][4][5] Its unique electronic properties and versatile substitution patterns have enabled the development of numerous blockbuster drugs. Within the vast library of pyrazole-based synthons, This compound emerges as a particularly valuable building block. This molecule, strategically equipped with three distinct points of reactivity—the N-methylated pyrazole core, a reactive bromine atom, and a versatile aldehyde—provides an efficient gateway to complex molecular architectures.
This guide, intended for researchers and drug development professionals, offers a deep dive into the core attributes of this compound. We will explore its synthesis through the lens of the Vilsmeier-Haack reaction, dissect the orthogonal reactivity of its functional groups, and present its application in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[6]
Chapter 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The table below summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [6][7] |
| CAS Number | 473528-88-0 / 287917-96-8 | [6][7][8] |
| Molecular Formula | C₅H₅BrN₂O | [6][7] |
| Molecular Weight | 189.01 g/mol | [6] |
| Appearance | Solid | |
| Storage Conditions | Room temperature, in a dry, cool, well-ventilated place. Store under an inert atmosphere. | [6][9][10] |
| Stability | Stable under recommended storage conditions; noted to be air-sensitive. | [8] |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing a singlet for the pyrazole proton (C3-H) around δ 7.5-7.8 ppm, a singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm, and a singlet for the N-methyl protons (N-CH₃) around δ 3.9-4.1 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~185 ppm), pyrazole carbons (C5 at ~145 ppm, C3 at ~140 ppm, and the brominated C4 at ~110 ppm), and the N-methyl carbon (~35 ppm).
-
IR (cm⁻¹): Key vibrational bands would appear for the aldehyde C=O stretch (1670-1690 cm⁻¹) and C-H stretch (~2850 and ~2750 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): The isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be definitive. The calculated m/z for [M+H]⁺ is 188.9658 for C₅H₆⁷⁹BrN₂O⁺ and 190.9638 for C₅H₆⁸¹BrN₂O⁺.[11]
Chapter 2: The Synthetic Pathway via Vilsmeier-Haack Formylation
The most direct and widely employed method for installing a formyl group onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[12][13][14][15][16][17][18]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution. The pyrazole ring is a π-excessive system, making it nucleophilic and prone to attack by electrophiles.[14] The substitution preferentially occurs at the C4 position, as attack at C3 or C5 would disrupt the aromatic sextet and lead to a less stable, positively charged azomethine intermediate.[3][19] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This reagent is a moderately reactive electrophile, ideal for formylating activated rings like pyrazole.
Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of this compound from 4-bromo-1-methyl-1H-pyrazole.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.
-
Reagent Preparation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction:
-
Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration, washing with cold water.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the title compound as a solid.
-
Chapter 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its aldehyde and bromide functionalities. This allows for sequential, selective modifications, making it a cornerstone for building molecular diversity.
The Aldehyde: A Versatile Functional Handle
The aldehyde group is a gateway to a vast number of chemical transformations, enabling chain extension, functional group interconversion, and the formation of new heterocyclic rings.[6]
Caption: Derivatization pathways for the aldehyde functional group.
The Bromine: An Anchor for Cross-Coupling
The C4-bromo substituent is perfectly positioned for modern transition-metal-catalyzed cross-coupling reactions. This enables the strategic installation of carbon-carbon and carbon-heteroatom bonds, a critical step in library synthesis and lead optimization for structure-activity relationship (SAR) studies.[6][20]
Caption: Cross-coupling possibilities at the C4-bromo position.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction to introduce an aryl group at the C4 position.
-
Setup:
-
In a reaction vessel suitable for microwave synthesis or conventional heating under inert gas, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).
-
-
Reagent Addition:
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv.) or potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.
-
-
Reaction:
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde product.
-
Chapter 4: Applications in Medicinal Chemistry and Agrochemicals
The true value of this compound is demonstrated by its application in synthesizing molecules with significant biological activity.
-
Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors used in oncology.[2][6] This building block allows for the systematic exploration of substituents at the C4 and C5 positions. The C4 position can be functionalized via cross-coupling to interact with the hinge-binding region of a kinase, while the C5-aldehyde can be elaborated into structures that occupy the solvent-exposed region, enabling optimization of potency and selectivity.
-
Fused Heterocyclic Systems: The compound is an ideal precursor for constructing fused ring systems. For instance, a one-pot reaction involving condensation with a substituted hydrazine, followed by an intramolecular copper-catalyzed Ullmann-type C-N coupling, yields pyrazolo[3,4-c]pyrazoles.[11] These fused bicyclic systems represent novel chemical space for drug discovery programs.
-
Agrochemicals: The same principles of SAR that apply to pharmaceuticals are relevant in agrochemical research. This intermediate is used to develop new herbicides, fungicides, and pesticides by creating libraries of novel pyrazole derivatives for high-throughput screening.[6]
Chapter 5: Comprehensive Safety and Handling
Proper handling of this compound is essential for laboratory safety.
| Hazard Information | GHS Pictograms |
| Hazard Statements: H302: Harmful if swallowed.[7][8]H315: Causes skin irritation.[7][8][21]H319: Causes serious eye irritation.[7][8][21]H335: May cause respiratory irritation.[21][22] |
|
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9][22] Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[9]
-
Hygiene: Avoid breathing dust, vapor, mist, or gas.[10] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[22]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]
Conclusion
This compound stands out as a high-value, multifunctional intermediate in synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of molecular complexity. For scientists in drug discovery and agrochemical development, this compound is not merely a reagent but a strategic tool for efficiently navigating chemical space to identify novel, potent, and selective bioactive molecules. Its continued application will undoubtedly fuel innovation across the chemical sciences.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jpsionline.com [jpsionline.com]
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- 16. mdpi.com [mdpi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 19. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 20. nbinno.com [nbinno.com]
- 21. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to Therapeutic Targeting with Pyrazole-Based Compounds
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable synthetic accessibility and versatile physicochemical properties allow it to serve as a cornerstone in the architecture of a multitude of clinically successful drugs.[1][3] Pyrazole-containing compounds demonstrate a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key therapeutic targets for pyrazole-based compounds. We will dissect the molecular mechanisms, present field-proven experimental protocols for target validation, and illustrate the critical signaling pathways involved, thereby offering a comprehensive framework for advancing pyrazole-based drug discovery programs.
Part 1: The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
Physicochemical Properties and Privileged Status
The pyrazole ring's unique electronic configuration and structural features are central to its success. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen), enabling it to form crucial interactions within the binding pockets of diverse biological targets.[6] Furthermore, its aromatic nature allows for π-π stacking interactions. By serving as a bioisostere for other aromatic rings like benzene or imidazole, the pyrazole moiety can enhance potency while improving key drug-like properties such as metabolic stability and solubility.[7] This combination of features has led to the approval of numerous pyrazole-containing drugs by the US FDA, including Crizotinib (kinase inhibitor), Celecoxib (COX-2 inhibitor), and Ruxolitinib (JAK inhibitor).[1][3]
General Mechanisms of Target Interaction
The versatility of the pyrazole scaffold allows it to engage with targets through several well-defined mechanisms:
-
ATP-Competitive Inhibition: In protein kinases, the pyrazole core frequently acts as a "hinge-binder," forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region in the ATP-binding pocket. This is a classic mechanism for kinase inhibitors.[8]
-
Allosteric Modulation: Some pyrazole derivatives can bind to sites distinct from the active site, inducing conformational changes that inhibit protein function. This is notably seen with certain p38 MAP kinase inhibitors that stabilize an inactive conformation of the enzyme.[9]
-
Enzyme Active Site Occlusion: For enzymes like Cyclooxygenase (COX), pyrazole derivatives can occupy the active site channel, preventing substrate access.[10]
Part 2: Key Therapeutic Areas and Molecular Targets
The broad applicability of pyrazole-based compounds spans multiple disease areas. Here, we detail the most prominent targets.
Oncology
The inhibition of protein kinases, which are often overexpressed or hyperactivated in cancer, is a primary strategy in oncology, and pyrazole is a key scaffold for these inhibitors.[3][11]
-
Cyclin-Dependent Kinases (CDKs): Targeting Cell Cycle Progression CDKs are serine/threonine kinases that control the cell division cycle. Their dysregulation is a hallmark of cancer.[12] Pyrazole-based compounds have been successfully developed as potent inhibitors of CDK2 and the CDK4/6 complex, which are critical for the G1-to-S phase transition.[12][13][14] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.[13][15] For instance, novel pyrazole derivatives have shown potent CDK2 inhibition with IC50 values in the low micromolar and even nanomolar range.[13][15]
-
Aurora Kinases: Regulators of Mitosis The Aurora kinase family (A, B, and C) are essential for proper mitotic progression, including centrosome maturation and chromosome segregation.[3] Their overexpression is common in many tumors, making them attractive therapeutic targets. Several potent pyrazole-based pan-Aurora inhibitors, such as Tozasertib (VX-680), have been developed and evaluated in clinical trials.[3][16] These compounds are typically ATP-competitive and induce polyploidy and apoptosis in tumor cells.[16]
-
MAP Kinases (p38, JNK): Mediators of Stress and Inflammation in Cancer The p38 MAP kinase pathway regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β, which can contribute to the tumor microenvironment. Pyrazole urea-based compounds have been identified as highly potent and selective allosteric inhibitors of p38.[9][17] They bind to a distinct lipophilic pocket that is exposed only in an inactive kinase conformation, preventing ATP binding and downstream signaling. Similarly, pyrazole amides have been developed as inhibitors of c-Jun N-terminal kinase (JNK), another key player in inflammatory pathways.[18]
-
Receptor Tyrosine Kinases (EGFR, VEGFR): Drivers of Proliferation and Angiogenesis The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, metastasis, and the formation of new blood vessels (angiogenesis).[19] Fused pyrazole systems, such as pyranopyrazoles, have been designed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment.[19]
-
Fusion Kinases (BCR-ABL) The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Pyrazole derivatives have been developed that show significant inhibitory activity against BCR-ABL kinase.[2]
| Target Class | Specific Target(s) | Example Pyrazole Compound Type | Therapeutic Rationale | Reference(s) |
| Cell Cycle Kinases | CDK2, CDK4/6 | Pyrazole Amines, Pyrazolopyrimidines | Induce cell cycle arrest (G1 phase) and apoptosis. | [12][13][14][20] |
| Mitotic Kinases | Aurora A, Aurora B, Aurora C | Aminopyrazolyl quinazolines (e.g., Tozasertib) | Disrupt mitosis, leading to polyploidy and cell death. | [3][16][21] |
| MAP Kinases | p38 MAP Kinase, JNK | N-pyrazole, N'-aryl ureas | Inhibit pro-inflammatory cytokine production in the tumor microenvironment. | [17][18] |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Fused Pyrazoles (e.g., Pyranopyrazoles) | Dual inhibition of tumor cell proliferation and angiogenesis. | [19] |
| Fusion Kinases | BCR-ABL | Pyrazole derivatives | Inhibit the driver oncogene in Chronic Myeloid Leukemia (CML). | [2] |
Inflammation and Autoimmune Disorders
The anti-inflammatory properties of pyrazoles were among their first recognized therapeutic benefits.[22]
-
Cyclooxygenase (COX) Enzymes Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis. Pyrazole-based compounds, most famously Celecoxib, were developed as selective COX-2 inhibitors.[5][22] This selectivity was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[23] The design often features a diarylheterocycle structure, where the pyrazole core facilitates binding within the COX-2 active site.[10][24]
-
Kinases in Inflammatory Signaling (p38 MAPK, JAKs) As mentioned in the oncology section, p38 MAP kinase is a critical regulator of TNF-α and IL-1β production, making it a prime target for inflammatory diseases like rheumatoid arthritis.[9] Additionally, the Janus kinase (JAK) family is crucial for cytokine signaling. Pyrazole-based compounds like Ruxolitinib and Baricitinib are potent JAK inhibitors approved for treating myelofibrosis and rheumatoid arthritis, respectively.[3]
Neurodegenerative Diseases
Pyrazole and pyrazoline scaffolds are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][25][26]
-
Monoamine Oxidase (MAO) MAO-A and MAO-B are enzymes that metabolize neurotransmitters such as dopamine and serotonin. Inhibiting these enzymes can increase neurotransmitter levels, offering a therapeutic strategy for depression and Parkinson's disease. Pyrazoline derivatives have been shown to be effective inhibitors of both MAO-A and MAO-B.[25][27]
-
Acetylcholinesterase (AChE) Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment strategy for Alzheimer's disease. Pyrazoline-based compounds have been identified as potent AChE inhibitors.[6][25][26]
Infectious Diseases
The pyrazole scaffold is present in approved antibiotics like cefoselis and ceftolozane and is a building block for novel antimicrobial agents.[28] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., MRSA) and Gram-negative bacteria.[1][28] The mechanism often involves targeting essential bacterial enzymes or processes. Furthermore, pyrazole derivatives containing thiazole or imidazothiadiazole moieties have shown potent and selective inhibitory activity against multi-drug resistant bacterial strains.[29][30]
Part 3: Experimental Workflows and Protocols
Validating the therapeutic potential of novel pyrazole compounds requires a systematic and rigorous experimental approach.
Target Validation and Hit Identification Workflow
The process begins with high-throughput screening of a pyrazole compound library against a specific target, followed by hit confirmation and lead optimization.
Caption: Fig 1. Drug Discovery Workflow for Pyrazole-Based Inhibitors
Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. Lower fluorescence indicates higher ATP consumption and thus lower kinase inhibition.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test pyrazole compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test pyrazole compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Dilute the CDK2/Cyclin A2 enzyme to the desired concentration in assay buffer and add to all wells except the positive control wells.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test pyrazole compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blot Analysis for Pathway Modulation
This protocol is used to verify that the compound inhibits the intended target within the cell.
Procedure:
-
Cell Treatment & Lysis: Treat cells (e.g., HCT-116) with the pyrazole inhibitor at various concentrations for a set time. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Rb for CDK inhibitors).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total Rb) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. A decrease in the phosphorylated protein signal with increasing compound concentration indicates on-target activity.
The following diagram illustrates how a pyrazole-based inhibitor blocks the p38 MAPK signaling cascade, preventing the downstream activation of transcription factors and production of inflammatory cytokines.
Caption: Fig 2. Mechanism of p38 MAPK Inhibition by Pyrazole Compounds
Part 4: Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, providing the foundation for drugs targeting a vast array of diseases.[1] Its utility in developing highly selective and potent inhibitors for protein kinases, inflammatory enzymes, and neurological targets is well-established and continues to expand.[3][11] Future research will likely focus on several key areas:
-
Targeting Drug Resistance: Developing novel pyrazole derivatives to overcome acquired resistance to existing therapies, such as next-generation kinase inhibitors effective against specific mutations.
-
Dual-Target or Multi-Target Inhibitors: Rationally designing single pyrazole-based molecules that can modulate multiple disease-relevant targets simultaneously, potentially offering enhanced efficacy and a lower propensity for resistance.[19]
-
Exploring the "Dark Kinome": Using pyrazole-based libraries to probe the function of understudied kinases, potentially uncovering entirely new therapeutic targets.[8]
The continued exploration of pyrazole chemistry, coupled with sophisticated biological validation and structure-based design, ensures that this remarkable scaffold will remain at the forefront of drug discovery for years to come.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Substituted 1-Methyl-1H-Pyrazoles
The 1-methyl-1H-pyrazole moiety is a cornerstone in contemporary drug discovery and agrochemical development. Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a desirable combination of metabolic stability, hydrogen bonding capability, and conformational rigidity. This has led to its incorporation into a multitude of blockbuster pharmaceuticals and high-performance agricultural products.[1][2] The precise placement of substituents on the pyrazole ring is paramount, as even minor structural changes can dramatically alter biological activity. Consequently, the regioselective synthesis of substituted 1-methyl-1H-pyrazoles is not merely an academic exercise but a critical challenge for synthetic chemists in industrial and academic settings.
This guide provides an in-depth exploration of the primary synthetic strategies for accessing this vital scaffold. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, offering field-proven insights into why specific methodologies are chosen and how reaction parameters can be manipulated to achieve the desired regiochemical outcome.
Strategic Overview: Two Roads to the Target
The synthesis of a substituted 1-methyl-1H-pyrazole can be broadly approached from two distinct strategic directions. The choice between these pathways is often dictated by the availability of starting materials, the desired substitution pattern, and, most critically, the required level of regiochemical control.
Caption: Core strategies for 1-methyl-1H-pyrazole synthesis.
Strategy A involves the initial construction of the substituted pyrazole ring, followed by a separate N-methylation step. This approach is versatile but introduces the significant challenge of controlling regioselectivity during methylation (N1 vs. N2).
Strategy B utilizes methylhydrazine or its equivalent as a building block, incorporating the N1-methyl group during the initial ring-forming cyclocondensation. While potentially more atom-economical, this pathway presents its own regiochemical hurdles directly within the ring formation step.
Part I: Ring Construction Followed by Selective N-Methylation
This classic two-step approach offers flexibility in building the core pyrazole scaffold from a wide array of precursors before addressing the final methylation.
Foundational Ring Synthesis: The Knorr Cyclocondensation
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This reaction is robust and tolerates a wide variety of functional groups on both reaction partners.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
A Technical Guide to the Safe Handling of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Abstract: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic building block utilized in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1] Its utility, however, is matched by its potential hazards, including significant irritation to the skin, eyes, and respiratory system.[2] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature, aiming to foster a culture of safety and proactive risk mitigation in the laboratory.
Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified with several key hazards that dictate the necessary control measures. The causality behind these hazards lies in its chemical structure: the aldehyde group can be reactive, while the halogenated pyrazole core, common in biologically active molecules, can interact with biological systems, causing irritation.[3]
A systematic risk assessment should precede any experimental work. This process involves not just identifying the hazards of the chemical itself, but also evaluating the specific procedures in which it will be used to determine the potential for exposure.
Caption: A streamlined workflow for proactive chemical risk assessment.
The primary routes of occupational exposure are inhalation of airborne dust particles, direct contact with skin and eyes, and accidental ingestion.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | Warning |
Data synthesized from multiple safety data sheets.[2][5][6][7]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not achieved by a single action but by implementing a series of controls in a specific order of priority. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene that prioritizes eliminating the hazard at its source.
Caption: The hierarchy of controls, prioritizing systemic solutions over personal protection.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a dusty, irritant solid like this compound, these are non-negotiable.
-
Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of dust and vapors, which can cause respiratory irritation.[4][5]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[4]
Administrative Controls: Standardizing Safe Practices
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): All personnel must be trained on detailed, written SOPs for handling this chemical before beginning work.
-
Hygiene: Prohibit eating, drinking, or smoking in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It must be selected based on the specific hazards and tasks.[11]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133.[4][10] | Protects against dust particles and splashes. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[8] | Provides a barrier against skin contact, which causes irritation.[12] Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body | Full-length laboratory coat, closed-toe shoes. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory | NIOSH-approved N95/P95 or EU EN 143 P1/P2 respirator.[7][13] | Required only if engineering controls fail or when performing tasks with high dust potential outside of a fume hood (e.g., large-scale transfers, cleaning major spills). |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems, where adherence to the steps inherently minimizes risk.
SOP 1: Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place an analytical balance, weigh paper/boat, spatula, and a sealable container for the compound inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper. Perform all transfers slowly and deliberately to minimize the generation of airborne dust.[5]
-
Transfer: Transfer the weighed solid into the reaction vessel or final container.
-
Cleanup: Gently fold the weigh paper and dispose of it in the designated solid hazardous waste container. Wipe down the spatula and balance with a damp cloth (e.g., with isopropanol) and dispose of the cloth in the same waste stream.
-
Finalization: Securely close the stock bottle and all other containers. Wash hands thoroughly after exiting the lab.
SOP 2: Storage and Handling
-
Storage Conditions: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[4][8] The container must be kept tightly closed to prevent moisture ingress and contamination.[10] Some suppliers recommend storage under an inert atmosphere.[1][4]
-
Labeling: All containers must be clearly labeled with the full chemical name, CAS number (473528-88-0), and appropriate GHS hazard pictograms.
-
Transport: When moving the chemical outside of the immediate laboratory, use a secondary, shatter-proof container.
SOP 3: Waste Disposal
-
Segregation: Do not mix waste streams. All disposable materials contaminated with the compound (gloves, weigh papers, pipette tips) must be placed in a dedicated, clearly labeled hazardous solid waste container.
-
Solutions: Unused or waste solutions should be collected in a labeled hazardous liquid waste container, noting all chemical constituents.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations. Do not discharge into drains or the environment.[8]
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: Decision-making flowchart for chemical spill response.
Table 3: Emergency Response Actions
| Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. |
| Minor Spill | Restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Use dry cleanup procedures to avoid generating dust.[5] Collect material in a sealed, labeled container for hazardous waste disposal.[4] |
| Fire | The compound is not highly flammable, but containers may burn.[5] Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[8][10] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the potential for hazardous decomposition products like nitrogen oxides and hydrogen bromide.[6] |
Physical, Chemical, and Toxicological Profile
A summary of known properties is crucial for both experimental design and safety assessment.
Table 4: Compound Properties and Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 473528-88-0 | [15] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, in dry conditions | [1] |
| Primary Toxicological Concern | Irritant to skin, eyes, and respiratory system.[2][5] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[13][16] | - |
References
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- 2. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.com [capotchem.com]
A Technical Guide to the GHS Hazard Profile of Pyrazole Aldehydes for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" in numerous approved therapeutics.[1][2][3] Its derivatives, particularly pyrazole aldehydes, serve as versatile building blocks for synthesizing complex molecules targeting a wide array of diseases, from cancers to inflammatory conditions.[4][5] However, their utility in drug development is intrinsically linked to a thorough understanding of their chemical reactivity and associated toxicological profiles. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for pyrazole aldehydes, offering researchers, scientists, and drug development professionals a framework for safe handling, risk assessment, and informed experimental design. We will dissect the common hazard classifications for this chemical class, explain the causality behind their toxicological properties, and provide a practical, self-validating protocol for laboratory use.
The Pyrazole Aldehyde Scaffold: A Nexus of Bioactivity and Hazard
The pyrazole ring's metabolic stability and its ability to act as a versatile pharmacophore have led to a surge in its incorporation into newly approved drugs.[1] The addition of an aldehyde functional group creates a highly valuable synthetic handle, enabling a multitude of chemical transformations. However, this same reactivity is the primary driver of the compound's hazard profile. The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack by biological macromolecules, while the heterocyclic ring system can influence metabolic pathways and distribution. This duality necessitates a robust understanding of the potential hazards to ensure personnel safety and data integrity.
Decoding the Globally Harmonized System (GHS)
The GHS provides a standardized language for communicating chemical hazards. For the laboratory scientist, the most critical components on a label or in a Safety Data Sheet (SDS) are:
-
Pictograms: Graphic symbols that convey a specific hazard class at a glance.
-
Signal Word: Either "Danger" or "Warning," indicating the relative severity of the hazard.
-
Hazard (H) Statements: Standardized phrases that describe the nature of the hazard (e.g., H302: Harmful if swallowed).[6]
-
Precautionary (P) Statements: Standardized phrases advising on measures to prevent or minimize adverse effects (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection).[7]
A comprehensive understanding of these elements is non-negotiable for performing an adequate risk assessment before any experimental work commences.
Core GHS Hazard Profile of Pyrazole Aldehydes
Analysis of safety data for a range of pyrazole aldehydes reveals a consistent pattern of GHS classifications. While individual substitutions on the pyrazole ring can modulate toxicity, a core set of hazards is frequently reported.
Acute Toxicity
A predominant concern is acute toxicity, particularly via ingestion. The classification Acute Toxicity 4 (Oral) , with the corresponding hazard statement H302: Harmful if swallowed , is common across numerous pyrazole aldehydes.[8][9][10][11][12] This suggests a potential for systemic toxicity following accidental ingestion. While less frequently reported, Acute Toxicity 4 (Inhalation) (H332: Harmful if inhaled ) and Acute Toxicity 4 (Dermal) (H312: Harmful in contact with skin ) have also been noted for certain analogues, underscoring the importance of preventing exposure through all routes.[8]
Skin and Eye Irritation/Damage
The reactive aldehyde group contributes significantly to irritant properties.
-
Skin Irritation (Category 2): Nearly all reviewed pyrazole aldehydes carry the classification H315: Causes skin irritation .[8][9][10][13][14] This is a direct consequence of the aldehyde's ability to react with skin proteins and cause local inflammation.
-
Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2A): Contact with the eyes is a critical risk. Depending on the specific compound, classifications range from H319: Causes serious eye irritation [8][13] to the more severe H318: Causes serious eye damage .[9][10][14] This hazard necessitates stringent use of eye protection, as exposure can lead to irreversible damage.
Respiratory Tract Irritation
Inhalation of dust or powder from solid pyrazole aldehydes can lead to irritation of the respiratory system. This is captured by the classification Specific Target Organ Toxicity – Single Exposure (STOT SE 3) , with the hazard statement H335: May cause respiratory irritation .[8][9][10][14] This hazard makes it mandatory to handle these compounds in a well-ventilated area, preferably within a chemical fume hood.
Skin Sensitization
Certain derivatives have been identified as potential skin sensitizers, classified as Skin Sensitization (Category 1) with the statement H317: May cause an allergic skin reaction .[10][14] This is a significant long-term risk, as initial exposure may only cause mild irritation, but subsequent exposures can trigger a more severe allergic response. This potential underscores the need for consistent and high-quality glove use.
Comparative GHS Data for Representative Pyrazole Aldehydes
To provide a practical reference, the table below summarizes the GHS hazard information for several commercially available pyrazole aldehydes. This data, aggregated from supplier safety data sheets and chemical databases, highlights the consistent hazard profile across the class.
| Compound Name | CAS Number | GHS Pictograms | Signal Word | Common Hazard (H) Statements |
| 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 | Danger | H302, H315, H317, H318, H335[10] | |
| 1H-Pyrazole-3-carbaldehyde | 3920-50-1 | Danger | H302, H315, H318, H335[9][13] | |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | Danger | H315, H317, H318, H335[14] | |
| 1-Methyl-1H-pyrazole-3-carboxaldehyde | 27258-32-8 | Warning | H302, H315, H319, H335[8][15] | |
| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 936940-82-8 | Warning | H302, H315, H319, H335[11] |
Logical Workflow for Hazard Assessment of Novel Pyrazole Aldehydes
When approaching a novel or uncharacterized pyrazole aldehyde, a systematic hazard assessment is crucial. The following workflow provides a logical framework for this process, ensuring that risks are identified and mitigated before experimentation begins.
Experimental Protocol: Standard Operating Procedure (SOP) for Handling Pyrazole Aldehydes
This protocol provides a self-validating system for the safe handling of pyrazole aldehydes (in solid form, <10g scale) in a research laboratory setting.
1.0 Risk Assessment & Authorization
-
1.1 All personnel must review the compound-specific Safety Data Sheet (SDS) before commencing work. If an SDS is unavailable, a provisional risk assessment based on the workflow in Section 5 must be completed and approved by the Laboratory Supervisor.
-
1.2 This procedure is only to be performed by personnel trained in the handling of hazardous chemical compounds.
2.0 Engineering Controls
-
2.1 All manipulations of solid pyrazole aldehydes (weighing, transferring, additions to reaction vessels) must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
2.2 An emergency eyewash and safety shower must be accessible within 10 seconds of travel from the workspace.[15]
3.0 Personal Protective Equipment (PPE)
-
3.1 Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a significant risk of splash, chemical splash goggles must be worn.[16]
-
3.2 Hand Protection: Nitrile gloves (minimum thickness 4 mil) must be worn. Inspect gloves for defects before each use. For extended procedures, consider double-gloving. Gloves must be changed immediately if contamination is suspected.[17]
-
3.3 Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
3.4 Respiratory Protection: Not required if all manipulations are performed within a certified fume hood.
4.0 Weighing and Transfer Procedure
-
4.1 Decontaminate the weighing surface (analytical balance) before and after use.
-
4.2 Use a disposable weigh boat or creased weighing paper to contain the solid.
-
4.3 Use anti-static tools if available to minimize dispersal of fine powders.
-
4.4 Transfer the solid carefully to the reaction vessel, minimizing the creation of airborne dust.
-
4.5 Immediately after use, the weigh boat/paper must be disposed of in a designated solid hazardous waste container located inside the fume hood.
5.0 Emergency Procedures
-
5.1 Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15][18]
-
5.2 Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][18]
-
5.3 Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18][19]
-
5.4 Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
5.5 Spill: For small spills (<1g) within the fume hood, decontaminate the area with an appropriate solvent and absorbent pads. For larger spills or spills outside the hood, evacuate the area and contact institutional safety personnel.
6.0 Waste Disposal
-
6.1 All solid waste contaminated with pyrazole aldehydes must be placed in a clearly labeled, sealed hazardous waste container.
-
6.2 All contaminated solvents and reaction mixtures must be disposed of in a designated halogenated or non-halogenated liquid hazardous waste container, as appropriate.
-
6.3 Follow all institutional and local regulations for hazardous waste disposal.[18]
Conclusion
Pyrazole aldehydes are invaluable tools in the arsenal of the medicinal chemist. However, their synthetic utility is accompanied by a consistent and non-trivial hazard profile, primarily characterized by acute oral toxicity, skin and eye irritation/damage, and respiratory irritation. By embracing the principles of the GHS, performing diligent risk assessments for novel structures, and adhering to rigorous safe handling protocols, researchers can mitigate these risks effectively. A proactive and informed approach to safety is paramount to harnessing the full potential of these powerful chemical building blocks in the quest for new therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 7. chem-space.com [chem-space.com]
- 8. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 13. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 14. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 1H-Pyrazole-3-carbaldehyde | CAS#:3920-50-1 | Chemsrc [chemsrc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and agrochemical research.[1] The synthesis commences with the regioselective bromination of 1-methyl-1H-pyrazole, followed by the introduction of a formyl group at the C5 position via the Vilsmeier-Haack reaction. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure successful and reproducible outcomes in a laboratory setting.
Introduction: Significance of the Target Compound
This compound is a versatile heterocyclic intermediate of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of three distinct functional handles—the bromo group, the aldehyde, and the N-methylated pyrazole ring—allows for precise and diverse molecular modifications:
-
Bromo Group: Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl substituents.
-
Aldehyde Group: Acts as a versatile precursor for a wide array of chemical transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and condensation reactions to form larger, more complex heterocyclic systems.[1]
-
Pyrazole Core: Provides a stable aromatic core that can engage in hydrogen bonding and other non-covalent interactions with biological targets, making it a cornerstone for the design of kinase inhibitors and other therapeutic agents.[1]
Given the structural ambiguity in the requested starting material, this protocol outlines a more chemically sound and widely documented pathway starting from the readily available precursor, 1-methyl-1H-pyrazole.
Reaction Scheme and Mechanism
The synthesis is achieved in two sequential electrophilic substitution reactions.
Step 1: Electrophilic Bromination of 1-methyl-1H-pyrazole
The first step involves the regioselective bromination of 1-methyl-1H-pyrazole at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is the most electron-dense and sterically accessible site, leading to highly selective substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it is a solid that is safer and easier to handle than liquid bromine.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species, which attacks the C4 position of the pyrazole ring to form a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a base (such as succinimide anion) restores the aromaticity of the ring, yielding the 4-bromo-1-methyl-1H-pyrazole product.
Step 2: Vilsmeier-Haack Formylation of 4-bromo-1-methyl-1H-pyrazole
The second step introduces the aldehyde functionality at the C5 position using the Vilsmeier-Haack reaction.[2][3][4] This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] The 4-bromo-1-methyl-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C5 position. This attack is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[4] Although the bromine atom at C4 is electron-withdrawing, the pyrazole ring remains sufficiently activated for the formylation to occur, often facilitated by heating.[6][7]
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; it must be handled with extreme caution.
Protocol 1: Synthesis of 4-bromo-1-methyl-1H-pyrazole
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-methyl-1H-pyrazole | 82.10 | 5.00 g | 60.9 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.38 g | 64.0 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole (5.00 g, 60.9 mmol).
-
Dissolve the starting material in 100 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (11.38 g, 64.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Resuspend the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-1-methyl-1H-pyrazole as a liquid.[8]
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Eq. |
| 4-bromo-1-methyl-1H-pyrazole | 161.00 | 1.558 | 5.00 g | 31.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 25 mL | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 4.2 mL | 45.0 | 1.45 |
Procedure:
-
In a 100 mL three-neck flask fitted with a dropping funnel, reflux condenser, and nitrogen inlet, add N,N-dimethylformamide (25 mL).
-
Cool the DMF to 0 °C in an ice-water bath.
-
Caution: Add phosphorus oxychloride (4.2 mL, 45.0 mmol) dropwise via the dropping funnel over 30 minutes. The addition is exothermic. Maintain the internal temperature below 10 °C.
-
After the addition, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 4-bromo-1-methyl-1H-pyrazole (5.00 g, 31.0 mmol) dropwise to the cold Vilsmeier reagent solution.
-
After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C.
-
Maintain heating and stirring for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. This hydrolysis step is highly exothermic.
-
Neutralize the acidic solution by slowly adding solid sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is ~7-8.
-
The product often precipitates as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography to afford this compound as a solid.
-
Expected Yield: 60-75%.
Workflow Visualization
The overall synthetic pathway is summarized in the diagram below.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. 4-ブロモ-1-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Vilsmeier-Haack Formylation of Brominated Pyrazoles
A Comprehensive Protocol for the Synthesis of Bromopyrazole-4-carbaldehydes
Authored by: A Senior Application Scientist
Abstract
This guide provides a detailed protocol for the Vilsmeier-Haack formylation of brominated pyrazoles, a critical transformation for synthesizing bromopyrazole-4-carbaldehydes. These products are valuable intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for further molecular elaboration.[1][2] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline key characterization techniques, and address common troubleshooting scenarios. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this specific heterocyclic functionalization.
Introduction: The Significance of Pyrazole Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
For heterocyclic systems like pyrazole, which is a π-excessive aromatic ring, electrophilic substitution reactions such as formylation predominantly occur at the C4 position, the most electron-rich and sterically accessible site.[7] The resulting pyrazole-4-carbaldehydes are highly valuable building blocks. The aldehyde group can be readily converted into a wide range of other functionalities, enabling the synthesis of complex, biologically active molecules.[2][8] This protocol specifically addresses the formylation of pyrazoles bearing a bromine substituent, combining two key functional handles—the bromo group for cross-coupling reactions and the formyl group for condensation or oxidation/reduction chemistry—into a single molecular framework.
Reaction Mechanism: An In-Depth Look
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the pyrazole ring.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct undergoes rearrangement and elimination to form the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[6][9]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C4 position of the brominated pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrazole ring. A subsequent deprotonation step, often assisted by the displaced dimethylamine or chloride ion, restores aromaticity and forms an iminium salt intermediate.[5][10] This intermediate is stable until the aqueous workup, during which it is readily hydrolyzed to yield the final bromopyrazole-4-carbaldehyde product.[3][11]
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol outlines a general procedure for the formylation of a generic N-substituted 3-bromopyrazole. Researchers should optimize reaction times and temperatures based on the specific reactivity of their substrate.
Materials and Equipment
-
Reagents: N-substituted bromopyrazole, Phosphorus oxychloride (POCl₃, reagent grade), N,N-Dimethylformamide (DMF, anhydrous), Saturated sodium carbonate (Na₂CO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Crushed ice.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Heating mantle with temperature controller, Dropping funnel, Condenser, Standard laboratory glassware for workup and purification, Rotary evaporator, Column chromatography setup (if required).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Safety First: This reaction must be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive, toxic, and reacts violently with water.[12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Vilsmeier Reagent Preparation:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (see Table 1 for volume).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction that forms the Vilsmeier reagent and prevents its decomposition.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the brominated pyrazole substrate in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to the desired temperature (typically 60-80 °C) for 2-6 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic substitution to occur, as the Vilsmeier reagent is a relatively mild electrophile.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
CRITICAL STEP: Very slowly and carefully pour the reaction mixture onto the crushed ice. Causality: This "reverse quench" is essential to safely manage the highly exothermic and violent hydrolysis of excess POCl₃, which produces phosphoric and hydrochloric acid.[11]
-
After the addition is complete, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9. The product will often precipitate as a solid.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Reaction Parameters (Example)
| Reagent/Parameter | Amount (for 10 mmol scale) | Molar Equivalents | Notes |
| Brominated Pyrazole | 10.0 mmol | 1.0 | Starting material |
| POCl₃ | 2.8 mL (30.0 mmol) | 3.0 | Corrosive, handle with care |
| Anhydrous DMF | 20 mL | Solvent & Reagent | Use anhydrous grade |
| Reaction Temperature | 70 °C | - | Optimize for specific substrate |
| Reaction Time | 4 hours | - | Monitor by TLC |
| Quenching Medium | ~200 g crushed ice | - | Perform slowly in fume hood |
Product Characterization
The identity and purity of the synthesized bromopyrazole-4-carbaldehyde should be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: Expect to see a characteristic singlet for the aldehyde proton (CHO) at δ 9.9–10.1 ppm and a singlet for the C5-H proton of the pyrazole ring at δ 8.0-8.5 ppm.[16]
-
¹³C-NMR Spectroscopy: The aldehyde carbon will appear at δ 185-195 ppm.
-
FT-IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.[16]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive substrate. 2. Reaction temperature too low or time too short. 3. Vilsmeier reagent decomposed (moisture). | 1. Increase reaction temperature (up to 120°C) and/or reaction time.[17] 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Increase the equivalents of the Vilsmeier reagent. |
| Formation of Side Products | 1. Overheating leading to decomposition. 2. Presence of other reactive functional groups on the substrate.[3] 3. Concurrent chlorination if hydroxyl groups are present.[3] | 1. Perform the reaction at a lower temperature for a longer duration. 2. Protect other sensitive functional groups prior to formylation. |
| Difficult Work-up | 1. Uncontrolled quenching of POCl₃. 2. Emulsion formation during extraction. | 1. Ensure the quench is performed very slowly into vigorously stirred ice. 2. Add brine to the aqueous layer to break up emulsions. |
References
- 1. jocpr.com [jocpr.com]
- 2. chemmethod.com [chemmethod.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. opcw.org [opcw.org]
- 13. fishersci.com [fishersci.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-5-carbaldehydes
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and a host of kinase inhibitors in oncology.[1][2] Specifically, pyrazole-5-carbaldehydes are versatile synthetic intermediates, acting as key building blocks for more complex, biologically active molecules.[3] The aldehyde functionality provides a reactive handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.[4]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the C-C bond formation, offering mild reaction conditions and exceptional functional group tolerance.[5][6] Applying this reaction to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde allows for the direct installation of diverse aryl and heteroaryl substituents at the 4-position, a critical vector for modulating the pharmacological properties of pyrazole-based compounds.[4][7] This guide provides a comprehensive overview, detailed protocols, and troubleshooting advice for successfully employing this substrate in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[10]
-
Transmetalation : In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8] The choice of base and solvent is critical for an efficient transmetalation.[11]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic ligands from the Pd(II) complex, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.[10]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde.[12][13]
Caption: General experimental workflow for the Suzuki coupling reaction.
Optimization and Key Parameters
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of reaction components.
| Parameter | Options | Considerations & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G2) | For heteroaryl halides, specialized ligands that are both electron-rich and bulky, such as those developed by Buchwald, can be highly effective.[14][15] These ligands promote the oxidative addition step and stabilize the catalytic species.[6] Pd(dppf)Cl₂ is a robust and often reliable choice for a wide range of substrates.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a crucial role in activating the boronic acid for transmetalation.[5][11] K₃PO₄ is a strong base often used with hindered substrates.[14] Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good general-purpose base.[16] The solubility of the base in the reaction medium is important.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, n-Butanol | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.[5][6] Dioxane and THF are frequently used.[5] For challenging couplings, higher boiling point solvents like n-butanol might be beneficial.[17] The solvent can also influence the stability of the catalytic species.[18] |
| Boronic Acid Partner | Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters) | Electron-deficient boronic acids can be prone to protodeboronation, a major side reaction.[10] In such cases, using more stable boronate esters (like pinacol esters) can be advantageous.[11] Conversely, electron-rich boronic acids are generally more reactive.[19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Reagent Quality4. Suboptimal Base or Solvent | 1. Use a fresh, high-quality catalyst. Consider a more active precatalyst system (e.g., Buchwald ligands).[10][15]2. Ensure the reaction setup is rigorously purged with inert gas and that degassed solvents are used. Oxygen can deactivate the Pd(0) catalyst.[10]3. Check the purity of the boronic acid; they can degrade over time.[10]4. Screen different bases (e.g., K₃PO₄) and solvent systems. Ensure the base is sufficiently soluble.[11] |
| Protodeboronation | 1. Excess water in the reaction2. Harsh basic conditions3. High temperature | 1. Use anhydrous solvents and reagents if possible. Consider using a more stable boronate ester instead of the boronic acid.[11]2. Employ a milder base or reduce the reaction temperature.3. Optimize the temperature; excessive heat can accelerate decomposition.[11] |
| Dehalogenation of Starting Material | 1. Presence of a hydride source (e.g., from solvent or base impurities)2. Side reaction pathway from the Pd(II) intermediate | 1. Ensure high purity of solvents and reagents.[6]2. For pyrazoles, bromo-derivatives are sometimes less prone to dehalogenation than iodo-derivatives.[20][21] Optimizing the ligand and reaction time can minimize this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen2. Catalyst decomposition | 1. Rigorously deoxygenate the reaction mixture before adding the catalyst.[11]2. Use a more stable catalyst system or a lower reaction temperature. |
Applications in Drug Discovery
The derivatization of the 4-position of the pyrazole ring is a common strategy in the development of kinase inhibitors. The introduction of various aryl and heteroaryl groups via Suzuki coupling allows for the fine-tuning of interactions with the target protein's binding site. The resulting 4-aryl-1-methyl-1H-pyrazole-5-carbaldehydes are valuable precursors for synthesizing libraries of compounds for high-throughput screening. These compounds can be further elaborated through the aldehyde handle to introduce additional diversity and functionality, ultimately leading to the discovery of novel therapeutic agents.[1][4]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Palladium-Catalyzed Heck Reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Abstract
This document provides a comprehensive guide for performing the Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, specifically tailored for the coupling of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with an alkene. Pyrazole scaffolds are of immense interest in drug discovery, and this protocol offers a robust method for their functionalization.[1][2][3] We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that govern the reaction's success, ensuring both reproducibility and high yield for researchers in organic synthesis and medicinal chemistry.
Introduction: The Power of C-C Bond Formation
The palladium-catalyzed Heck reaction, also known as the Mizoroki-Heck reaction, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4][5][6][7] This Nobel Prize-winning transformation couples unsaturated halides with alkenes, providing a direct pathway to substituted alkenes, which are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[5][7][8][9]
The substrate of focus, this compound, is a valuable building block. The pyrazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize the C4 position via the Heck reaction opens a gateway to a vast chemical space for the development of novel therapeutic agents. This protocol is designed to be a self-validating system, explaining the causality behind each step to empower researchers to not only execute the reaction but also to troubleshoot and adapt it as needed.
The Catalytic Heart: Mechanism of the Heck Reaction
Understanding the reaction mechanism is paramount for optimization and troubleshooting. The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[4][8][10] While various palladium sources can be used, Pd(II) precatalysts like palladium(II) acetate are commonly employed, as they are reduced in situ to the active Pd(0) catalyst.[11][12]
The widely accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of the pyrazole substrate. This forms a square planar Pd(II) intermediate.[4][5][8][9]
-
Alkene Coordination and Migratory Insertion : The alkene reaction partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[4][5][8][13]
-
Syn β-Hydride Elimination : For the reaction to proceed, a hydrogen atom must be present on a carbon adjacent to the new C-C bond. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the final substituted alkene product and a palladium-hydride species.[5][8][9][13]
-
Regeneration of Catalyst : A base is crucial to complete the cycle. It reacts with the palladium-hydride species in a reductive elimination step to regenerate the active Pd(0) catalyst, allowing the cycle to begin anew.[8][10]
Caption: Fig. 1: Catalytic Cycle of the Heck Reaction
Detailed Experimental Protocol
This protocol details the coupling of this compound with butyl acrylate as a representative alkene partner.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Schlenk flask or oven-dried round-bottom flask with condenser |
| Butyl acrylate | Magnetic stirrer hotplate |
| Palladium(II) acetate [Pd(OAc)₂] | Inert gas line (Argon or Nitrogen) with bubbler |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | Syringes and needles |
| Triethylamine (Et₃N) | Septa |
| N,N-Dimethylformamide (DMF), anhydrous | TLC plates (silica gel) |
| Ethyl acetate (EtOAc), ACS grade | Glassware for work-up (separatory funnel, flasks) |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |
| Deionized water |
Rationale for Component Selection
-
Catalyst (Pd(OAc)₂) : Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst that is efficiently reduced in situ to the active Pd(0) species.[4][8][11]
-
Ligand (P(o-tol)₃) : The use of phosphine ligands is critical when using aryl bromides.[11] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that promotes the oxidative addition step and stabilizes the palladium catalyst.[5]
-
Base (Et₃N) : A tertiary amine base like triethylamine is commonly used to neutralize the HBr generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[4][8][12]
-
Solvent (DMF) : Anhydrous polar aprotic solvents like DMF are excellent for Heck reactions as they effectively dissolve the reactants and salts formed during the reaction.[11][12] The choice of solvent can significantly influence reaction rate and selectivity.[14][15][16]
-
Alkene (Butyl Acrylate) : Alkenes bearing electron-withdrawing groups, such as acrylates, are highly reactive partners in the Heck reaction and tend to give high yields of the E-isomer product.[4][8]
Reaction Parameters Table
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 203.02 | 1.0 | 1.0 | 203 mg |
| Butyl acrylate | 128.17 | 1.5 | 1.5 | 192 mg (216 µL) |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) | 4.5 mg |
| P(o-tol)₃ | 304.37 | 0.04 | 0.04 (4 mol%) | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 202 mg (278 µL) |
| DMF (anhydrous) | - | - | - | 5.0 mL |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents : Using syringes, add anhydrous DMF (5.0 mL), followed by triethylamine (278 µL, 2.0 mmol), and finally butyl acrylate (216 µL, 1.5 mmol).
-
Reaction Conditions : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromide spot indicates reaction completion. The typical reaction time is 12-24 hours.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow
Conclusion
This application note provides a validated and detailed protocol for the Heck reaction of this compound. By elucidating the mechanistic principles and the rationale behind the chosen conditions, we aim to equip researchers with the necessary tools to successfully synthesize valuable pyrazole derivatives. This robust procedure serves as a reliable starting point for further exploration and diversification of this important heterocyclic scaffold in the pursuit of novel chemical entities.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scispace.com [scispace.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde for the Development of Novel Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase-Targeted Therapies
Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating specific substrates, have emerged as one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[2][3][4] The development of small molecule kinase inhibitors (PKIs) that target the ATP-binding site has revolutionized treatment paradigms in oncology and inflammation.[2][3]
Within the medicinal chemist's toolkit, the pyrazole ring is recognized as a "privileged scaffold".[2][3][5] This designation stems from its remarkable versatility, synthetic accessibility, and its inherent ability to form crucial hydrogen bond interactions within the kinase hinge region—a key anchoring point for inhibitors.[5] The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[2]
This guide focuses on a particularly valuable and strategic building block: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde . We will explore its chemical reactivity and provide a strategic framework and detailed protocols for its application in the rational design and synthesis of next-generation kinase inhibitors.
Section 1: Physicochemical Profile and Strategic Reactivity
This compound (CAS: 473528-88-0) is a bifunctional heterocyclic compound that offers two distinct and strategically orthogonal points for chemical elaboration.[6][7]
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| Appearance | Light yellow solid |
| Key Functional Groups | 1. N-Methyl Pyrazole Core2. C4-Bromo Substituent3. C5-Carbaldehyde |
The true power of this reagent lies in the distinct reactivity of its bromo and aldehyde functionalities, which can be addressed selectively to build molecular complexity in a controlled manner.
-
C4-Bromo Group : This is an exceptionally versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed to append aryl, heteroaryl, or alkyl groups at this position.[6] These appended moieties are often designed to probe the solvent-exposed region of the kinase ATP pocket, a common strategy for enhancing inhibitor selectivity and potency.[8]
-
C5-Carbaldehyde Group : The aldehyde is a gateway to a plethora of chemical transformations.[6] Most notably in kinase inhibitor synthesis, it is a precursor for:
-
Reductive Amination : To install amine-containing side chains that can form critical hydrogen bonds with the kinase hinge region.
-
Condensation Reactions : Such as Knoevenagel or Wittig reactions to build extended conjugated systems.
-
Oxidation/Reduction : Conversion to a carboxylic acid or an alcohol, respectively, to explore different interaction types.
-
The N-methyl group serves to block tautomerization and provides a fixed substitution pattern, which is beneficial for establishing clear structure-activity relationships (SAR).
Section 2: General Workflow for Kinase Inhibitor Synthesis
The strategic use of this compound allows for a divergent and efficient synthetic approach. A typical workflow involves an initial diversification at the C4 position followed by elaboration at the C5 position to generate a library of inhibitor candidates.
Figure 1: General synthetic workflow for kinase inhibitor development.
Section 3: Experimental Protocols
These protocols provide a validated starting point for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a 4-Aryl Intermediate via Suzuki-Miyaura Coupling
This protocol details the coupling of the starting material with 4-methoxyphenylboronic acid. This reaction leverages the C4-bromo position to introduce a common pharmacophore.
Reaction Scheme: (this compound) + (4-methoxyphenylboronic acid) --[Pd(PPh₃)₄, Na₂CO₃]--> (4-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde)
Materials:
-
This compound (1.0 eq, e.g., 189 mg, 1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 eq, e.g., 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, e.g., 58 mg, 0.05 mmol)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq, 1.5 mL)
-
1,4-Dioxane (5 mL)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the dioxane/toluene solvent mixture (10 mL total) via syringe, followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl pyrazole intermediate.
Protocol 2: Synthesis of a Final Inhibitor via Reductive Amination
This protocol demonstrates the elaboration of the aldehyde intermediate from Protocol 1 with a primary amine, morpholine, to generate a potential kinase inhibitor.
Reaction Scheme: (Intermediate from Protocol 1) + (Morpholine) --[NaBH(OAc)₃]--> Final Product
Materials:
-
4-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, e.g., 230 mg, 1.0 mmol)
-
Morpholine (1.1 eq, e.g., 96 mg, 1.1 mmol)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq, e.g., 318 mg, 1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic Acid (catalytic, 1-2 drops)
Procedure:
-
Dissolve the aldehyde intermediate in DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add morpholine, followed by 1-2 drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Stir for 15 minutes, then transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).[9]
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup : In a 384-well plate, add:
-
Kinase Reaction Buffer.
-
The target protein kinase (at a pre-determined optimal concentration).
-
The specific peptide substrate for the kinase.
-
The test compound dilution (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Reaction Initiation : Initiate the kinase reaction by adding an ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis :
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
-
Section 4: Structure-Activity Relationship (SAR) Insights
The synthetic flexibility afforded by this compound allows for systematic exploration of the SAR. The following table presents hypothetical data based on common trends observed in pyrazole-based kinase inhibitors.[8][10][11]
| Cmpd | R¹ Group (at C4 via Suzuki) | R² Group (at C5 via Reductive Amination) | p38α IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| 1 | Phenyl | Morpholine | 150 | 850 |
| 2 | 4-Fluorophenyl | Morpholine | 75 | 620 |
| 3 | 2-Naphthyl | Morpholine | 45 | 950 |
| 4 | 4-Fluorophenyl | Piperazine | 90 | 700 |
| 5 | 4-Fluorophenyl | N-methylpiperazine | 35 | 450 |
| 6 | 4-Fluorophenyl | 4-Hydroxypiperidine | 60 | 510 |
Analysis of SAR Table:
-
C4 Position (R¹) : Introducing a fluorine atom (Cmpd 2 vs 1) often improves potency, potentially through favorable interactions or by modifying electronics. Larger, hydrophobic groups like naphthyl (Cmpd 3) can enhance potency for a specific target (p38α) but may negatively impact selectivity.
-
C5 Position (R²) : The nature of the amine is critical. The basic nitrogen in N-methylpiperazine (Cmpd 5) can form a key salt bridge with an acidic residue (like Asp112 in p38α), significantly boosting potency compared to the non-basic morpholine (Cmpd 2).[10][12] The presence of a hydrogen bond donor/acceptor like the hydroxyl group in Cmpd 6 can also modulate activity.
Section 5: Case Study - Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase that plays a central role in inflammatory responses. Its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis.[10][12] Pyrazole-based compounds have been successfully developed as potent p38 inhibitors.[10][12][13]
Figure 2: Simplified p38 MAPK signaling pathway.
The pyrazole core of an inhibitor can form hydrogen bonds with the hinge region of p38. A substituent introduced at the C5 position (from the aldehyde) can interact with gatekeeper residues, while a larger group at the C4 position (from the bromo group) can occupy a hydrophobic pocket, contributing to both affinity and selectivity.
Conclusion
This compound is a high-value, strategically designed building block for kinase inhibitor discovery. Its orthogonal reactive sites—the C4-bromo group for cross-coupling and the C5-carbaldehyde for derivatization via reductive amination and other methods—provide a robust and efficient platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide empower researchers to systematically explore structure-activity relationships, leading to the identification of potent and selective kinase inhibitors for a wide range of therapeutic targets.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions with Aromatic Hydrazines
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Aromatic Hydrazones
Aromatic hydrazones are a pivotal class of organic compounds, characterized by the R1R2C=NNH-Ar structure. They are typically synthesized through the condensation reaction of an aromatic hydrazine with an aldehyde or a ketone.[1][2] This reaction is notable for its simplicity and high yields under mild conditions.[3] The resulting hydrazone moiety is a versatile pharmacophore and a key synthetic intermediate in the construction of various heterocyclic systems with significant biological activity. Their utility in medicinal chemistry is extensive, with applications as anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor agents.[4][5] This guide provides a detailed exploration of the experimental procedures for synthesizing aromatic hydrazones and their subsequent transformations into valuable heterocyclic structures.
Mechanistic Insights: The Chemistry of Hydrazone Formation and Cyclization
The formation of a hydrazone from an aromatic hydrazine and a carbonyl compound is a reversible, acid-catalyzed process.[3] The initial step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, driven by the removal of water, leads to the formation of the stable C=N double bond of the hydrazone.[6]
Aromatic hydrazones are crucial intermediates in several named reactions that lead to the synthesis of important heterocyclic scaffolds.
-
Fischer Indole Synthesis: This reaction involves the acid-catalyzed rearrangement of an arylhydrazone to form an indole.[7][8] The mechanism proceeds through a[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[9][10][11]
-
Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[12][13] These hydrazones can then be used in the Fischer indole synthesis.[12][13]
-
Knorr Pyrazole Synthesis: Pyrazoles can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15][16] This reaction proceeds through the formation of a hydrazone intermediate followed by cyclization and dehydration.[16]
Caption: General reaction pathways involving aromatic hydrazines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of an aromatic hydrazone and its subsequent conversion to an indole derivative, a common workflow in drug discovery.
Protocol 1: Synthesis of a Phenylhydrazone Derivative
This protocol details the synthesis of a phenylhydrazone from phenylhydrazine and a substituted acetophenone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenylhydrazine | Reagent | Sigma-Aldrich |
| 4'-Methoxyacetophenone | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Round-bottom flask | 100 mL | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer/hotplate | --- | --- |
| Buchner funnel and flask | --- | --- |
| Filter paper | --- | --- |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methoxyacetophenone (1.0 equivalent) in a minimal amount of ethanol.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.05 equivalents) dropwise at room temperature.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[17]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, the hydrazone product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.[17]
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[17] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.[17]
Protocol 2: Fischer Indole Synthesis from a Phenylhydrazone
This protocol describes the cyclization of the previously synthesized phenylhydrazone to form an indole derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenylhydrazone from Protocol 1 | --- | --- |
| Polyphosphoric Acid (PPA) | Laboratory | Sigma-Aldrich |
| Round-bottom flask | 50 mL | --- |
| Heating mantle | --- | --- |
| Magnetic stirrer | --- | --- |
| Ice bath | --- | --- |
| Saturated Sodium Bicarbonate Solution | --- | --- |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add the phenylhydrazone (1.0 equivalent) and polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heating: Heat the mixture with stirring in a preheated oil bath at 80-100 °C. The reaction is typically complete within 15-30 minutes.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Caption: Workflow for hydrazone and indole synthesis.
Characterization of Aromatic Hydrazones
The synthesized aromatic hydrazones should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the N-H proton, typically in the range of 8-12 ppm. Signals for aromatic and aliphatic protons corresponding to the starting materials.[18][19] |
| ¹³C NMR | A signal for the C=N carbon, typically in the range of 140-160 ppm.[19] |
| IR Spectroscopy | A characteristic stretching vibration for the C=N bond around 1620-1575 cm⁻¹. An N-H stretching band in the region of 3300-3200 cm⁻¹.[18][20] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product.[21] |
| UV-Visible Spectroscopy | Absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions, which can be influenced by the solvent polarity. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in hydrazone synthesis | Incomplete reaction; decomposition of starting materials. | Ensure the use of a catalytic amount of acid. Monitor the reaction by TLC to determine the optimal reaction time.[17] |
| Oily product that is difficult to crystallize | Impurities present; inherent property of the product. | Try trituration with a non-polar solvent like hexane.[22] Attempt recrystallization from a different solvent system.[17][23] If all else fails, purification by column chromatography may be necessary.[17] |
| Formation of multiple products in Fischer indole synthesis | Use of an unsymmetrical ketone. | This can lead to the formation of two regioisomeric indoles. The products may be separable by column chromatography. |
| Decomposition of hydrazone on silica gel column | Hydrazones can be acid-sensitive. | Use a neutral or basic stationary phase like alumina, or treat the silica gel with a base such as triethylamine.[24] |
Conclusion
Condensation reactions with aromatic hydrazines are a cornerstone of synthetic organic and medicinal chemistry. The resulting hydrazones are not only biologically active molecules in their own right but also serve as indispensable intermediates for the construction of a diverse array of heterocyclic compounds. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully synthesize and utilize these valuable compounds in their drug discovery and development endeavors.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 13. Japp-Klingemann_reaction [chemeurope.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 21. longdom.org [longdom.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
The Strategic Role of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in Modern Agrochemical Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
In the landscape of modern crop protection, the pyrazole nucleus stands out as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with potent biological activities.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and electronic properties, making it an ideal foundation for the design of novel fungicides, insecticides, and herbicides. Its versatility allows for precise functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic characteristics of the molecule to optimize its interaction with specific biological targets.[2]
Among the vast family of pyrazole-based intermediates, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde has emerged as a particularly valuable building block in agrochemical research.[3][4] Its strategic importance lies in the orthogonal reactivity of its two functional groups: the aldehyde at the 5-position and the bromo substituent at the 4-position. The aldehyde provides a versatile handle for the construction of various side chains, including oximes, imines, and, most importantly, the carboxamide linkage central to a major class of modern fungicides.[3] Simultaneously, the bromo group serves as a key anchor point for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that are often crucial for enhancing biological efficacy and spectrum of activity.[3]
This guide provides a comprehensive overview of the application of this compound in agrochemical research, detailing its synthesis, key transformations, and its role in the development of potent fungicidal agents. The protocols and insights presented herein are intended for researchers, scientists, and professionals in the field of drug and pesticide development.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 473528-88-0 | [3] |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3] |
| Appearance | Solid | |
| Storage | Room temperature, under inert gas | [3] |
Synthetic Pathways to the Core Intermediate
While this compound is commercially available, an understanding of its synthesis is crucial for researchers who may need to produce it in-house or create analogues. The synthesis can be logically broken down into a two-step process: formylation of the pyrazole ring followed by regioselective bromination.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde (Precursor)
This protocol is based on the well-established Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocycles.[1]
Materials:
-
1-Methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3.0 eq.) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 1-Methyl-1H-pyrazole (1.0 eq.) dissolved in a minimal amount of DMF or dichloromethane (DCM) to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Methyl-1H-pyrazole-5-carbaldehyde.[5]
Protocol 2: Regioselective Bromination to Yield this compound
The electron-donating effect of the N-methyl group and the electron-withdrawing, meta-directing nature of the aldehyde group favor electrophilic substitution at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[6]
Materials:
-
1-Methyl-1H-pyrazole-5-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.[6]
Application in the Synthesis of Pyrazole Carboxamide Fungicides
A major application of this compound in agrochemical research is its use as a precursor for pyrazole carboxamide fungicides. This class of compounds, which includes commercial products like Bixafen and Fluxapyroxad, acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production and ultimately, fungal death.[7][8]
The synthetic strategy involves a three-stage process:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Amide coupling of the resulting carboxylic acid with a selected aniline derivative.
-
Diversification via Suzuki coupling at the C4-bromo position to introduce various aryl or heteroaryl groups.
Workflow for Pyrazole Carboxamide Synthesis
Caption: Synthetic route to pyrazole carboxamide fungicides.
Protocol 3: Oxidation of the Aldehyde to a Carboxylic Acid
This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate.[5] Alternative, milder reagents such as Oxone® can also be employed.[9]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone and water (as solvent)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, e.g., 2M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq.) in water, keeping the temperature below 5 °C. A brown precipitate of manganese dioxide will form.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, which can often be used in the next step without further purification.
Protocol 4: Amide Bond Formation with a Substituted Aniline
The formation of the crucial amide bond is typically achieved using a coupling agent to activate the carboxylic acid.[10] This protocol uses the common EDC/HOBt system.
Materials:
-
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Substituted aniline (e.g., 2-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), the desired substituted aniline (1.0-1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture.
-
Cool the solution to 0 °C and add EDC (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide.
Protocol 5: Suzuki-Miyaura Cross-Coupling for C-4 Diversification
Materials:
-
N-Aryl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a Schlenk tube or microwave vial, add the N-aryl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final N-aryl-4-aryl-1-methyl-1H-pyrazole-5-carboxamide derivative.
Biological Activity of Pyrazole Carboxamide Derivatives
| Fungus | EC₅₀ (µg/mL) of Compound 8j* | EC₅₀ (µg/mL) of Boscalid (Commercial Fungicide) | Reference |
| Alternaria solani | 3.06 | >10 | [7] |
*Compound 8j is a pyrazole-4-carboxamide derivative with a different substitution pattern, but it illustrates the high potency achievable with this scaffold.
| Fungus | EC₅₀ (µg/mL) of Compound 6d** | EC₅₀ (µg/mL) of Fluxapyroxad (Commercial Fungicide) | Reference |
| Rhizoctonia cerealis | 5.11 | 11.93 | [14] |
*Compound 6d is a pyrazole-thiazole carboxamide, demonstrating the effect of modifying the aniline portion.
These data underscore the significant potential for discovering highly active fungicides through the derivatization of the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide core. The synthetic versatility of the starting aldehyde allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of fungicidal potency and spectrum.
Conclusion and Future Outlook
This compound is a high-value, strategic intermediate for the synthesis of novel agrochemicals. Its bifunctional nature, with an aldehyde ready for conversion to a key pharmacophore and a bromo group poised for diversification, provides an efficient entry point into the rich chemical space of pyrazole carboxamides. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a robust framework for researchers to synthesize and derivatize this core scaffold. As the demand for new and more effective crop protection solutions continues to grow, the intelligent application of versatile building blocks like this compound will be paramount in the discovery of the next generation of fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde (C11H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates [ouci.dntb.gov.ua]
- 4. This compound [myskinrecipes.com]
- 5. 27258-33-9 Cas No. | 1-Methyl-1H-pyrazole-5-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis Methods Involving 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: An Application Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design, recognized for its prevalence in a multitude of clinically significant agents.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[4][5] The subject of this guide, this compound, is a particularly valuable building block. Its strategic arrangement of functional groups—a reactive aldehyde, a versatile bromine atom, and a methylated pyrazole core—offers a trifecta of synthetic handles for constructing complex molecular architectures.[4][6] The aldehyde group is primed for condensation and cycloaddition reactions, while the bromo-substituent is an ideal anchor for cross-coupling methodologies like Suzuki or Heck reactions, enabling the introduction of diverse molecular fragments.[6]
This guide focuses on one-pot synthesis methods, a paradigm of green and efficient chemistry. One-pot reactions, including tandem, domino, and multicomponent strategies, streamline synthetic sequences by eliminating the need for intermediate isolation and purification, thereby saving time, reagents, and reducing waste.[7] For researchers in drug development, these methods accelerate the generation of compound libraries for screening and lead optimization. Herein, we provide a detailed protocol and mechanistic insights for a robust one-pot synthesis of pyrazolo[3,4-c]pyrazoles, a class of fused heterocycles with significant therapeutic potential, using this compound as the key starting material.[8]
Core Application: One-Pot Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles
This one-pot, two-step sequence is a powerful method for rapidly accessing the pyrazolo[3,4-c]pyrazole core. The process ingeniously combines a classical condensation reaction with a modern copper-catalyzed intramolecular cross-coupling reaction, all performed in a single reaction vessel with a mere change of solvent and addition of reagents.[8]
Causality Behind the Experimental Design
The logic of this one-pot procedure hinges on the differential reactivity of the functional groups present in the starting material and the intermediate.
-
Initial Condensation: The aldehyde group of 1 is highly electrophilic and readily undergoes condensation with the nucleophilic hydrazine. This reaction is typically acid-catalyzed to activate the aldehyde carbonyl group. The choice of ethanol as the initial solvent is ideal for this step due to its polarity and ability to solubilize the reactants.[8]
-
Solvent Switch & Intramolecular Ullmann Coupling: After the initial condensation to form the hydrazone intermediate, the solvent is switched to DMF. This is a critical step; DMF is a high-boiling polar aprotic solvent, which is perfect for the subsequent copper-catalyzed C-N Ullmann-type cross-coupling.[8] It effectively solubilizes the intermediate and the inorganic base (K₂CO₃) and can withstand the high temperatures required for the reaction, often facilitated by microwave irradiation to reduce reaction times. The copper(I) iodide catalyst, in concert with the base, facilitates the intramolecular cyclization between the pyrazole nitrogen and the carbon bearing the bromine atom, forging the second five-membered ring of the fused heterocyclic system.
Experimental Workflow Diagram
Caption: One-pot synthesis of pyrazolo[3,4-c]pyrazoles.
Detailed Experimental Protocol
This protocol is adapted from the method described by Pinto et al. and should be performed by qualified personnel in a controlled laboratory environment.[8]
Materials:
-
This compound (1 ) (CAS: 473528-88-0)
-
Substituted aromatic hydrazine (or its hydrochloride salt)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Sodium acetate (if using hydrazine hydrochloride salt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Argon gas
-
Microwave synthesis reactor
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Hydrazone Formation
-
To a stirred solution of this compound (1 ) (1.0 eq., e.g., 100 mg, 0.529 mmol) in ethanol (2 mL), add the desired aromatic hydrazine (1.1 eq.).
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Note: If the hydrazine is provided as a hydrochloride salt, omit the acetic acid and instead add a stoichiometric amount of sodium acetate (1.1 eq.).
-
-
Reflux the mixture for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Step 2: Intramolecular C-N Coupling
-
To the crude residue from Step 1, add DMF (3 mL).
-
Transfer the solution to a dry microwave reaction tube.
-
Add potassium carbonate (2.0 eq.) and copper(I) iodide (2.5 mol%).
-
Seal the tube and evacuate and backfill with dry argon three times to ensure an inert atmosphere.
-
Place the sealed tube in a microwave reactor and heat to 150 °C for 1 hour.[8]
-
After cooling, remove the solvent under reduced pressure.
Step 3: Purification
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-6-arylpyrazolo[3,4-c]pyrazole product.
Data Summary: Scope of the Reaction
The versatility of this one-pot method has been demonstrated with a variety of substituted aromatic hydrazines, yielding a range of pyrazolo[3,4-c]pyrazoles with good to excellent yields.
| Entry | Hydrazine R-Group | Yield (%)[8] |
| 1 | Phenyl | 75 |
| 2 | 4-Methylphenyl | 80 |
| 3 | 4-Methoxyphenyl | 82 |
| 4 | 4-Chlorophenyl | 70 |
| 5 | 4-Fluorophenyl | 78 |
| 6 | 2-Pyridyl | 65 |
Yields are isolated yields after purification.
Broader Context: The Potential in Multicomponent Reactions
While the above protocol is a validated one-pot synthesis starting with this compound, the inherent reactivity of this building block suggests its utility in other, more complex multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[7]
For instance, pyrazole-4-carbaldehydes are frequently employed in the synthesis of fused pyranopyrazoles via a four-component reaction with ethyl acetoacetate, malononitrile, and hydrazine hydrate. A hypothetical MCR involving our target molecule could proceed via a tandem Knoevenagel condensation-Michael addition-cyclization sequence.
Hypothetical MCR Workflow
Caption: Conceptual workflow for a multicomponent reaction.
This conceptual pathway illustrates how the aldehyde functionality can initiate a cascade of bond-forming events under the right conditions, leading to highly complex structures in a single, efficient operation. The bromine atom would be carried through the reaction sequence, offering a post-MCR handle for further diversification.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of complex heterocyclic systems of interest to the pharmaceutical and agrochemical industries. The detailed one-pot protocol for the synthesis of pyrazolo[3,4-c]pyrazoles serves as a prime example of its utility, offering an efficient, atom-economical route to a privileged scaffold. As the demand for rapid and sustainable chemical synthesis grows, the application of such building blocks in increasingly sophisticated one-pot and multicomponent reactions will undoubtedly expand, accelerating the discovery of new chemical entities with therapeutic potential.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
conversion of pyrazole aldehyde to pyrazole carboxylic acid
Application and Protocol Guide
Topic: Strategic Conversion of Pyrazole Aldehyde to Pyrazole Carboxylic Acid: A Guide for Medicinal Chemistry and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole carboxylic acids are cornerstone structural motifs in modern drug discovery, valued for their versatile biological activities and synthetic applicability.[1][2][3][4] These moieties are integral to a wide range of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][5][6] The efficient and selective oxidation of a pyrazole aldehyde to its corresponding carboxylic acid is a critical transformation in the synthesis of these high-value compounds. This guide provides a detailed overview of robust and field-proven methodologies for this conversion, focusing on the underlying chemical principles, comparative analysis of common oxidative systems, and step-by-step laboratory protocols. We will explore powerful techniques including the mild and highly selective Pinnick oxidation, the robust Jones oxidation, and the classical potassium permanganate and Tollens' reagent methods, offering researchers the expertise to select and execute the optimal synthetic strategy for their specific molecular context.
Introduction: The Strategic Importance of Pyrazole Carboxylic Acids
The pyrazole ring is a privileged scaffold in medicinal chemistry, and the addition of a carboxylic acid functional group provides a critical anchor for molecular interactions with biological targets.[4] It can act as a hydrogen bond donor and acceptor, a metal chelator, or a handle for further derivatization into esters, amides, and other functional groups, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[2][7] Consequently, the reliable synthesis of pyrazole carboxylic acids from readily accessible pyrazole aldehydes is a frequent and vital step in many drug discovery pipelines.[5]
The primary challenge in this transformation lies in achieving high conversion without affecting other sensitive functional groups that may be present on the pyrazole ring or its substituents. The choice of oxidant and reaction conditions is therefore paramount. This document serves as a senior-level guide to navigating these choices with scientific rigor.
Overview of Oxidative Methodologies
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative process. Several reagents can accomplish this transformation, each with distinct advantages, limitations, and mechanistic pathways. The selection of a specific method depends on factors such as substrate stability (acid/base sensitivity), functional group tolerance, steric hindrance, and scalability.
Caption: General workflow for the oxidation of a pyrazole aldehyde.
Key Oxidation Methods: Mechanisms and Rationale
Pinnick Oxidation
The Pinnick oxidation is arguably one of the most effective and widely used methods for converting aldehydes to carboxylic acids, especially for complex and sensitive substrates.[8][9] It is renowned for its mild conditions and high chemoselectivity, tolerating a wide array of functional groups that would be compromised by harsher oxidants.[8][10]
-
Mechanism: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite (NaClO₂) under weakly acidic conditions.[8][11] The chlorous acid adds to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and collapsing to the carboxylic acid and hypochlorous acid (HOCl).[11][12]
Caption: Simplified mechanism of the Pinnick Oxidation.
-
Causality Behind Experimental Choices:
-
Acidic Buffer: A weak acid, typically a phosphate buffer like NaH₂PO₄, is used to generate the active oxidant HClO₂ without creating a strongly acidic environment that could damage the substrate.[12]
-
HOCl Scavenger: The byproduct, hypochlorous acid (HOCl), is a reactive oxidant that can engage in undesirable side reactions, such as halogenating electron-rich pyrazoles or reacting with the starting chlorite.[9] To prevent this, a scavenger like 2-methyl-2-butene or hydrogen peroxide is added to consume the HOCl as it forms.[9][12]
-
Solvent: A common solvent system is a mixture of a water-miscible organic solvent like t-butanol or acetonitrile and water.
-
Jones Oxidation
The Jones oxidation is a powerful and rapid method employing chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid and acetone.[13][14]
-
Mechanism: The alcohol (or the hydrate of the aldehyde) reacts with chromic acid to form a chromate ester. A base (water) then abstracts a proton from the carbon bearing the ester, leading to the elimination of a Cr(IV) species and formation of the carbonyl. In the case of an aldehyde, it is believed to form a hydrate in the aqueous acidic medium, which is then oxidized via a similar chromate ester mechanism to the carboxylic acid.[15]
Caption: Conceptual mechanism of the Jones Oxidation of an aldehyde.
-
Causality Behind Experimental Choices:
-
Strong Acid: The use of sulfuric acid makes the conditions harsh, limiting the application to substrates that lack acid-sensitive functional groups.[15]
-
Acetone: Acetone is used as a co-solvent because it is resistant to oxidation under these conditions and effectively solubilizes most organic substrates.
-
Exothermic Nature: The reaction is highly exothermic and rapid, requiring careful temperature control (usually an ice bath) during the addition of the Jones reagent to prevent runaway reactions.[13]
-
Potassium Permanganate (KMnO₄) Oxidation
Potassium permanganate is a potent, inexpensive, and classical oxidizing agent. The oxidation can be performed under acidic, neutral, or alkaline conditions, with the reactivity and outcome being highly dependent on the pH. For aldehydes, basic conditions are often preferred to enhance selectivity.
-
Rationale: In a basic medium, the aldehyde is oxidized to the carboxylate salt. Subsequent acidification during the workup protonates the salt to yield the final carboxylic acid. This method is effective but can be aggressive, potentially oxidizing other sensitive parts of the molecule, such as alkyl side chains on the pyrazole ring.[16][17]
Tollens' Reagent
Primarily known as a qualitative test to distinguish aldehydes from ketones, Tollens' reagent can also be used for preparative-scale synthesis under very mild conditions.[18] The reagent is a basic aqueous solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[19]
-
Rationale: The aldehyde is oxidized to the carboxylate anion, while the Ag(I) ions are reduced to elemental silver, famously forming a "silver mirror" on the reaction flask.[20][21] This method is exceptionally mild and ideal for substrates that cannot tolerate even weakly acidic conditions or other oxidants. However, the reagent must be prepared fresh and handled with care due to the potential formation of explosive silver nitride upon standing.[19]
Comparative Analysis of Oxidation Methods
| Feature | Pinnick Oxidation | Jones Oxidation | KMnO₄ Oxidation | Tollens' Reagent |
| Primary Reagent | Sodium Chlorite (NaClO₂) | Chromium Trioxide (CrO₃) | Potassium Permanganate (KMnO₄) | Silver Nitrate (AgNO₃) / NH₄OH |
| Conditions | Mildly acidic (pH ~4-5) | Strongly acidic (H₂SO₄) | Basic, acidic, or neutral | Strongly basic (NH₄OH) |
| Pros | High chemoselectivity[8], tolerates most functional groups, good for complex molecules. | Fast, high yielding, inexpensive reagents.[13][15] | Very inexpensive, powerful oxidant. | Extremely mild, good for base-stable, sensitive substrates.[20] |
| Cons | Requires a scavenger, reagent can be costly. | Toxic Cr(VI) waste, harsh acidic conditions, not selective.[13] | Can be unselective, risk of over-oxidation, workup can be difficult. | Reagent must be prepared fresh[19], expensive for large scale, potential safety hazard. |
| Functional Group Tolerance | Excellent (Tolerates amines, thioethers, double bonds with care).[8][10] | Poor (Reacts with alcohols, some double bonds, acid-sensitive groups).[15] | Moderate to Poor (Can oxidize alkyl side-chains, double bonds). | Good (Tolerates most groups not sensitive to strong base). |
Detailed Experimental Protocols
Protocol 1: Pinnick Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example and should be adapted based on the specific pyrazole aldehyde substrate.
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole aldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (e.g., 10 mL/mmol of aldehyde).
-
To this stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by NaH₂PO₄ (5.0 equiv).
-
In a separate beaker, prepare a solution of sodium chlorite (4.0 equiv) in a small amount of water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature. An ice bath can be used to maintain the temperature below 25 °C if the reaction is exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture in an ice bath. Cautiously quench the reaction by the slow, portion-wise addition of solid sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.
-
Adjust the pH of the mixture to ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure pyrazole carboxylic acid.
Protocol 2: Potassium Permanganate Oxidation of a Pyrazole Aldehyde
This protocol uses a strong, classical oxidant and is suitable for robust substrates.
Materials:
-
Substituted Pyrazole Aldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or pyridine[16]
-
Water
-
Ethanol or Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the pyrazole aldehyde (1.0 equiv) in a suitable solvent mixture, such as aqueous pyridine or aqueous acetone containing a base like NaOH (1.1 equiv).[16]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of KMnO₄ (2.0-3.0 equiv) in water.
-
Add the KMnO₄ solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis shows consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the mixture becomes colorless.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the organic solvent (if used) under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl. The carboxylic acid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole carboxylic acid.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; low temperature; steric hindrance. | Add more oxidant (10-20% increments); increase reaction time or temperature moderately; switch to a stronger oxidant (e.g., from Pinnick to Jones). |
| Formation of Side Products (Pinnick) | Insufficient scavenger; reaction too concentrated. | Ensure an adequate excess of the HOCl scavenger (e.g., 2-methyl-2-butene) is present from the start.[9] Dilute the reaction mixture. |
| Low Yield after Workup | Product is partially soluble in the aqueous layer. | Perform additional extractions (5-6 times) of the aqueous phase. Saturate the aqueous phase with NaCl to decrease the polarity. |
| Over-oxidation (KMnO₄/Jones) | Reaction temperature too high; excess oxidant. | Maintain strict temperature control with an ice bath. Add the oxidant slowly and monitor the reaction closely by TLC to avoid adding a large excess. |
| Difficult Purification | Residual inorganic salts (e.g., manganese or chromium). | For KMnO₄, ensure the MnO₂ is fully quenched and dissolved with bisulfite. For Jones, a thorough aqueous wash is critical. A silica plug filtration before full chromatography can help. |
Conclusion
The oxidation of pyrazole aldehydes to their corresponding carboxylic acids is a pivotal transformation in the synthesis of pharmaceutically relevant molecules. The choice of methodology must be carefully considered based on the substrate's unique chemical properties. For complex, multifunctional pyrazoles, the Pinnick oxidation offers unparalleled selectivity and is often the method of choice. For more robust, simpler substrates where cost and speed are priorities, classical methods like Jones or KMnO₄ oxidation remain viable and powerful options. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently and efficiently execute this critical synthetic step, advancing their drug discovery and development programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scite.ai [scite.ai]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 10. psiberg.com [psiberg.com]
- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. repository.sustech.edu [repository.sustech.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 20. tutorchase.com [tutorchase.com]
- 21. chemguide.co.uk [chemguide.co.uk]
Navigating Aldehyde Reactivity: A Guide to Imine and Alcohol Derivatization
In the landscape of organic chemistry and drug development, the aldehyde functional group stands as a versatile and pivotal intermediate. Its inherent reactivity, characterized by the electrophilic nature of the carbonyl carbon, allows for a diverse array of chemical transformations. This application note provides an in-depth exploration of two fundamental derivatization pathways for aldehydes: their conversion to imines and alcohols. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss their applications in modern chemical research.
Section 1: The Chemistry of the Aldehyde Carbonyl
The reactivity of an aldehyde is dominated by the polarization of the carbon-oxygen double bond. The greater electronegativity of oxygen draws electron density away from the carbon, rendering it susceptible to nucleophilic attack. This fundamental principle governs the reactions discussed herein.
Section 2: Formation of Imines (Schiff Bases)
The reaction of an aldehyde with a primary amine yields an imine, a compound containing a carbon-nitrogen double bond, also known as a Schiff base.[1][2] This condensation reaction is a cornerstone of synthetic chemistry and is crucial in various biological processes.[3]
Mechanistic Insights
The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed process that proceeds through a two-part transformation: nucleophilic addition of the amine followed by the elimination of water.[3][4]
The detailed mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.[2]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[2][3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).[1][2]
-
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a positively charged species called an iminium ion.[4]
-
Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the final imine product.[2][5]
It is critical to control the pH of the reaction. The rate of imine formation is generally optimal around a pH of 5.[1][2] At lower pH, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[1][2]
Caption: General workflow for imine formation.
Protocol: General Synthesis of an Imine from an Aldehyde
This protocol describes a general procedure for the synthesis of an imine from an aldehyde and a primary amine.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 - 1.2 eq)
-
Anhydrous Solvent (e.g., Toluene, Methanol, or Ethanol)
-
Acid Catalyst (e.g., Acetic Acid, p-Toluenesulfonic Acid)
-
Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the primary amine to the solution.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The removal of water, for example by using a Dean-Stark apparatus with toluene as the solvent, can drive the equilibrium towards the product.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Value/Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Solvent | Toluene, Methanol, Ethanol | Toluene allows for azeotropic removal of water. Alcohols are good solvents for both reactants. |
| Catalyst | Acetic Acid, p-TsOH | Provides the necessary protons to facilitate the dehydration step.[6] |
| Temperature | Reflux | Increases the reaction rate and facilitates the removal of water. |
Application: Reductive Amination
A powerful extension of imine chemistry is reductive amination, where the in situ-formed imine is immediately reduced to an amine.[7] This "one-pot" procedure is highly efficient for synthesizing secondary and tertiary amines and avoids the potential instability of the imine intermediate.[8][9] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[7][9]
Section 3: Reduction of Aldehydes to Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[10][11] This can be achieved through several reliable methods, including the use of metal hydride reagents and catalytic hydrogenation.[12]
Mechanistic Insights
3.1.1 Metal Hydride Reduction
Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent sources of nucleophilic hydride ions (H⁻).[13][14] The mechanism involves two main steps:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate.[10][14]
-
Protonation: The alkoxide intermediate is then protonated by a protic solvent (like water or alcohol) during the workup step to yield the primary alcohol.[10][13]
Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride and can be used in protic solvents like methanol or ethanol.[11][15] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[14][16]
Caption: General workflow for aldehyde reduction to an alcohol.
3.1.2 Catalytic Hydrogenation
This method involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel.[12][17] The reaction occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed.[17] This process is highly efficient and often results in high yields of the corresponding primary alcohol.[18]
Protocol: Reduction of an Aldehyde using Sodium Borohydride
This protocol provides a general and safe procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Aldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.25 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol)
-
Dilute Acid (e.g., 1M HCl for workup)
-
Extraction Solvent (e.g., Diethyl Ether, Ethyl Acetate)
Procedure:
-
Dissolve the aldehyde in methanol or ethanol in an Erlenmeyer flask or beaker and cool the solution in an ice bath.
-
Slowly add the sodium borohydride in small portions to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of dilute acid until the effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography if necessary.
| Parameter | Recommended Value/Condition | Rationale |
| NaBH₄ Stoichiometry | 0.25 - 1.0 equivalents | Each molecule of NaBH₄ can provide four hydride ions. Theoretically, 0.25 eq is sufficient, but using a slight excess is common. |
| Solvent | Methanol, Ethanol | Protic solvents that are compatible with NaBH₄ and effectively dissolve the aldehyde.[15] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Workup | Dilute Acid | Neutralizes the basic alkoxide and destroys any unreacted NaBH₄. |
Application: Grignard Reaction
Another important method for converting aldehydes into alcohols is the Grignard reaction.[19] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the aldehyde carbonyl.[20] The addition of a Grignard reagent to an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol.[21][22]
Section 4: Derivatization for Analytical Purposes
The derivatization of aldehydes is not only a synthetic tool but also a crucial technique in analytical chemistry. For instance, in environmental and biological sample analysis, aldehydes are often converted into more stable and easily detectable derivatives for quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[23][24] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones that can be readily analyzed by HPLC with UV detection.[25][26]
Conclusion
The derivatization of aldehydes to imines and alcohols represents a fundamental and versatile set of transformations in organic chemistry. A thorough understanding of the underlying mechanisms and reaction conditions is paramount for researchers in synthetic chemistry, drug development, and analytical sciences. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful implementation of these essential chemical conversions.
References
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 15. Sodium Borohydride [commonorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 18. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. m.youtube.com [m.youtube.com]
- 23. jasco-global.com [jasco-global.com]
- 24. jascoinc.com [jascoinc.com]
- 25. agilent.com [agilent.com]
- 26. hitachi-hightech.com [hitachi-hightech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This valuable intermediate is frequently utilized in the development of pharmaceuticals, particularly as a scaffold for kinase inhibitors and other biologically active molecules.[1] The synthetic route typically involves two key transformations: the formylation of a pyrazole precursor and a subsequent bromination reaction. The order of these steps can significantly impact the overall efficiency of the synthesis. A common approach is the Vilsmeier-Haack formylation of 1-methylpyrazole followed by regioselective bromination.
This guide will address potential issues in a question-and-answer format, providing detailed explanations and actionable solutions for each stage of the proposed synthetic pathway.
Part 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this step, 1-methylpyrazole is reacted with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.
Troubleshooting the Vilsmeier-Haack Formylation
Question 1: My formylation reaction has a very low yield or did not proceed at all. What are the possible causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack formylation of pyrazoles can be attributed to several factors, primarily related to reagent stoichiometry, reaction temperature, and the purity of starting materials.
-
Suboptimal Reagent Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent is critical. An insufficient amount of the formylating agent will lead to incomplete conversion. Conversely, a large excess may lead to side reactions.
-
Recommendation: A common starting point is to use a molar ratio of 1:1.5:1.5 for the pyrazole:POCl₃:DMF. However, optimization may be necessary. Some literature suggests that an excess of DMF and POCl₃ can improve yields for less reactive substrates.[4]
-
-
Inadequate Reaction Temperature: The formylation of pyrazoles often requires elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If the reaction is sluggish at lower temperatures, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature and prevent decomposition.[5] A temperature range of 60-120°C is often employed for the formylation of pyrazoles.[4][6]
-
-
Purity of Reagents: The purity of 1-methylpyrazole, POCl₃, and DMF is paramount. Moisture can quench the Vilsmeier reagent, and impurities in the starting material can lead to side reactions and lower yields.
-
Recommendation: Ensure that 1-methylpyrazole is pure and that anhydrous DMF and freshly distilled POCl₃ are used.
-
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time before increasing the temperature.
-
Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity of the formylation?
Answer:
The formylation of N-substituted pyrazoles can potentially yield different regioisomers. For 1-methylpyrazole, formylation can occur at the C4 or C5 position.
-
Understanding Regioselectivity: The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the electronic and steric effects of the substituents. In the case of 1-methylpyrazole, the C5 position is generally more electron-rich and sterically accessible, making it the more likely site of formylation. However, reaction conditions can influence the outcome.
-
Optimizing for C5 Formylation:
-
Temperature Control: Running the reaction at a controlled, and often lower, temperature can enhance the kinetic selectivity towards the more reactive C5 position.
-
Slow Addition of Reagents: Adding the pyrazole to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and then slowly warming to the reaction temperature can improve selectivity.
-
Part 2: Bromination of 1-methyl-1H-pyrazole-5-carbaldehyde
The second key step is the regioselective bromination of the formylated pyrazole. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic and heteroaromatic compounds due to its ease of handling and selectivity.[7]
Troubleshooting the Bromination
Question 3: The yield of my bromination reaction is low. What could be the issue?
Answer:
Low yields in the bromination step can arise from incomplete reaction, degradation of the starting material or product, or the formation of side products.
-
Reagent Reactivity: The reactivity of NBS can be influenced by the solvent and the presence of initiators.
-
Recommendation: Acetonitrile or chlorinated solvents like dichloromethane are common solvents for bromination with NBS. For less reactive substrates, the addition of a catalytic amount of an acid, such as mandelic acid, has been shown to enhance the electrophilicity of bromine from NBS.[8]
-
-
Reaction Temperature: While some brominations proceed at room temperature, others may require cooling to prevent side reactions or heating to drive the reaction to completion.
-
Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
Purity of Starting Material: Impurities in the 1-methyl-1H-pyrazole-5-carbaldehyde can interfere with the bromination reaction.
-
Recommendation: Ensure the starting material is of high purity before proceeding with the bromination.
-
Question 4: I am observing over-bromination or bromination at an undesired position. How can I control the selectivity?
Answer:
The pyrazole ring has multiple sites susceptible to electrophilic attack. The presence of the formyl group at C5 deactivates the ring, but under harsh conditions, further bromination can occur.
-
Controlling Stoichiometry: The stoichiometry of NBS is crucial to prevent over-bromination.
-
Recommendation: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-bromination. Add the NBS portion-wise to maintain a low concentration in the reaction mixture.
-
-
Reaction Conditions: The reaction conditions can be tuned to favor mono-bromination at the desired C4 position.
-
Recommendation: Perform the reaction at a lower temperature to increase selectivity. The electron-withdrawing nature of the aldehyde at C5 directs the electrophilic substitution to the C4 position.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal order of steps: formylation then bromination, or bromination then formylation?
A: While both sequences are plausible, formylation followed by bromination is generally the more logical approach. The formyl group is a deactivating group, which can help to control the regioselectivity of the subsequent bromination, directing it to the C4 position. Brominating 1-methylpyrazole first could lead to a mixture of brominated isomers, which would be more challenging to separate and could complicate the subsequent formylation step.
Q: What are the best methods for purifying the final product?
A: Purification of this compound typically involves column chromatography on silica gel.[9] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[5]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Phosphoryl chloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). N-Bromosuccinimide is a lachrymator and an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Data Summary and Experimental Protocols
Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | Pyrazole:POCl₃:DMF (1:4:6) | Neat | 120 | 2 | Good | [Popov et al., 2019][6] |
| Substituted phenyl hydrazones | Hydrazone:POCl₃:DMF | Neat | RT | 3 | Excellent | [El-Gharably et al., 2022][10] |
| 4-Bromoacetophenone phenylhydrazone | Hydrazone:POCl₃:DMF | Neat | 60 | 6 | - | [T. S. S. Kumar et al.][11] |
Table 2: Representative Conditions for Bromination of Pyrazoles
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | N-halosuccinimides | CCl₄ or H₂O | - | - | Excellent | [Habib et al.][12] |
| Activated aromatics | NBS/Mandelic acid | ACN/H₂O | RT | 24 | High | [Baker et al., 2022][8] |
| N-substituted 3-methyl-2-pyrazolin-5-one | NBS (photochemical) | Chloroform | - | - | - | [Ahmed et al., 2002][13] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. This compound [myskinrecipes.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation of 5-Bromopyrazoles
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on the formylation of 5-bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of this powerful synthetic transformation. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and achieve optimal results.
Introduction: The Vilsmeier-Haack Reaction in Pyrazole Chemistry
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate.[3][4] In the context of pyrazole chemistry, this reaction is instrumental in synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[5][6][7]
However, the presence of a bromine atom at the 5-position of the pyrazole ring introduces specific challenges that require careful consideration of reaction parameters to ensure successful formylation. This guide will address these challenges in a comprehensive question-and-answer format.
General Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks the electron-rich position of the pyrazole ring, typically the C4 position, in an electrophilic aromatic substitution.[1][8] The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[3]
Caption: General workflow of the Vilsmeier-Haack reaction on a 5-bromopyrazole substrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 5-bromopyrazoles.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting the Vilsmeier-Haack reaction on my 5-bromopyrazole derivative, but I am observing very low conversion, or the starting material is recovered unchanged. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity of the pyrazole substrate is a common challenge, particularly when electron-withdrawing groups are present. The bromine atom at the 5-position, being electron-withdrawing, deactivates the pyrazole ring towards electrophilic substitution. Here are several factors to consider and optimize:
-
Reaction Temperature: The reactivity of the substrate dictates the required reaction temperature. For deactivated systems, temperatures ranging from room temperature up to 80°C, or even higher in some cases, may be necessary to drive the reaction to completion.[3][9] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Stoichiometry of the Vilsmeier Reagent: A sufficient excess of the Vilsmeier reagent is often required to achieve good conversion with less reactive substrates. A molar ratio of 1.5:1 to 3:1 of the Vilsmeier reagent to the pyrazole is a good starting point for optimization.[10]
-
Solvent Choice: While DMF is a reactant, using it in excess can also serve as the solvent. In some cases, co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[11] For particularly stubborn substrates, conducting the reaction in neat POCl₃ might be an option, although this requires careful handling due to its corrosive nature.
-
Purity of Reagents: The purity of both DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effective concentration.[12] Similarly, POCl₃ should be fresh and free from hydrolysis products.
Issue 2: Formation of Unwanted Side Products
Question: My reaction is yielding multiple products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts is a frequent issue in Vilsmeier-Haack reactions. Understanding the potential side reactions is key to mitigating them.
-
Over-formylation: Highly activated pyrazoles can undergo diformylation. While less common with deactivated 5-bromopyrazoles, it's a possibility if the reaction conditions are too harsh. To avoid this, carefully control the stoichiometry of the Vilsmeier reagent and monitor the reaction closely to stop it once the desired mono-formylated product is maximized.[10]
-
Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures.[1] If you observe chlorinated byproducts, try running the reaction at the lowest effective temperature. Using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, might also reduce chlorination.[10]
-
Reaction with Other Functional Groups: If your 5-bromopyrazole contains other reactive functional groups, the Vilsmeier reagent can interact with them. For instance, hydroxyl groups can be chlorinated.[1] Protecting sensitive functional groups before the Vilsmeier-Haack reaction may be necessary.
Issue 3: Regioselectivity Concerns
Question: I am unsure about the position of formylation on my substituted 5-bromopyrazole. How is the regioselectivity of the Vilsmeier-Haack reaction determined?
Answer:
For pyrazoles, electrophilic substitution, including the Vilsmeier-Haack reaction, predominantly occurs at the C4 position, which is the most electron-rich site.[13][14] The substituents on the pyrazole ring, particularly at the N1 position, can influence the electron density and, consequently, the regioselectivity. However, for most N-substituted 5-bromopyrazoles, formylation at C4 is the expected and major outcome. Spectroscopic techniques, such as NMR, are essential to confirm the structure of the product.
Experimental Protocol: A Self-Validating System
This protocol provides a general, yet robust, starting point for the Vilsmeier-Haack formylation of a generic N-substituted 5-bromopyrazole.
Materials:
-
N-substituted 5-bromopyrazole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.5 - 3.0 equiv)
-
Dichloromethane (DCM, anhydrous, optional co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 - 3.0 equiv) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the N-substituted 5-bromopyrazole (1.0 equiv) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-1-substituted-1H-pyrazole-4-carbaldehyde.[15]
Data Presentation: Reaction Parameter Optimization
The following table summarizes the potential impact of key reaction parameters on the outcome of the Vilsmeier-Haack reaction with 5-bromopyrazoles.
| Parameter | Low Setting (e.g., 0°C - RT) | High Setting (e.g., >80°C) | Rationale & Potential Outcome |
| Temperature | Low conversion, higher selectivity | Higher conversion, risk of side reactions (e.g., chlorination) | Deactivated substrates often require elevated temperatures for reasonable reaction rates. |
| Vilsmeier Reagent Stoichiometry | 1.1 : 1 (Reagent:Substrate) | >3.0 : 1 (Reagent:Substrate) | Excess reagent can drive the reaction to completion but may increase the likelihood of over-formylation in more reactive systems.[10] |
| Reaction Time | Incomplete reaction | Formation of degradation products | Monitoring is crucial to quench the reaction at the optimal point of product formation. |
Visualizing the Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in the Vilsmeier-Haack reaction.
Conclusion
The Vilsmeier-Haack formylation of 5-bromopyrazoles, while presenting unique challenges due to the deactivating nature of the bromo substituent, is a highly valuable transformation. By systematically addressing issues of reactivity, side product formation, and reaction conditions, researchers can successfully synthesize the desired pyrazole-4-carbaldehydes. This guide provides a framework for troubleshooting and optimizing this important reaction, empowering scientists to advance their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
Technical Support Center: Purification of Crude 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde by Column Chromatography
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors.[1] Its purity is paramount for the success of subsequent synthetic steps. Column chromatography is a standard and effective method for its purification. This guide will help you optimize your purification process and troubleshoot any issues that may arise.
Recommended Protocol
This protocol is a general guideline. The optimal conditions may vary depending on the specific impurities present in your crude material.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Eluent): Start with a 95:5 mixture of petroleum ether (PE) and ethyl acetate (EtOAc).[2] Adjust the polarity as needed to achieve an Rf value of 0.2-0.3 for the product.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain.
2. Column Chromatography Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Use the "slurry method" by mixing the silica gel with the initial eluent and pouring it into the column.
-
Sample Loading: For optimal separation, use the "dry loading" method. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Elution: Begin with the solvent system determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified product under high vacuum to remove any residual solvent.
Troubleshooting Guide
Q1: My compound is not moving from the baseline on the TLC plate, even with a more polar solvent system. What should I do?
A1: This indicates that your compound is highly polar or is strongly interacting with the silica gel.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is not sufficient, consider adding a small amount of an even more polar solvent like methanol.
-
Check for Acidity: The aldehyde functionality could be interacting with acidic sites on the silica gel. Try adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize these sites.
-
Consider Reverse-Phase Chromatography: If the compound is very polar, reverse-phase chromatography on a C18-functionalized silica gel might be a better option.[3]
Q2: I'm seeing poor separation between my product and an impurity. How can I improve the resolution?
A2: Poor resolution is a common issue. Here are several strategies to improve it:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. For example, you could try dichloromethane/methanol or toluene/acetone systems.
-
Use a Finer Mesh Silica Gel: A smaller particle size (e.g., >400 mesh) will provide a larger surface area and can improve separation.
-
Decrease the Column Diameter to Length Ratio: A longer, narrower column can increase the number of theoretical plates and improve resolution.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Employ Gradient Elution: Start with a low polarity eluent to separate less polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.
Q3: My product is coming off the column with a colored impurity. How can I remove it?
A3: Colored impurities are often byproducts from the pyrazole synthesis.[4]
-
Pre-treatment with Activated Charcoal: Before loading onto the column, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through celite to remove the charcoal. This can effectively adsorb many colored impurities.[5] Be aware that this may also lead to some loss of your desired product.[5]
-
Adjust the Solvent System: Sometimes a change in the eluent can alter the elution order and separate the colored impurity from your product.
-
Consider a Different Stationary Phase: If the impurity persists, consider using a different stationary phase like alumina.
Q4: The fractions containing my product are still showing multiple spots on the TLC. What went wrong?
A4: This can be frustrating, but there are a few likely causes:
-
Co-elution: The impurity may have a very similar Rf to your product in the chosen solvent system. Refer to the steps for improving resolution in Q2.
-
Column Overloading: Too much sample was loaded onto the column, leading to broad bands that overlap.
-
Poor Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.
-
Product Decomposition: It's possible your compound is degrading on the silica gel. See the next question for how to address this.
Q5: I suspect my compound is decomposing on the silica gel. What are the signs and how can I prevent it?
A5: Aldehydes and brominated compounds can sometimes be sensitive to the acidic nature of silica gel.
-
Signs of Decomposition: You might observe streaking on the TLC plate, the appearance of new, lower Rf spots in your fractions over time, or a lower than expected yield of the desired product.
-
Prevention Strategies:
-
Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent before packing the column.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Keep it Cold: If the compound is thermally labile, consider running the column in a cold room.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: Based on literature for similar compounds, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[2] A 9:1 or 4:1 ratio of non-polar to polar solvent is a reasonable starting point.
Q2: What kind of impurities can I expect from the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, regioisomers if unsymmetrical precursors are used, and colored byproducts from the pyrazole synthesis.[4]
Q3: Can I use other purification techniques besides column chromatography?
A3: Yes, recrystallization can be an effective method for purifying pyrazole compounds, especially if the crude material is a solid.[4][5] You may even use it as a final purification step after column chromatography to obtain highly pure material.
Q4: How should I handle and store the purified this compound?
A4: The purified compound is a solid at room temperature.[1] It should be stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere to prevent degradation.[1][6]
Visualizations
Column Chromatography Workflow
Caption: A typical workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
References
- 1. This compound [myskinrecipes.com]
- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 3. Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Optimizing Suzuki Coupling for Bromopyrazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by these important heterocyclic building blocks. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter at the bench.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses the most common practical problems encountered during the optimization of Suzuki coupling with bromopyrazoles. Each answer explains the underlying chemical principles to empower you to make informed decisions for your specific system.
Question 1: My reaction yield is disappointingly low. What are the first parameters I should investigate?
Answer: Low yield in any Suzuki coupling is a multifaceted problem, but for bromopyrazole substrates, the issue often narrows down to a few key areas.[1][2] The primary culprits are typically inefficient catalytic turnover or the prevalence of side reactions.
A systematic approach is crucial. Before altering multiple parameters, confirm the quality of your starting materials and reagents. Ensure your boronic acid is not significantly decomposed (protodeboronated) and that your solvent is appropriately degassed, as dissolved oxygen can lead to side reactions and catalyst degradation.[3][4]
Your investigation should then proceed in this order:
-
Catalyst System (Ligand & Precatalyst): The initial choice of catalyst and ligand is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for electron-rich and potentially coordinating heteroaryl halides like bromopyrazoles.[5] You should employ a more robust system known to be effective for challenging couplings.
-
Base Selection: The base's strength and identity can dramatically influence the reaction's success by preventing catalyst inhibition and minimizing side reactions.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation of the boronic acid.[2][6]
The following workflow provides a logical path for troubleshooting low-yield reactions.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Question 2: I am observing a significant amount of debromination, resulting in the formation of the parent pyrazole. How can I minimize this side reaction?
Answer: Debromination is arguably the most common and frustrating side reaction when working with bromopyrazoles, particularly those with an unprotected N-H group.[7][8] The acidity of the pyrazole N-H proton is a key factor; under basic conditions, a pyrazolate anion can form, which can interfere with the catalytic cycle and promote proto-dehalogenation.[7][9]
Here are the most effective strategies to suppress this pathway:
-
N-Protection: Protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can dramatically reduce or eliminate debromination.[7][8] This is often the most reliable solution.
-
Choice of Base: Strong inorganic bases like NaOH or KOH can exacerbate debromination. Switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is highly recommended.[7]
-
Ligand Selection: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) generally favor the desired cross-coupling pathway over debromination compared to less sophisticated ligands like PPh₃.[7]
-
Substrate Reactivity: Interestingly, for some aminopyrazoles, bromo and chloro derivatives have shown a lower propensity for dehalogenation compared to their iodo counterparts, making them superior substrates in certain contexts.[10][11]
| Parameter | Condition Prone to Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Pyrazole Substrate | Unprotected N-H Pyrazole | N-Protected Pyrazole (e.g., N-Boc, N-SEM) | Prevents formation of the problematic pyrazolate anion.[7][8] |
| Base | Strong Bases (e.g., NaOH, KOH) | Milder Bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of protonolysis and other base-mediated side reactions.[7][9] |
| Ligand | Simple Phosphines (e.g., PPh₃) | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) | Accelerates reductive elimination relative to competing side reactions.[7] |
| Solvent/Additives | Anhydrous conditions | Addition of a small amount of water | Water can be crucial for the solubility and activity of inorganic bases like K₃PO₄.[12] |
Question 3: My reaction starts but then stalls, suggesting catalyst deactivation. What causes this and how can I prevent it?
Answer: Catalyst deactivation is often observed with nitrogen-containing heterocycles. The lone pair of electrons on the pyrazole's imine-type nitrogen can coordinate to the palladium center, leading to catalytically inactive species and inhibiting the reaction.[9] This is especially problematic with unprotected pyrazoles.
Causes and Solutions:
-
Inhibition by Substrate/Product: The pyrazole starting material or the coupled product can act as a ligand for the palladium catalyst, effectively poisoning it.[9]
-
Solution: Increasing the catalyst and/or ligand loading can sometimes overcome this inhibition. For unprotected 3- and 4-bromopyrazoles, slightly higher catalyst loadings (e.g., 6-7 mol%) have been shown to be effective.[9] Using a pre-formed, highly active precatalyst (like a Buchwald G3 or G4 precatalyst) can also establish a high rate of productive coupling before significant catalyst inhibition occurs.[13]
-
-
Formation of Palladium Black: The formation of insoluble, inactive palladium(0) particles (palladium black) is a common sign of catalyst decomposition. This can happen if the ligand is unable to sufficiently stabilize the palladium center throughout the catalytic cycle, especially at high temperatures.[13]
-
Solution: Ensure you are using a sufficiently robust ligand. Bidentate ligands or bulky monodentate phosphines provide greater stability to the palladium center than simpler ligands. Also, avoid unnecessarily high reaction temperatures.
-
-
Oxidative Degradation: If the reaction is not rigorously degassed, oxygen can oxidize the phosphine ligands and the Pd(0) catalyst itself.
-
Solution: Always use proper inert atmosphere techniques. Purge the reaction mixture with argon or nitrogen for 15-30 minutes before adding the catalyst.[4]
-
Frequently Asked Questions (FAQs)
Question 4: What is the best "go-to" catalyst system for coupling with bromopyrazoles?
Answer: While there is no single universal system, a highly reliable starting point for challenging heteroaryl couplings, including bromopyrazoles, is a combination of a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand.[5][14]
-
Recommended Precatalysts: Buchwald precatalysts (e.g., XPhos Pd G3) are excellent choices.[9][11] These are air-stable Pd(II) complexes designed to efficiently generate the active monoligated Pd(0) species in solution.[13] Other effective options include Pd(OAc)₂ or Pd₂(dba)₃.[15][16]
-
Recommended Ligands: XPhos and SPhos are among the most successful ligands for this class of reaction. Their steric bulk and electron-donating properties facilitate the challenging oxidative addition step and promote the final reductive elimination, increasing overall reaction efficiency.[7][9]
Question 5: How do I choose the right base and solvent?
Answer: The base and solvent are not independent variables; they work in concert to facilitate the reaction.
-
Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate species, which is necessary for the transmetalation step.[3][17] For bromopyrazoles, especially N-unprotected ones, a moderately weak base is often ideal to balance reactivity with the suppression of side reactions. K₃PO₄ is an excellent first choice as it is effective in promoting coupling while being less likely to cause debromination or other side reactions.[6][9] K₂CO₃ is another common and effective option.[11][18]
-
Solvent: A polar aprotic solvent is typically used to ensure all components remain in solution. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a very common and effective system.[9] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species. Other viable solvents include THF/water and DMF/water.[19][20]
Question 6: What is the general catalytic cycle for this reaction?
Answer: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[3][15]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazole.
-
Transmetalation: The aryl group from the base-activated boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups (pyrazolyl and aryl) are coupled together, forming the final product and regenerating the Pd(0) catalyst.[3]
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an N-protected 4-bromopyrazole with a generic arylboronic acid. It should be optimized for each specific substrate pair.
Materials:
-
N-Protected 4-bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the 1,4-dioxane (4 mL) and water (1 mL).
-
Begin stirring and sparge the resulting suspension with Argon or Nitrogen gas for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Add the XPhos Pd G3 catalyst (2 mol%) to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in the Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole formylation. This guide is designed to provide in-depth troubleshooting and practical solutions for common side reactions encountered during the formylation of pyrazoles. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to help you navigate the complexities of these reactions.
Introduction: The Challenge of Pyrazole Formylation
The formylation of pyrazoles is a critical transformation in synthetic organic chemistry, providing key intermediates for pharmaceuticals and agrochemicals. The introduction of a formyl group (-CHO) onto the pyrazole ring is typically achieved through electrophilic substitution reactions, most notably the Vilsmeier-Haack and Duff reactions.[1][2][3] While powerful, these methods are often plagued by side reactions that can complicate product purification and significantly lower yields.
This guide will address the most common challenges, including regioselectivity issues, N-formylation, di-formylation, and reactions with sensitive functional groups. We will explore the underlying mechanisms of these side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Vilsmeier-Haack formylation of pyrazoles?
A1: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃), is a go-to method for formylating electron-rich heterocycles like pyrazoles.[2][4] However, several side reactions can occur:
-
Lack of Regioselectivity: The formyl group can be introduced at different positions on the pyrazole ring, leading to a mixture of isomers. For N-unsubstituted pyrazoles, formylation typically occurs at the C4 position. However, the presence of substituents can direct the formylation to other positions.
-
N-Formylation: The nitrogen atom of the pyrazole ring can be formylated, especially if it is unsubstituted. This leads to the formation of N-formylpyrazole derivatives.
-
Di-formylation: Under harsh reaction conditions or with highly activated pyrazole substrates, a second formyl group can be introduced, resulting in di-formylated products.
-
Reaction with Sensitive Functional Groups: The Vilsmeier reagent can react with other functional groups present in the molecule, such as amino groups, leading to undesired byproducts.[5]
-
Dichloromethylation: In some cases, instead of formylation, a dichloromethyl group can be introduced, which then requires a subsequent hydrolysis step to yield the aldehyde.
Q2: How can I control the regioselectivity of pyrazole formylation?
A2: Controlling regioselectivity is a critical aspect of pyrazole formylation. The outcome is influenced by several factors:
-
Substitution Pattern of the Pyrazole Ring: The electronic and steric effects of existing substituents play a major role in directing the incoming electrophile. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
-
Protecting Groups: The use of a temporary protecting group at a specific position can block that site and direct formylation to another position.[6] For instance, a formyl group at the C4 position has been used as a temporary directing group for arylation at the C5 position.[6]
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the stoichiometry of reagents can significantly influence the regioselectivity.[7] For example, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole synthesis.[8]
Q3: I'm observing significant N-formylation. How can I prevent this?
A3: N-formylation is a common issue with N-unsubstituted pyrazoles. Here are some strategies to minimize it:
-
N-Protection: The most straightforward approach is to protect the pyrazole nitrogen before the formylation reaction. A variety of protecting groups can be used, such as benzyl, trityl, or Boc groups. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group under the formylation conditions.[9][10]
-
Reaction Conditions: In some cases, careful control of reaction conditions can favor C-formylation over N-formylation. This may involve using a less reactive Vilsmeier reagent or running the reaction at a lower temperature.
Q4: What are the alternatives to the Vilsmeier-Haack reaction for pyrazole formylation?
A4: While the Vilsmeier-Haack reaction is widely used, other methods can be employed, especially when dealing with sensitive substrates:
-
The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] It is particularly useful for the formylation of phenols and other electron-rich aromatic compounds.[3] The Duff reaction can offer different regioselectivity compared to the Vilsmeier-Haack reaction.[11]
-
Metal-Catalyzed Formylation: Recent advances have led to the development of metal-catalyzed formylation reactions. These methods often use a source of CO₂ and a reducing agent in the presence of a metal catalyst. While less common for pyrazoles specifically, they represent a growing area of research.
-
Formylation with Formaldehyde Derivatives: Reagents like trioxane in the presence of a Lewis acid can also be used for formylation, though these are less common for pyrazoles.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during pyrazole formylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Formylated Product | 1. Insufficiently activated pyrazole ring. 2. Steric hindrance around the target formylation site. 3. Decomposition of starting material or product under reaction conditions. 4. Inactive Vilsmeier reagent. | 1. Increase the reaction temperature or use a more reactive Vilsmeier reagent (e.g., generated from oxalyl chloride instead of POCl₃). 2. Consider a different formylation method (e.g., Duff reaction) or a synthetic route that introduces the formyl group at an earlier stage. 3. Lower the reaction temperature and shorten the reaction time. Ensure anhydrous conditions. 4. Prepare the Vilsmeier reagent fresh before use. |
| Mixture of Regioisomers | 1. Similar reactivity of different positions on the pyrazole ring. 2. Isomerization under reaction conditions. | 1. Introduce a directing group to favor formylation at a specific position. 2. Employ a protecting group strategy to block unwanted sites. 3. Optimize reaction conditions (solvent, temperature, reagent stoichiometry) to enhance selectivity.[7] |
| Formation of Di-formylated Product | 1. Highly activated pyrazole substrate. 2. Excess of Vilsmeier reagent. 3. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount of the Vilsmeier reagent. 2. Reduce the reaction time and/or temperature. 3. If possible, introduce a deactivating group to the pyrazole ring. |
| Presence of N-Formylated Byproduct | 1. Unprotected pyrazole nitrogen. | 1. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Benzyl) prior to formylation.[9] |
| Formation of Unidentified Byproducts | 1. Reaction with other functional groups in the substrate. 2. Hydrolysis or decomposition of the Vilsmeier reagent. | 1. Protect sensitive functional groups before the formylation step. 2. Ensure strictly anhydrous reaction conditions. 3. Analyze byproducts by LC-MS and NMR to identify their structures and deduce the side reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Protected Pyrazole
-
To a stirred solution of the N-protected pyrazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal temperature, reaction time, and stoichiometry of reagents should be determined for each specific substrate.[12]
Protocol 2: The Duff Reaction for Formylation of a Phenolic Pyrazole
-
To a mixture of the phenolic pyrazole (1.0 eq) and hexamethylenetetramine (HMTA, 2.0-4.0 eq) in a suitable solvent (e.g., trifluoroacetic acid, acetic acid), heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and water.
-
Acidify the aqueous layer with concentrated HCl and heat to hydrolyze the intermediate.
-
Cool the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Pyrazole Formylation
Caption: Troubleshooting workflow for pyrazole formylation.
Conclusion
Overcoming side reactions in the formylation of pyrazoles requires a deep understanding of the reaction mechanisms and a systematic approach to optimization. By carefully considering the substrate, choosing the appropriate formylation method, and fine-tuning the reaction conditions, researchers can significantly improve the yield and purity of their desired formylpyrazole products. This guide provides a starting point for troubleshooting and developing robust and efficient formylation protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde under reaction conditions
Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental work, ensuring the integrity of your results.
Introduction: A Profile of this compound
This compound is a key building block in medicinal chemistry and agrochemical research, valued for its densely functionalized scaffold.[1][2] The presence of a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and a stable pyrazole core allows for diverse synthetic transformations.[1][2] However, the interplay of these functional groups can also lead to unexpected side reactions and stability issues under certain conditions. This guide will delve into these potential challenges and provide actionable solutions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, handling, and reaction of this compound.
Issue 1: Low Yield or No Reaction in Nucleophilic Additions to the Aldehyde
Symptoms:
-
Starting material is recovered unchanged after reaction with a nucleophile (e.g., Grignard reagents, organolithiums).
-
TLC analysis shows a complex mixture of products with little of the desired adduct.
Potential Causes and Solutions:
-
Steric Hindrance: The aldehyde at the 5-position is flanked by the N-methyl group at position 1 and the bromo group at position 4. This steric congestion can hinder the approach of bulky nucleophiles.
-
Solution: Consider using less sterically demanding nucleophiles. If possible, explore the use of organozinc or organocuprate reagents, which can sometimes be more effective in sterically hindered systems.
-
-
Deprotonation: While the pyrazole ring itself is not strongly acidic, strong organometallic bases like organolithiums may deprotonate residual acidic protons in the reaction medium or interact with the pyrazole nitrogens, consuming the nucleophile.
-
Solution: Switch to Grignard reagents, which are generally less basic than organolithiums. Ensure your reaction is conducted under strictly anhydrous conditions to prevent quenching of the nucleophile.
-
-
Side Reactions with the Bromo Substituent: Highly reactive nucleophiles, particularly organolithiums, can undergo halogen-metal exchange with the bromo group, leading to undesired byproducts.
-
Solution: If halogen-metal exchange is suspected, consider converting the bromo-pyrazole to an organozinc or organoboron species before reaction with the aldehyde. Alternatively, protect the aldehyde group before attempting functionalization at the bromo-position.
-
Issue 2: Unexpected Debromination During a Reaction
Symptoms:
-
Mass spectrometry of the product mixture shows a significant peak corresponding to the debrominated analog of the starting material or desired product.
-
NMR analysis confirms the loss of the bromine atom.
Potential Causes and Solutions:
-
Strongly Basic Conditions: The C-Br bond on the electron-rich pyrazole ring can be susceptible to cleavage under strongly basic conditions. This can occur via a nucleophilic aromatic substitution-type mechanism or through the formation of an organometallic intermediate followed by protonolysis.
-
Solution: Avoid the use of very strong, non-nucleophilic bases where possible. If a strong base is required, consider using milder carbonate or phosphate bases at lower temperatures. For reactions sensitive to strong bases, such as some cross-coupling reactions, careful screening of the base is crucial.[3]
-
-
Reductive Cleavage: Some reducing agents, particularly under harsh conditions, can lead to hydrodehalogenation. This is a known side reaction for aryl halides.[4]
-
Solution: When reducing the aldehyde, use mild and selective reducing agents like sodium borohydride (NaBH₄) at low temperatures. Avoid more powerful reducing agents like lithium aluminum hydride (LiAlH₄) unless debromination is the desired outcome.
-
Issue 3: Aldehyde Decomposition or Disproportionation
Symptoms:
-
Formation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and 4-bromo-1-methyl-1H-pyrazol-5-yl)methanol in the reaction mixture, especially under basic conditions.
-
The appearance of a dark coloration in the reaction mixture, suggesting decomposition.
Potential Causes and Solutions:
-
Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes like this compound can undergo a Cannizzaro reaction.[5][6][7] This disproportionation reaction results in the formation of the corresponding carboxylic acid and primary alcohol.[5][6][7]
-
Solution: If basic conditions are necessary, use a non-hydroxidic base or run the reaction at a lower temperature to disfavor the Cannizzaro pathway. If the desired reaction is slow, consider using a more reactive electrophile rather than increasing the base concentration or temperature.
-
-
Oxidative Degradation: Aldehydes are prone to air oxidation, which can be accelerated by heat, light, or the presence of metal impurities.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[2] When running reactions, especially those at elevated temperatures, maintaining an inert atmosphere is critical.
-
Issue 4: Pyrazole Ring Opening
Symptoms:
-
Complete degradation of the starting material into a complex mixture of unidentifiable products.
-
Formation of acyclic byproducts.
Potential Causes and Solutions:
-
Harsh Basic Conditions: The pyrazole ring, while generally stable, can be susceptible to cleavage under very strong basic conditions, which can initiate deprotonation at C3, leading to ring opening.[5][8]
-
Solution: Avoid the use of extremely strong bases like sodium amide or potassium tert-butoxide at high temperatures. If basic conditions are required, opt for milder inorganic bases like potassium carbonate or organic bases like triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at room temperature under an inert gas like nitrogen or argon.[2] It is advisable to protect it from light and moisture.
Q2: Is the pyrazole ring stable to common oxidizing and reducing agents?
A2: The pyrazole ring is generally resistant to oxidation and reduction under conditions typically used for functional group transformations.[5] For instance, the aldehyde can be selectively reduced to an alcohol with NaBH₄ without affecting the ring. Similarly, oxidation of the aldehyde to a carboxylic acid with reagents like potassium permanganate (KMnO₄) can be achieved, though careful control of conditions is necessary to avoid potential side reactions.[9][10][11]
Q3: Can I perform a Suzuki or other cross-coupling reaction on this molecule?
A3: Yes, the bromo substituent at the 4-position is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][2] However, it is important to carefully select the base and reaction conditions to avoid competitive debromination.[3][12]
Q4: What is the expected reactivity of the aldehyde group?
A4: The aldehyde group is electrophilic and will undergo typical aldehyde reactions such as:
-
Reduction to the corresponding primary alcohol using reagents like NaBH₄.[2]
-
Oxidation to the carboxylic acid using oxidizing agents like KMnO₄.[9]
-
Nucleophilic addition with organometallic reagents (e.g., Grignards) to form secondary alcohols.
-
Condensation reactions with amines to form imines or with active methylene compounds.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, based on safety data for related compounds, it is incompatible with strong oxidizing agents, strong bases, and amines under certain conditions.[13] Exposure to excess heat should also be avoided.
Experimental Protocols
Protocol 1: Selective Reduction of the Aldehyde to an Alcohol
This protocol describes the selective reduction of the aldehyde group using sodium borohydride, a mild and chemoselective reducing agent.
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation of the Aldehyde to a Carboxylic Acid
This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid using potassium permanganate.
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water containing a phosphate buffer (e.g., NaH₂PO₄) to maintain a near-neutral pH.[14]
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5 eq) in water dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it reacts.
-
Stir the reaction mixture at low temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color is gone and the brown manganese dioxide precipitate is dissolved.
-
Acidify the solution with dilute HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Recrystallization or column chromatography may be used for further purification.
Visualizing Potential Reaction Pathways
Diagram 1: Stability and Reactivity Overview
Caption: Stability and Reactivity Overview
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. This compound [myskinrecipes.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. [Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Potassium Permanganate [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for selecting the optimal catalyst system for cross-coupling reactions involving the versatile building block, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This substrate is a valuable intermediate in medicinal chemistry, but its unique electronic and functional group profile presents specific challenges and opportunities in catalyst selection.[1]
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. Which type of coupling reaction should I choose?
The choice of reaction—Suzuki-Miyaura, Heck, or Sonogashira—depends entirely on the carbon-carbon bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming a new C(sp²)–C(sp²) or C(sp²)–C(sp³) bond. This is the most common and versatile choice for introducing aryl, heteroaryl, or vinyl groups.[2][3]
-
Heck Reaction: Use this reaction to couple the pyrazole with an alkene, forming a new substituted alkene.[4][5]
-
Sonogashira Coupling: This is the method of choice for introducing a terminal alkyne, creating a C(sp²)–C(sp) bond.[6][7]
Q2: The aldehyde functional group on my substrate is sensitive. Do I need to protect it before running the coupling reaction?
Generally, for most palladium-catalyzed cross-coupling reactions, the aldehyde group is well-tolerated and does not require protection.[8] However, there are two key considerations:
-
Base Sensitivity: Strong bases under high temperatures could potentially lead to side reactions like aldol condensation. If you observe such byproducts, consider using a milder base (e.g., K₃PO₄, KF) or slightly lower reaction temperatures.[9]
-
Catalyst Inhibition: Aldehydes can, in some cases, coordinate to the metal center of the catalyst, potentially slowing the reaction.[10] If you experience sluggish or incomplete conversion, switching to a more active catalyst system with bulky ligands can often overcome this minor inhibition.
Q3: The pyrazole ring is considered electron-rich. How does this impact my choice of catalyst and ligand?
This is an excellent and critical question. While the pyrazole core is a π-excessive heterocycle, the reactivity of the C4-bromo position is significantly modulated by the strongly electron-withdrawing carbaldehyde group at the adjacent C5 position. This electronic pull makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[11][12]
Despite this activation, the use of specialized ligands is highly recommended. Electron-rich and sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) are particularly effective.[13][14] They promote not only the initial oxidative addition but also the final, often challenging, reductive elimination step, leading to higher yields and faster reaction times.[15] Pyrazole-containing compounds themselves can also act as ligands, which can influence the catalytic activity.[16][17]
Q4: What is a reliable, general-purpose catalyst system to start with for a Suzuki-Miyaura coupling of this substrate?
For a robust starting point, a pre-formed palladium(II) precatalyst with a bulky biarylphosphine ligand is highly recommended. These systems are often air-stable, easy to handle, and ensure the efficient in-situ formation of the active Pd(0) species.[18] A classic combination like Pd₂(dba)₃ with a ligand like XPhos or SPhos is also a very strong choice.
Catalyst System Selection Guide
The following tables provide recommended starting conditions for various cross-coupling reactions. Optimization will likely be necessary for your specific coupling partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1: General Purpose | Condition 2: For Challenging/Hindered Partners | Rationale & Citation |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) | G3 precatalysts ensure efficient generation of the active catalyst; Pd(OAc)₂ is a cost-effective precursor.[18] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | RuPhos (4 mol%) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, crucial for hindered substrates.[14][15][19] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ is a strong, effective base. Cs₂CO₃ can be superior for difficult couplings. Both are less likely to cause base-sensitive side reactions than hydroxides.[9][20] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) or 2-MeTHF | Dioxane is a common, effective solvent. Toluene can be beneficial at higher temperatures for sluggish reactions.[18][21] |
| Temperature | 80–100 °C | 100–110 °C | Higher temperatures are often needed to overcome the activation energy for sterically demanding partners.[18] |
Table 2: Recommended Starting Conditions for Heck and Sonogashira Coupling
| Parameter | Heck Coupling | Sonogashira Coupling | Rationale & Citation |
| Pd Source | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | These are standard, well-validated palladium sources for these respective reactions.[4][7] |
| Ligand | P(o-tol)₃ (4 mol%) or none | PPh₃ (comes with catalyst) | For Heck, a phosphine ligand often improves stability and rate.[4] Sonogashira is typically run with the pre-formed PPh₃ complex. |
| Co-catalyst | N/A | CuI (4 mol%) | Copper(I) is essential for the Sonogashira catalytic cycle to facilitate the transmetalation of the acetylide.[7] |
| Base | Et₃N (3 equiv) or K₂CO₃ (2.5 equiv) | Et₃N (3 equiv) / Hunig's Base | An amine base acts as both a base and a solvent in many cases, especially for Sonogashira.[7][22] |
| Solvent | DMF or Acetonitrile | DMF or THF | Polar aprotic solvents are generally used to ensure solubility of all components.[7][22] |
| Temperature | 80–120 °C | Room Temp – 60 °C | Heck reactions often require heat, while Sonogashira couplings can frequently be run at or near room temperature.[22][23] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
Setup and Reagents:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).[18]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9] Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[18]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[18] Via syringe, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1). The solvent should be sparged with inert gas for 15-20 minutes prior to use.[9]
Reaction and Workup:
-
Execution: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.[9]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[9]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis. This guide provides a logical workflow to diagnose and solve common problems.
Problem: Low or No Yield of Desired Product
Low conversion is the most common issue. Systematically investigate the potential causes using the following decision tree.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. nobelprize.org [nobelprize.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes: A Straightforward Approach to Pyrazolo[4,3‐c]pyridines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-coupling reactions with esters, aldehydes, and alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. html.rhhz.net [html.rhhz.net]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Temperature for Ullmann-Type Cross-Coupling
Welcome to the technical support center for Ullmann-type cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind temperature choices, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your Ullmann coupling experiments, with a focus on temperature as a key variable.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction Temperature Too Low: The energy of activation for the catalytic cycle is not being met. This is especially true for classic, ligand-free Ullmann reactions which often require harsh conditions.[1][2] | - Incremental Temperature Increase: If using a modern, ligand-accelerated system, begin with a modest temperature increase (e.g., in 10-20 °C increments) from your initial setpoint (a common starting range is 40-120 °C).[3][4] Monitor for product formation and byproduct generation at each step. - Consider Solvent Boiling Point: Ensure your chosen solvent has a boiling point that accommodates the required temperature. For higher temperatures, solvents like nitrobenzene or p-nitrotoluene can be used, while DMF is common for moderate temperatures.[5] - Microwave Irradiation: For thermally challenging reactions, microwave heating can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures.[6][7] |
| Product Decomposition or Significant Byproduct Formation | Reaction Temperature Too High: The desired product, starting materials (especially sensitive nucleophiles), or the catalyst-ligand complex may be degrading at the set temperature.[3][8] | - Lower the Reaction Temperature: Systematically decrease the temperature in 10-20 °C increments to find a balance between reaction rate and stability.[3] - Ligand Screening: The right ligand can significantly lower the required reaction temperature.[9] If decomposition is an issue, screen ligands known to promote lower-temperature couplings, such as amino acids (L-proline, N-methylglycine) or phenanthrolines.[3][9] - Time-Course Study: Monitor the reaction over time. Byproducts may form after the main reaction is complete due to prolonged heating.[8] |
| Catalyst Deactivation | Thermal Instability of Catalyst Complex: At elevated temperatures, the active Cu(I)-ligand complex can degrade or disproportionate.[10][11] Product or Byproduct Inhibition: High temperatures can accelerate the formation of products or byproducts that inhibit the catalyst.[10][12] | - Employ More Robust Ligands: Second-generation ligands, such as those based on oxalic diamides, can enhance catalyst stability and allow for lower catalyst loadings even at higher temperatures.[4] - Lower the Temperature: This is the most direct way to mitigate thermal decomposition of the catalyst.[3] - Optimize Base and Solvent: The choice of base and solvent can influence catalyst stability. Ensure anhydrous conditions as water can contribute to catalyst deactivation pathways.[3] |
| Debromination or Other Reductive Side Reactions | High Temperature Promoting Reductive Pathways: Elevated temperatures can sometimes favor side reactions like the reduction of the aryl halide, especially in the presence of certain bases or impurities.[3][13] | - Decrease Reaction Temperature: This can disfavor the higher-energy pathways leading to reductive side products. - Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents, as protic impurities can be a source of protons for reduction.[3] - Re-evaluate Base Choice: A milder base might be less prone to promoting reductive side reactions at a given temperature. |
Visualizing the Temperature Optimization Workflow
A systematic approach is crucial when optimizing reaction temperature. The following workflow illustrates a logical progression for troubleshooting and refinement.
Caption: A decision-making workflow for optimizing Ullmann coupling reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for modern Ullmann-type reactions?
A1: Historically, Ullmann reactions required very high temperatures, often exceeding 200 °C.[1][2][14] However, the development of sophisticated ligands has dramatically lowered the necessary thermal energy. For modern, ligand-accelerated protocols, reactions are commonly run in the range of 40-120 °C.[3][4] Some highly active catalyst systems can even facilitate coupling at room temperature.[15]
Q2: How does the choice of ligand affect the optimal reaction temperature?
A2: The ligand is arguably the most critical factor in enabling milder reaction conditions. Ligands stabilize the copper catalyst, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst aggregation and deactivation.[3][12]
-
First-generation ligands like amino acids (e.g., L-proline) and diamines were pivotal in lowering temperatures from the classical >200 °C range to around 80-110 °C.[3][4]
-
Second-generation ligands , such as those based on oxalic diamides, have proven even more effective, allowing for lower catalyst loadings and expanded substrate scope at moderate temperatures.[4] The right ligand can create a more active and stable catalytic species that does not require extreme heat to function effectively.[9]
Q3: How does solvent choice relate to reaction temperature?
A3: The solvent must be stable at the reaction temperature and capable of solubilizing the reactants and catalyst complex.
-
Polar aprotic solvents like DMF, THF, and dioxane are commonly used and are effective for a wide range of Ullmann couplings at moderate temperatures (e.g., 80-120 °C).[3][5][16]
-
Non-polar solvents such as toluene or xylene can be more effective for certain transformations, like O-arylation, and their higher boiling points allow for higher reaction temperatures if needed.[17]
-
Deep eutectic solvents (DES) have emerged as environmentally benign media that can promote ligand-free couplings at mild temperatures (60-100 °C).[18]
The following table summarizes the effect of different solvents on yield for a C-C Ullmann coupling reaction, highlighting the importance of this choice.
| Solvent | Yield (%) |
| Toluene | 79 |
| Benzene | 68 |
| DMF | 99 |
| THF | 98 |
| Water | 97 |
| Data adapted from a study on C-C Ullmann coupling reactions.[16] |
Q4: Can microwave heating be used to manage reaction temperature?
A4: Yes, microwave irradiation is a powerful tool for Ullmann couplings.[6] It allows for rapid, uniform heating to a precise temperature, which can significantly shorten reaction times from hours to minutes.[7][19] This is particularly useful for overcoming high activation barriers without prolonged exposure to high temperatures, which can minimize byproduct formation.[20][21] For example, reactions that might take hours at 175 °C with conventional heating could be completed in under an hour at 220 °C using a microwave, often with improved yields.[7]
The Interplay of Temperature and Key Reaction Components
Understanding how temperature interacts with other reaction parameters is key to successful troubleshooting.
Caption: The central role of temperature in influencing key parameters of the Ullmann reaction.
Experimental Protocols
General Protocol for Optimizing Temperature in a Copper-Catalyzed N-Arylation
This protocol provides a starting point for optimizing the temperature for a coupling reaction between an aryl halide and an amine.
1. Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N-methylglycine) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane) (3-5 mL)
-
Oven-dried reaction vessel (e.g., sealed vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block with temperature control
2. Reaction Setup:
-
To the reaction vessel, add the aryl halide, amine, copper(I) iodide, ligand, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.[3]
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated heating block and stir at the initial desired temperature (e.g., 80 °C).
3. Optimization and Monitoring:
-
Set up parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to screen for the optimal condition.[3][8]
-
Monitor the progress of each reaction by taking small aliquots over time and analyzing them by TLC or GC-MS.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.
-
Dilute the mixtures with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Analyze the organic layers to determine conversion and yield, identifying the temperature that provides the best balance of reaction rate and product purity.
References
- 1. byjus.com [byjus.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 19. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.tue.nl [research.tue.nl]
- 21. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Synthesis of Pyrazolo[3,4-c]pyrazoles
A Senior Application Scientist's Guide to Navigating Solvent Effects in Heterocyclic Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[3,4-c]pyrazole core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. However, its synthesis can be challenging, with reaction outcomes often being exquisitely sensitive to the choice of solvent.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper, mechanistic understanding of why certain choices are made. This guide moves beyond simple step-by-step instructions to explain the causality behind the experimental observations you encounter at the bench. We will explore how the solvent environment dictates reaction pathways, influences yields, and governs selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific, common issues encountered during the synthesis of pyrazolo[3,4-c]pyrazoles and related fused pyrazole systems.
Question 1: My reaction yield is consistently low, and the reaction seems to stall. Could the solvent be the culprit?
Answer: Absolutely. Low yield is one of the most common problems directly traceable to suboptimal solvent selection. The solvent's role extends far beyond simply dissolving reactants; it actively participates in the reaction mechanism by stabilizing intermediates and transition states.
-
Causality—The Role of Polarity and Proticity: The formation of the pyrazole ring often involves a cyclocondensation reaction, which proceeds through charged or highly polar intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents are often superior for pyrazole synthesis compared to polar protic solvents like ethanol.[1] Their high dielectric constant effectively stabilizes polar intermediates and transition states, accelerating the reaction rate. Furthermore, they do not form strong hydrogen bonds with nucleophiles (like hydrazine derivatives), leaving them more "naked" and reactive.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): While classic Knorr pyrazole synthesis often uses acetic acid or ethanol, these solvents can sometimes hinder the reaction.[2] They can solvate and deactivate nucleophiles through hydrogen bonding. However, in reactions requiring proton transfer, they can act as catalysts. The choice is a delicate balance. If your reaction involves a deprotonation step, a protic solvent might be necessary, but if it relies on a potent nucleophile, an aprotic solvent may be better.
-
-
Troubleshooting Steps:
-
Switch to a High-Boiling Polar Aprotic Solvent: If you are using a solvent like ethanol or methanol, consider switching to DMF, DMSO, or NMP. The higher boiling point also allows for a greater thermal energy input, helping to overcome activation barriers.
-
Consider Solvent-Free Conditions: In some cases, eliminating the solvent entirely and running the reaction neat or under microwave irradiation can lead to cleaner reactions and higher yields.[3][4] This approach is also considered a "green" chemistry alternative.[5]
-
Check Reactant Solubility: Ensure your starting materials are fully soluble at the reaction temperature. Poor solubility leads to a heterogeneous reaction mixture and drastically reduced reaction rates. If solubility is an issue in a non-polar solvent like toluene, a more polar alternative is required.
-
Question 2: I'm observing the formation of multiple regioisomers, making purification a nightmare. How can solvent choice improve regioselectivity?
Answer: Regioisomerism is a frequent challenge, especially when using unsymmetrical precursors like substituted hydrazines or unsymmetrical 1,3-dicarbonyl compounds. The solvent can profoundly influence which regioisomer is formed by selectively stabilizing one of the competing reaction pathways.
-
Causality—Stabilizing Key Intermediates: The reaction mechanism dictates the final regiochemistry. For instance, the initial nucleophilic attack of a substituted hydrazine can occur at two different carbonyl carbons.
-
Solvent Polarity: Polar solvents can stabilize the more polar transition state, favoring the pathway that proceeds through it.[4][6] For example, a study on pyrazole synthesis found that using polar solvents can shift the equilibrium towards the formation of a key intermediate, enhancing regioselectivity.[4][6]
-
Coordinating Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) can coordinate with carbonyl groups, stabilizing the enol form of 1,3-dicarbonyl compounds and directing the reaction pathway.[4]
-
Ionic Liquids: These can act as both the solvent and a catalyst, with the synergistic effect between the cation and anion favoring high regioselectivity.[6]
-
-
Troubleshooting Steps:
-
Conduct a Solvent Screen: Set up a series of small-scale parallel reactions using a diverse range of solvents (e.g., Toluene, THF, CH3CN, DMF, Ethanol, Acetic Acid). Analyze the product ratio in each to identify the solvent that provides the best regioselectivity.
-
Vary Solvent Polarity: If you observe a mixture, try moving to a solvent with significantly different polarity. For instance, if you are in toluene (non-polar), test DMF (polar aprotic).
-
Employ Additives: Sometimes, the addition of a catalytic amount of acid or base can direct the regioselectivity, and the effectiveness of this additive is often solvent-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties to consider when selecting a solvent for pyrazolo[3,4-c]pyrazole synthesis?
A: When designing your synthesis, consider the following solvent characteristics:
-
Polarity and Dielectric Constant: This affects the solvent's ability to stabilize charged intermediates and transition states. High polarity often accelerates polar reactions.
-
Proticity: This refers to the solvent's ability to act as a hydrogen bond donor. Protic solvents (e.g., water, alcohols) can solvate anions and nucleophiles, while aprotic solvents (e.g., DMF, THF) do not. The choice depends on whether your mechanism requires proton shuttling or a highly reactive "naked" nucleophile.
-
Boiling Point: The reaction temperature is limited by the solvent's boiling point. High-boiling solvents like DMF, DMSO, or toluene allow for higher reaction temperatures, which can be necessary to overcome activation energy barriers.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or reactants, influencing their reactivity and selectivity.[4]
Q2: Are there "green" solvent alternatives for this type of synthesis?
A: Yes, the field of green chemistry has made significant strides. For pyrazole synthesis, consider:
-
Water or Ethanol/Water Mixtures: These are environmentally benign. Some multicomponent reactions for fused pyrazoles work exceptionally well in water or water-ethanol mixtures, sometimes facilitated by ultrasonic irradiation.[5]
-
Solvent-Free Reactions: Performing the reaction neat, often with microwave assistance, can be highly efficient, reduce waste, and shorten reaction times.[3][5]
-
Ionic Liquids: These are non-volatile and can often be recycled. They can also act as catalysts, improving reaction efficiency and selectivity.[6]
Q3: How should I perform a solvent screening experiment to optimize my reaction?
A: A systematic solvent screen is a powerful optimization tool.
-
Select a Diverse Set of Solvents: Choose 6-8 solvents with a wide range of properties (e.g., a non-polar aromatic like Toluene, an ether like THF, a nitrile like Acetonitrile, a polar aprotic like DMF, a polar protic like Ethanol, and an acid like Acetic Acid).
-
Set Up Parallel Reactions: In small vials, set up identical reactions, with the only variable being the solvent. Ensure all other parameters (stoichiometry, concentration, temperature, stir rate) are constant.
-
Monitor and Analyze: Monitor the reactions by TLC or LC-MS at set time points. Once the reactions are complete, analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and the ratio of desired product to byproducts or regioisomers. This data will guide your selection of the optimal solvent for scale-up.
Data Summary: Solvent Properties and Their Impact
The following table summarizes the properties of common solvents used in pyrazole synthesis and their observed effects.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Typical Observations in Pyrazole Synthesis |
| Toluene | 2.4 | Non-polar Aprotic | 111 | Good for dehydrative steps; often used with Dean-Stark trap. May result in poor solubility of polar reactants. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Moderate polarity; good for reactions at or below room temperature. Can be effective for cycloadditions.[7] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | 82 | Good for reactions involving charged intermediates; often used in base-catalyzed reactions.[1] |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | Classic solvent, can act as a proton source. May slow reactions by solvating nucleophiles. Widely used in multicomponent reactions.[2][8] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent for stabilizing polar transition states, often leading to higher yields and faster reactions.[1][9] |
| Acetic Acid (AcOH) | 6.2 | Polar Protic (Acidic) | 118 | Often used as both solvent and acid catalyst, particularly in classical Knorr-type syntheses.[2] |
| Water (H₂O) | 80.1 | Polar Protic | 100 | "Green" solvent choice; effective for certain multicomponent reactions, especially under microwave or ultrasonic conditions.[5] |
Illustrative Experimental Protocol
This protocol describes a general, representative synthesis of a fused pyrazole system, adapted from methodologies for pyrazolo[3,4-b]pyridines, which shares key mechanistic steps with pyrazolo[3,4-c]pyrazole synthesis. The critical role of the solvent is highlighted.
Synthesis of a 1H-Pyrazolo[3,4-c]pyridine Derivative
This procedure involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) and acetylacetone (1.1 eq) in the chosen solvent (10 mL).
-
Scientist's Note: The choice of solvent here is critical. For this reaction, glacial acetic acid often serves as both the solvent and an acid catalyst, promoting the initial imine formation and subsequent cyclization.[2] Alternatively, a high-boiling polar aprotic solvent like DMF could be used, potentially with a catalytic amount of acid, to accelerate the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (for acetic acid, this is ~118°C).
-
Scientist's Note: The temperature is dictated by the solvent's boiling point. A higher temperature generally increases the reaction rate but may also promote side-product formation. The optimal temperature must be determined empirically.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (the aminopyrazole) indicates reaction completion. This typically takes 4-6 hours.
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (50 mL). This will cause the product to precipitate.
-
Scientist's Note: This step is highly dependent on the solvent used. If DMF was the solvent, a larger volume of water may be needed, and an extraction with an organic solvent (e.g., Ethyl Acetate) would be required as the product may not fully precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[3,4-c]pyridine derivative.
Visualizations: Workflows and Mechanisms
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines a logical process for selecting an appropriate solvent for your synthesis.
Caption: A decision tree for rational solvent selection in pyrazole synthesis.
Diagram 2: Influence of Solvent on Regioselectivity
This diagram illustrates how solvent polarity can stabilize one transition state over another, leading to a major regioisomer.
Caption: Solvent polarity influencing the energy of competing transition states.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] Scaling its synthesis from the lab bench to pilot or production scale introduces significant challenges related to reaction control, safety, and product purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.
Part 1: Strategic Synthesis & Core Process FAQs
This section addresses high-level questions regarding the synthetic route and critical process parameters.
Q1: What is the most viable synthetic route for the large-scale production of this compound?
Answer: For multi-kilogram scale, a two-step sequence starting from 1-methyl-1H-pyrazole is the most logical and cost-effective approach. The sequence involves:
-
Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C5 position.
Attempting to formylate first and then brominate is generally not recommended. The aldehyde group is deactivating, which would make the subsequent bromination at the adjacent C4 position more difficult, likely requiring harsher conditions and leading to lower yields and more byproducts. The recommended sequence leverages the electron-donating nature of the N-methyl group to facilitate the initial bromination.
Q2: How critical is the quality of the 1-methyl-1H-pyrazole starting material for scale-up?
Answer: Extremely critical. On a large scale, impurities in the starting material that are benign at the gram scale can become major issues.
-
Isomeric Impurities: Ensure the starting material is free of regioisomers (e.g., 1,5-dimethylpyrazole). These isomers can react differently, leading to complex impurity profiles that are difficult to separate later.
-
Non-volatile Residues: Inorganic salts or residual synthesis solvents can interfere with reaction stoichiometry and potentially catalyze side reactions.
-
Recommendation: Always perform identity and purity analysis (e.g., NMR, GC-MS) on incoming batches of starting material. Purity should ideally be >98.0%.[2]
Q3: The Vilsmeier-Haack reaction is notoriously energetic. What are the primary safety concerns for scale-up?
Answer: The primary concern is managing the highly exothermic nature of two distinct phases of the reaction.
-
Vilsmeier Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent is rapid and highly exothermic.[3] On scale, this requires slow, subsurface addition of POCl₃ to chilled DMF with vigorous mechanical stirring to ensure efficient heat dissipation and prevent localized temperature spikes ("hot spots").
-
Reaction Quench: The work-up, which involves quenching the reaction mixture with water or ice, is also extremely exothermic and liberates large volumes of hydrochloric acid (HCl) gas.[4] This step must be performed in a well-ventilated area or a reactor equipped with a scrubber. A "reverse quench," where the reaction mixture is added slowly to a large volume of agitated ice/water, is often safer to control on a large scale.
Key Reagent Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly toxic by inhalation, corrosive, and reacts violently with water.[5][6][7] Always handle in a closed system or a high-efficiency fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin.[8] Minimize exposure through engineering controls.
Part 2: Troubleshooting Guide for Common Issues
This section provides specific advice for problems that may arise during the synthesis.
Scenario 1: Vilsmeier-Haack Formylation Issues
Q4: My reaction yield is consistently low (<60%), and I observe significant starting material. How can I improve conversion?
Answer: Low conversion is typically tied to the potency of the Vilsmeier reagent or insufficient reaction temperature/time.
-
Cause - Reagent Stoichiometry: The molar ratio of POCl₃:DMF:Substrate is critical. A common starting point is a 1.5 to 3.0 molar excess of the Vilsmeier reagent relative to the 4-bromo-1-methyl-1H-pyrazole.
-
Cause - Temperature Control: The formylation of pyrazoles often requires heating.[9][10] If the temperature is too low, the reaction will be sluggish. However, excessive temperatures (>120 °C) can lead to decomposition.
-
Troubleshooting Workflow: Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Q5: My crude product is dark brown or black, making purification difficult. What causes this discoloration?
Answer: Severe discoloration often points to thermal decomposition.
-
Cause - Exotherm During Reagent Formation: If POCl₃ is added too quickly to DMF without sufficient cooling, the Vilsmeier reagent itself can begin to decompose, creating colored impurities before the substrate is even added.[3]
-
Cause - Reaction Temperature Too High: Pyrazole carbaldehydes have limited thermal stability.[11][12] Prolonged heating at excessively high temperatures (>120 °C) will cause degradation of both the product and starting material.
-
Solution:
-
Strict Temperature Control: Ensure the internal temperature during POCl₃ addition is maintained below 10 °C.
-
Optimize Reaction Conditions: Determine the minimum temperature and time required for full conversion via small-scale trials. An optimal range is often 90-110 °C for 2-6 hours.[10]
-
Q6: I am observing a significant byproduct with a mass corresponding to a chlorinated species. Why is this happening?
Answer: This is a known side reaction in Vilsmeier-Haack chemistry, where the reagent can act as both a formylating and chlorinating agent, especially on activated rings or at high temperatures.[9][13] It's possible to get chlorination on the pyrazole ring or potentially on the N-methyl group.
-
Mitigation Strategy:
-
Lower Reaction Temperature: This is the most effective way to reduce chlorination.
-
Reduce Excess POCl₃: Use the lowest effective molar excess of the Vilsmeier reagent.
-
Alternative Reagents: For particularly sensitive substrates, milder formylating agents could be explored, though this would require significant process re-development.
-
Scenario 2: Bromination & Purification Issues
Q7: The bromination step is producing di-brominated impurities. How can I improve selectivity?
Answer: Di-bromination occurs when the mono-brominated product reacts again with the brominating agent. Control is achieved through stoichiometry and reaction conditions.
-
Solution - Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents of N-Bromosuccinimide (NBS)). While this may leave a small amount of starting material, it is often much easier to separate than the di-bromo impurity.
-
Solution - Temperature and Addition: Perform the reaction at a low temperature (0-5 °C) and add the brominating agent slowly to prevent concentration spikes that favor over-reaction.
Q8: My final product oils out during crystallization or is difficult to purify from the crude solid. What steps should I take?
Answer: This indicates either the presence of impurities that are inhibiting crystallization or a suboptimal choice of crystallization solvent.
-
Step 1: Purity Assessment: Analyze the crude material by NMR or LC-MS. If significant impurities (>5%) are present, an initial purification step (e.g., a silica plug or charcoal treatment) may be necessary before attempting crystallization.
-
Step 2: Solvent Screening: A robust crystallization requires finding the right solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Good Candidates: Consider solvents like isopropanol, ethyl acetate, heptane, or mixtures thereof (e.g., ethyl acetate/heptane).
-
-
Step 3: Optimize Crystallization:
-
Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (anti-solvent, e.g., heptane) until turbidity persists. Heat to re-dissolve, then cool slowly.
-
Seeding: Introduce a few crystals of pure product into the supersaturated solution to induce controlled crystallization.
-
Controlled Cooling: Slow, controlled cooling is essential for growing large, pure crystals. Crash-cooling will trap impurities.
-
| Troubleshooting Summary | ||
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Formylation Yield | Insufficient Vilsmeier reagent; Reaction temp too low. | Increase reagent equivalents (to 2.5-3.0); Increase reaction temp/time. |
| Dark/Polymerized Reaction | Uncontrolled exotherm; Reaction temp too high. | Add POCl₃ below 10 °C; Reduce final reaction temperature. |
| Chlorinated Byproducts | High reaction temperature; Excess POCl₃. | Lower reaction temperature; Use minimal effective excess of reagent. |
| Di-bromination | Over-addition of brominating agent. | Use 0.95-0.98 eq. of NBS; Add slowly at low temperature. |
| Product Oils Out | High impurity level; Poor solvent choice. | Assess purity (NMR/LCMS); Perform solvent screening for crystallization. |
Part 3: Scalable Laboratory Protocols
The following protocols are designed as a starting point for scale-up development and should be optimized for your specific equipment and safety procedures.
Protocol 1: Bromination of 1-methyl-1H-pyrazole
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-methyl-1H-pyrazole (1.0 eq.) and dichloromethane (DCM, 10 L/kg).
-
Cooling: Cool the solution to 0-5 °C.
-
NBS Addition: Prepare a solution of N-Bromosuccinimide (0.98 eq.) in DCM (5 L/kg). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by GC or TLC until the starting material is consumed.
-
Work-up: Add a 10% aqueous solution of sodium thiosulfate (2 L/kg) to quench any remaining bromine. Separate the organic layer.
-
Wash: Wash the organic layer sequentially with 1M sodium hydroxide (2 L/kg) to remove succinimide, followed by brine (2 L/kg).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-methyl-1H-pyrazole, typically as an oil or low-melting solid. This crude material is often used directly in the next step.
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate, dry reactor under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF, 3.0 eq.). Cool to 0-5 °C.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, 2.8 eq.) subsurface over 2-4 hours, maintaining the internal temperature below 10 °C. A viscous, pale-yellow reagent will form.
-
Substrate Addition: Add a solution of crude 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in DMF (2 L/kg) to the Vilsmeier reagent over 1 hour, allowing the temperature to rise to ~25 °C.
-
Reaction: Heat the mixture to 100-105 °C and hold for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.
-
Quench: Cool the reaction mixture to room temperature. In a separate vessel, prepare a large volume of crushed ice and water (at least 20 L/kg of substrate). Slowly transfer the reaction mixture into the vortex of the vigorously stirred ice/water slurry. Vent the vessel to a scrubber.
-
Neutralization: Once the quench is complete, slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 7-8. Maintain the temperature below 25 °C during neutralization. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash the cake thoroughly with water (3 x 5 L/kg) to remove salts and residual DMF, and dry under vacuum at 50 °C.
Protocol 3: Purification by Crystallization
-
Dissolution: Charge the crude, dry this compound into a clean reactor. Add isopropanol (approx. 5 L/kg) and heat to 70-75 °C until all solids dissolve.
-
Cooling & Crystallization: Slowly cool the solution to room temperature over 4-6 hours. If crystallization does not occur, seed with a small amount of pure product.
-
Hold & Isolation: Continue cooling to 0-5 °C and hold for at least 2 hours.
-
Filtration & Drying: Filter the crystalline product. Wash the cake with cold (0-5 °C) isopropanol (1 L/kg). Dry the solid in a vacuum oven at 50 °C to a constant weight.
Part 4: Process Flow & Logic
The overall logic of the scale-up process focuses on controlling hazards and ensuring purity at each stage.
Caption: Overall workflow for the scale-up synthesis of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 7. echemi.com [echemi.com]
- 8. degres.eu [degres.eu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole scaffold, in particular, is a cornerstone in the design of a multitude of bioactive molecules.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. By leveraging comparative spectral data, understanding substituent effects, and considering potential synthetic impurities, researchers can confidently identify and characterize this important building block.
Predicted ¹H NMR Spectrum of this compound
The predicted signals are:
-
Aldehyde Proton (H-C=O): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . The strong deshielding effect of the carbonyl group is responsible for this characteristic chemical shift.
-
Pyrazole Ring Proton (H3): The single proton on the pyrazole ring at position 3 is anticipated to resonate as a singlet. Its chemical shift will be influenced by the adjacent nitrogen atom and the bromine at the 4-position. A predicted range for this proton is δ 7.5 - 8.5 ppm .
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will give rise to a singlet. This signal is expected in the upfield region of the spectrum, likely between δ 3.8 and 4.2 ppm .
The following diagram illustrates the logical workflow for predicting and interpreting the ¹H NMR spectrum of the target molecule.
Caption: Workflow for predicting the ¹H NMR spectrum.
Comparative Analysis with Isomeric and Related Pyrazoles
A powerful approach to confirming the identity of this compound is to compare its predicted spectrum with the experimental spectra of its isomers and other closely related compounds.
The Isomer: 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
A crucial comparison is with the isomeric compound, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. Fortunately, experimental ¹H NMR data for this isomer has been reported.[2] The reported chemical shifts in CDCl₃ are:
-
Aldehyde Proton (H-C=O): δ 9.78 (s, 1H)
-
Pyrazole Ring Proton (H3): δ 7.97 (s, 1H)
-
N-Methyl Protons (N-CH₃): δ 3.94 (s, 3H)
The key distinction between the predicted spectrum of our target molecule and the experimental spectrum of its isomer lies in the relative positions of the substituents. In our target molecule, the aldehyde group is at the 5-position, flanked by the N-methyl group and the bromine atom. In the isomer, the aldehyde is at the 4-position, adjacent to the bromine. These positional differences will induce subtle but measurable changes in the chemical shifts of the pyrazole ring proton and the N-methyl protons.
The following table summarizes the predicted and experimental ¹H NMR data for these two isomers.
| Compound | Aldehyde Proton (ppm) | Pyrazole Proton (ppm) | N-Methyl Protons (ppm) |
| This compound (Predicted) | ~9.5 - 10.5 (s, 1H) | ~7.5 - 8.5 (s, 1H) | ~3.8 - 4.2 (s, 3H) |
| 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Experimental)[2] | 9.78 (s, 1H) | 7.97 (s, 1H) | 3.94 (s, 3H) |
Comparison with Parent and Substituted Pyrazoles
To further refine our understanding of the substituent effects, we can examine the ¹H NMR data of simpler pyrazole derivatives.
-
Pyrazole: In its pure form, pyrazole exhibits a triplet for the H4 proton at approximately δ 6.3 ppm and a doublet for the H3/H5 protons at around δ 7.6 ppm in CDCl₃.[3]
-
1-Methylpyrazole: The introduction of a methyl group at the N1 position results in distinct signals for the H3, H4, and H5 protons.
-
4-Bromopyrazole: The presence of a bromine atom at the 4-position generally leads to a downfield shift of the adjacent protons.
By analyzing these and other substituted pyrazoles, we can build a comprehensive picture of how different functional groups influence the electronic environment and, consequently, the ¹H NMR chemical shifts of the pyrazole ring.
Experimental Protocol for ¹H NMR Analysis
For researchers preparing to analyze a sample of what is believed to be this compound, the following experimental protocol is recommended.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.
-
Use standard acquisition parameters for a routine ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and multiplicities of the observed signals and compare them to the predicted values and the data for the isomeric compound.
-
The following diagram outlines the key steps in the experimental workflow for ¹H NMR analysis.
Caption: Experimental workflow for ¹H NMR analysis.
Potential Impurities and Their Spectral Signatures
In any synthetic chemistry endeavor, the presence of impurities is a possibility. A thorough understanding of the synthetic route to this compound can help in anticipating potential byproducts that might be observed in the ¹H NMR spectrum.
A common route to such compounds involves the Vilsmeier-Haack formylation of a corresponding pyrazole precursor.[4] Potential impurities could include:
-
Unreacted Starting Material: The ¹H NMR spectrum of the starting pyrazole would be readily identifiable.
-
Over-brominated or Under-brominated Species: If the bromination step is not perfectly controlled, species with either no bromine or multiple bromine atoms might be present.
-
Isomeric Byproducts: As discussed, the formation of the 5-bromo-4-carbaldehyde isomer is a possibility that must be considered.
-
Residual Solvents: Signals from solvents used in the synthesis and purification (e.g., DMF, ethyl acetate, hexanes) may be present.
Careful analysis of the ¹H NMR spectrum, including the integration of all signals, can help to identify and quantify these potential impurities.
Conclusion
The structural verification of this compound via ¹H NMR spectroscopy is a critical step in its application in research and development. While a publicly available experimental spectrum remains elusive, a combination of predictive methods based on established substituent effects and a comparative analysis with its isomer and other related pyrazoles provides a robust framework for its identification. By following the outlined experimental protocol and being mindful of potential impurities, researchers can confidently characterize this valuable synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.
References
A Researcher's Guide to High-Resolution Mass Spectrometry Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
A Comparative Analysis of Predicted versus Experimental Data for Confident Structural Elucidation
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as pyrazole derivatives, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is an indispensable tool for confirming molecular identity. This guide provides an in-depth comparison of predicted and expected experimental HRMS ESI data for the key synthetic intermediate, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for interpreting HRMS data for halogenated pyrazole derivatives. By juxtaposing theoretical predictions with a detailed experimental protocol, we aim to provide a comprehensive resource for the confident structural elucidation of this and similar molecules.
The Significance of Accurate Mass Measurement for Halogenated Heterocycles
The presence of a bromine atom in this compound introduces a characteristic isotopic pattern that is a powerful diagnostic tool in mass spectrometry. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a distinctive "doublet" for the molecular ion and any bromine-containing fragments, with the two peaks separated by approximately 2 Da and having nearly equal intensity. HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of these isotopic peaks, enabling the determination of the elemental composition of the ion with a high degree of confidence.
Predicted HRMS Data: A Theoretical Benchmark
Computational tools provide a valuable starting point for what to expect from an HRMS analysis. Public databases, such as PubChem, offer predicted mass spectrometry data based on the compound's chemical formula. For this compound (C₅H₅BrN₂O), the predicted monoisotopic mass and the m/z of common adducts are crucial for initial data interpretation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.9658 |
| [M+Na]⁺ | 210.9478 |
| [M+K]⁺ | 226.9217 |
| Table 1: Predicted m/z values for common adducts of this compound. Data sourced from computational predictions. |
Experimental Protocol for HRMS ESI Analysis
To generate robust and reliable experimental data, a well-defined protocol is essential. The following outlines a standard procedure for the HRMS ESI analysis of this compound.
Objective: To obtain accurate mass and isotopic distribution data for this compound to confirm its elemental composition.
Materials:
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for mobile phase acidification)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) with an ESI source
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water.
-
Acidify the final solution with 0.1% formic acid to promote protonation ([M+H]⁺ formation).
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution instrument capable of achieving a resolution of at least 60,000 FWHM.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Data Acquisition: Full scan mode.
-
Rationale for Experimental Choices:
-
The choice of a methanol/water solvent system is standard for ESI as it provides good solubility for a wide range of organic molecules and is compatible with the ionization process.
-
Acidification with formic acid is a common practice to enhance the signal of protonated molecules in positive ion mode, which is often the most abundant ion for compounds containing nitrogen atoms like pyrazoles.
-
A high-resolution setting is critical to distinguish between ions of very similar masses and to enable accurate mass measurement for elemental composition determination.[4][5][6]
Comparative Analysis: Expected Experimental Data vs. Alternatives
The true power of HRMS lies in its ability to provide highly accurate data that can be used to differentiate between compounds with the same nominal mass. Let's consider a constitutional isomer, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, which has the identical molecular formula (C₅H₅BrN₂O) and therefore the same predicted monoisotopic mass.[7]
| Compound | Predicted [M+H]⁺ m/z | Expected Isotopic Pattern | Key Differentiator |
| This compound | 188.9658 | Doublet with ~1:1 ratio | Fragmentation Pattern |
| 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 188.9658 | Doublet with ~1:1 ratio | Fragmentation Pattern |
| Table 2: Comparison of predicted HRMS data for constitutional isomers. |
While the accurate mass of the protonated molecule will be identical for both isomers, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment would be expected to differ due to the different positions of the carbaldehyde group. This highlights the importance of tandem mass spectrometry for unambiguous isomer differentiation. The fragmentation of pyrazole rings is a complex process that can involve ring cleavage and rearrangements.[8][9][10]
Visualizing the Workflow
To illustrate the logical flow of the characterization process, the following diagram outlines the key steps from sample preparation to data analysis.
Caption: Workflow for HRMS ESI analysis of this compound.
Conclusion
The characterization of this compound by HRMS ESI is a clear example of how modern analytical techniques provide a high degree of confidence in molecular structure elucidation. By comparing experimentally obtained accurate mass and isotopic distribution data with theoretical predictions, researchers can unequivocally confirm the elemental composition of their target molecule. While HRMS provides the foundational data, for molecules with the potential for isomerism, techniques such as tandem mass spectrometry are crucial for complete structural confirmation. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel halogenated heterocyclic compounds, enabling them to navigate the intricacies of mass spectral data interpretation with greater confidence.
References
- 1. 473528-88-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 473528-88-0 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 4-bromo-1-methyl-1h-pyrazole-3-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Vibrational Landscape: An Infrared Spectroscopy Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, presents a unique spectroscopic challenge.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the infrared (IR) spectroscopy of this compound. In the absence of a publicly available experimental spectrum, we will build a predictive model based on the analysis of its constituent functional groups and compare it with the spectra of structurally related analogs. This approach not only allows for the confident identification of the target molecule but also deepens our understanding of structure-spectrum correlations in substituted pyrazoles.
The Science of Molecular Vibrations: A Primer for Pyrazole Aldehydes
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "fingerprint." For this compound, we are primarily interested in the characteristic vibrations of the aldehyde group (C=O and C-H), the pyrazole ring, the C-N and N-CH₃ bonds, and the C-Br bond. Each of these will give rise to distinct absorption bands in the IR spectrum.
The interpretation of an IR spectrum is a systematic process. We begin by identifying the most prominent and unambiguous peaks, such as the carbonyl stretch, and then move to the more complex fingerprint region to confirm the overall structure.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is the instrument of choice for its high resolution and signal-to-noise ratio.
Sample Preparation:
-
KBr Pellet Method (for solid samples):
-
Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent disc.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):
-
Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This technique is often preferred for its minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predictive Analysis and Comparative Guide
Based on established correlation tables and spectral data of related compounds, we can predict the key IR absorption bands for this compound.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Comparative Insights |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium | The presence of two distinct bands, one often appearing as a shoulder on the aliphatic C-H stretching bands, is highly characteristic of an aldehyde. |
| Aromatic C-H | Stretch | ~3100-3000 | Medium | These absorptions are typical for C-H bonds on an aromatic-like heterocyclic ring. |
| N-Methyl C-H | Stretch | ~2950-2850 | Medium | These bands will likely overlap with the aldehyde C-H stretch, but their presence is expected. |
| Carbonyl (C=O) | Stretch | ~1700-1680 | Strong | This is one of the most intense and diagnostic peaks in the spectrum. Conjugation with the pyrazole ring is expected to shift this absorption to a slightly lower wavenumber compared to a simple aliphatic aldehyde. |
| Pyrazole Ring | C=C and C=N Stretches | ~1600-1450 | Medium to Strong | Pyrazole and its derivatives exhibit a series of complex bands in this region due to the coupled stretching vibrations of the ring. |
| N-Methyl | Bending | ~1450 | Medium | The scissoring and bending vibrations of the methyl group attached to the nitrogen atom. |
| C-N Stretch | Stretch | ~1300-1200 | Medium | Associated with the stretching of the carbon-nitrogen bonds within the pyrazole ring and the N-methyl bond. |
| C-Br Stretch | Stretch | ~600-500 | Medium to Strong | The position of this band can be influenced by the substitution pattern on the ring. It is expected in the lower frequency region of the spectrum. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we will compare the expected spectrum with the known IR data of related molecules.
1. 4-Bromopyrazole: The IR spectrum of 4-bromopyrazole provides a baseline for the brominated pyrazole core.[2][3][4] Key features would include the N-H stretch (absent in our N-methylated compound), aromatic C-H stretches, and the characteristic C-Br stretch. The ring vibrations in 4-bromopyrazole will be a crucial reference point for identifying the pyrazole-related bands in our target molecule.
2. 1-Methyl-1H-pyrazole-4-carbaldehyde: This constitutional isomer is an excellent comparison for the aldehyde and N-methyl functionalities. The PubChem entry for this compound indicates the presence of an IR spectrum.[5] We would expect to see a strong carbonyl (C=O) stretch and the characteristic aldehyde C-H doublet, as well as the N-methyl C-H stretches and bending vibrations. The primary difference will be in the fingerprint region due to the different substitution pattern of the bromine atom.
3. Other Substituted Pyrazole Carbaldehydes: Research on various pyrazole-4-carbaldehyde derivatives provides a wealth of information on how different substituents affect the vibrational frequencies. These studies confirm the expected ranges for the carbonyl and other key functional group absorptions.
Visualizing the Workflow
The logical flow of analyzing the IR spectrum of our target compound can be visualized as follows:
Caption: A workflow diagram illustrating the predictive and comparative approach to the IR spectral analysis of this compound.
Conclusion: A Powerful Tool for Structural Verification
While a direct experimental IR spectrum for this compound is not publicly available, a comprehensive and reliable interpretation is achievable through a combination of predictive analysis and comparison with structurally related compounds. The strong, characteristic absorption of the carbonyl group, coupled with the unique doublet of the aldehyde C-H stretch, provides a clear starting point for identification. The complex vibrations of the pyrazole ring and the C-Br stretch in the fingerprint region, when compared to analogs like 4-bromopyrazole, can then be used to confirm the complete structure. This guide provides a robust framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.
References
A Head-to-Head Comparison of 4-Bromo- vs. 4-Chloro-1H-Pyrazole-3-Carbaldehyde in Synthetic Chemistry
A Guide for Researchers in Medicinal Chemistry and Process Development
Introduction: The Central Role of Pyrazole Aldehydes in Drug Discovery
Substituted pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to their diverse biological activities.[1] The 4-halo-1H-pyrazole-3-carbaldehyde framework, in particular, serves as a versatile building block. The aldehyde group offers a reactive handle for a multitude of transformations such as condensations, reductive aminations, and oxidations, while the halogen at the C4-position provides a crucial anchor point for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3]
The choice between a 4-bromo or a 4-chloro substituent is a critical decision in synthetic strategy. While often dictated by the commercial availability and cost of starting materials, the inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can profoundly impact reaction efficiency, required catalytic systems, and overall synthetic feasibility. This guide provides a detailed comparison of these two key intermediates, grounded in mechanistic principles and supported by experimental insights, to empower researchers to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings: Understanding Halide Reactivity
The divergent reactivity of 4-bromo- and 4-chloro-pyrazole aldehydes stems from fundamental differences in their chemical properties, which manifest differently depending on the reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
In the majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4][5] This step is typically the rate-determining step of the reaction. The reactivity trend is directly correlated with the C-X bond dissociation energy:
C-I > C-Br > C-OTf > C-Cl [6]
The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for the oxidative addition step.[7] Consequently, aryl bromides are generally more reactive than their chloro-counterparts, often proceeding under milder conditions (lower temperatures, less activated catalysts) and giving higher yields.[8][9] Activating the notoriously inert C-Cl bond for cross-coupling often necessitates the use of specialized, highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6]
Nucleophilic Aromatic Substitution (SNAr)
In contrast, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr) reactions. This pathway does not involve a metal catalyst and proceeds via a two-step addition-elimination mechanism.[10][11] The reaction is facilitated by the presence of strong electron-withdrawing groups (like the pyrazole ring and the ortho-aldehyde) which stabilize the negative charge in the intermediate Meisenheimer complex.[11]
In the SNAr mechanism, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[10] The reactivity is influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic. The general reactivity trend for the leaving group in SNAr is:
C-F > C-Cl > C-Br > C-I
This is because the strength of the C-X bond has less influence on the rate than its ability to activate the ring towards nucleophilic attack.[10]
Comparative Reactivity in Key Synthetic Transformations
The choice between the bromo- and chloro-analogs has significant practical implications for several cornerstone reactions in organic synthesis.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction.[12] Here, the difference in reactivity is stark.
-
4-Bromo-1H-pyrazole-3-carbaldehyde : This substrate is highly reactive and couples efficiently with a wide range of aryl- and heteroarylboronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions.[13][14]
-
4-Chloro-1H-pyrazole-3-carbaldehyde : Coupling of the chloro-analog is significantly more challenging. It generally requires more advanced, highly active catalyst systems (e.g., those based on Buchwald's biarylphosphine ligands) and often higher reaction temperatures to achieve comparable yields.[8][15] The lower reactivity, however, can be leveraged for selective couplings in molecules bearing both bromine and chlorine atoms.
Experimental Protocol: Head-to-Head Suzuki-Miyaura Coupling
This protocol provides a direct comparison for the coupling of 4-bromo- and 4-chloro-1-phenyl-1H-pyrazole-3-carbaldehyde with phenylboronic acid.
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole-3-carbaldehyde
-
4-Chloro-1-phenyl-1H-pyrazole-3-carbaldehyde
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In two separate oven-dried reaction vials equipped with stir bars, add the halopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2 mol%, 0.02 mmol) and SPhos (4 mol%, 0.04 mmol) in anhydrous toluene (5 mL).
-
Reaction Execution:
-
To each reaction vial, add the catalyst stock solution (1 mL).
-
Add additional anhydrous toluene (4 mL) and degassed water (0.5 mL).
-
Seal the vials and place them in a preheated oil bath at 100 °C.
-
-
Monitoring and Work-up:
-
Monitor the reactions by TLC or LC-MS every hour. The reaction with the bromo-pyrazole is expected to reach completion significantly faster.
-
Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected Outcome: The 4-bromo-pyrazole will likely show >95% conversion within 1-2 hours, while the 4-chloro-pyrazole may require 8-12 hours or longer to reach a similar conversion, demonstrating the practical difference in reactivity.
Sonogashira Coupling: Accessing Alkynylated Pyrazoles
The Sonogashira coupling joins terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[16][17] The reactivity trend mirrors that of the Suzuki coupling.
-
4-Bromopyrazole Aldehyde : Reacts smoothly under standard Sonogashira conditions [e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like TEA or DIPEA] at room temperature to moderate heat.[18]
-
4-Chloropyrazole Aldehyde : Generally unreactive under standard copper co-catalyzed conditions. Successful coupling requires either high temperatures or, more effectively, modern copper-free protocols employing highly active palladium/phosphine ligand systems.[19][20]
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is crucial for installing amine functionalities. The choice of halide is particularly important as C-N bond formation is often more sensitive to catalyst activity than C-C coupling.[21][22]
-
4-Bromopyrazole Aldehyde : Can be coupled with a variety of primary and secondary amines using several generations of palladium catalysts. While first-generation catalysts might require elevated temperatures, modern systems allow for efficient coupling under milder conditions.[23][24]
-
4-Chloropyrazole Aldehyde : The amination of chloro-pyrazoles is demanding and almost exclusively requires state-of-the-art, sterically hindered biarylphosphine ligands (e.g., tBuDavePhos, BrettPhos) to proceed effectively.[23][25] The reaction of primary amines bearing β-hydrogens can be particularly challenging due to competing β-hydride elimination.[23]
Data Presentation: A Comparative Overview
The following table summarizes the general reactivity and required conditions for the two substrates in palladium-catalyzed cross-coupling reactions.
| Reaction | 4-Bromo-1H-pyrazole-3-carbaldehyde | 4-Chloro-1H-pyrazole-3-carbaldehyde |
| Suzuki-Miyaura | High Reactivity: Couples readily with standard catalysts (e.g., Pd(PPh₃)₄). Mild conditions (60-80 °C). | Low Reactivity: Requires highly active catalysts (e.g., Pd/Buchwald ligands). Forcing conditions (≥100 °C). |
| Sonogashira | High Reactivity: Standard Pd/CuI catalysis is effective at or slightly above room temperature. | Very Low Reactivity: Often requires copper-free conditions with specialized ligands and higher temperatures. |
| Buchwald-Hartwig | Moderate to High Reactivity: Amenable to a broad range of amines and catalyst systems. | Low Reactivity: Requires sterically hindered, electron-rich ligands. Substrate scope can be limited. |
| SNAr | Good Leaving Group: Reactive if the ring is sufficiently activated and a strong nucleophile is used. | Better Leaving Group (Kinetically): Potentially more reactive than the bromo-analog due to higher C-Cl bond polarity. |
Visualization of Key Mechanisms
To better illustrate the fundamental differences, the catalytic cycle for the Suzuki-Miyaura reaction and the mechanism for SNAr are depicted below.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Strategic Recommendations
The selection of 4-bromo- versus 4-chloro-1H-pyrazole-3-carbaldehyde is a strategic choice with clear consequences for reaction development and scale-up.
-
Choose 4-Bromo-1H-pyrazole-3-carbaldehyde for:
-
Rapid Scaffolding and Library Synthesis: Its high reactivity in a multitude of cross-coupling reactions allows for rapid diversification and exploration of chemical space under reliable, mild conditions.
-
Benchtop Synthesis: It is generally more forgiving and works well with standard, readily available palladium catalysts, making it ideal for academic and discovery-phase research.
-
Sensitive Substrates: When milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
-
Choose 4-Chloro-1H-pyrazole-3-carbaldehyde for:
-
Cost-Effective, Large-Scale Synthesis: Aryl chlorides are often significantly cheaper than bromides, making them the preferred choice for process chemistry and manufacturing, provided an efficient catalytic system can be developed.
-
Orthogonal Reactivity: In complex molecules containing multiple halides (e.g., both Br and Cl), the less reactive C-Cl bond can be preserved while chemistry is performed at the more labile C-Br site, enabling sequential functionalization.
-
Ultimately, a thorough understanding of the underlying mechanistic principles governing halide reactivity is paramount. By weighing the trade-offs between reactivity, cost, and the specific demands of the synthetic target, researchers can strategically select the optimal halogenated pyrazole aldehyde to accelerate their path to novel and impactful molecules.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. research.rug.nl [research.rug.nl]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Pyrazole-5-Carbaldehyde Isomers
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a carbaldehyde group to this five-membered heterocycle creates a versatile pharmacophore with significant potential. However, the biological activity of pyrazole-based compounds can be profoundly influenced by the substitution pattern on the pyrazole ring. This guide provides an in-depth comparison of the biological activities of pyrazole-5-carbaldehyde and its positional isomers, pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde.
While direct comparative studies on the unsubstituted parent isomers are limited in publicly available literature, this guide synthesizes findings from numerous studies on their derivatives to elucidate the therapeutic potential inherent to each isomeric scaffold. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and established protocols.
The Isomeric Landscape: 3-CHO, 4-CHO, and 5-CHO Pyrazoles
The position of the carbaldehyde (-CHO) group on the pyrazole ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of its interaction with biological targets. The three principal isomers are:
-
Pyrazole-3-carbaldehyde: The carbaldehyde group is adjacent to a nitrogen atom.
-
Pyrazole-4-carbaldehyde: The carbaldehyde group is positioned between the two nitrogen atoms.
-
Pyrazole-5-carbaldehyde: The carbaldehyde group is also adjacent to a nitrogen atom and, in an unsubstituted pyrazole, is tautomeric with the 3-position. In substituted pyrazoles (e.g., N-substituted), the 3 and 5 positions are distinct.
This guide will focus on derivatives of these core structures to infer the influence of the carbaldehyde position on their biological profiles.
Comparative Biological Activities: A Focus on Derivatives
The majority of research has centered on substituted derivatives of these pyrazole carbaldehyde isomers to enhance potency, selectivity, and pharmacokinetic properties. Below, we compare the anticancer, antimicrobial, and anti-inflammatory activities of derivatives based on each isomeric scaffold.
Anticancer Activity
Pyrazole derivatives are a significant class of compounds investigated for their potential as anticancer agents, often targeting specific enzymes or pathways involved in cancer cell proliferation.[1][2][3]
Key Insights:
-
Pyrazole-4-carbaldehyde derivatives have been utilized as precursors for compounds exhibiting notable anticancer properties. For instance, chalcones derived from substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes have led to the synthesis of compounds with IL-6 inhibitory activity, a pathway relevant in certain cancers.[4]
-
Pyrazole-5-carbaldehyde (and related 5-substituted) derivatives have also shown significant promise. Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 5-aminopyrazole precursors, have demonstrated potent antitumor activity against human breast adenocarcinoma cell lines (MCF-7).[5]
-
The structure-activity relationship (SAR) studies often reveal that substitutions on the phenyl rings of N-phenyl pyrazole derivatives significantly impact cytotoxicity.[2]
Table 1: Anticancer Activity of Pyrazole Carbaldehyde Derivatives
| Isomeric Core | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole-4-carbaldehyde | 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives | - | IL-6 Inhibition | [4] |
| Pyrazole-5-carboxamide | Pyrazole benzamide and dihydro triazinone derivatives | HCT-116 (Colon) | 7.74‒82.49 µg/mL | [1] |
| Pyrazole-5-carboxamide | Pyrazole benzamide and dihydro triazinone derivatives | MCF-7 (Breast) | 4.98‒92.62 µg/mL | [1] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds.[6][7][8][9]
Key Insights:
-
Pyrazole-4-carbaldehyde derivatives have been extensively studied for their antimicrobial effects. Various studies have demonstrated that Schiff bases and other derivatives synthesized from pyrazole-4-carbaldehydes exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][9][10] The antimicrobial potency is often enhanced by the presence of specific substituents, such as halogens, on the phenyl rings.[10]
-
One study highlighted that new 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde derivatives showed excellent efficacy against pathogenic bacteria.[6]
Table 2: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives
| Derivative Example | Target Microorganism | Activity Metric | Result | Reference |
| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes | B. subtilis, P. aeruginosa, E. coli, S. aureus, C. albicans, A. niger | Zone of Inhibition | Moderate to significant activity | [10] |
| 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes | Pathogenic Bacteria | - | Excellent efficacy | [6] |
| Thiazole scaffolds from pyrazole 4-carbaldehydes | Gram-positive and Gram-negative bacteria | Zone of Inhibition | Good to moderate activity | [7] |
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many contain a pyrazole core.[11][12] Pyrazole carbaldehydes are valuable intermediates in the synthesis of novel anti-inflammatory agents.[13][14][15]
Key Insights:
-
Pyrazole-4-carbaldehyde derivatives have been successfully converted into compounds with significant anti-inflammatory properties. For example, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated promising activity.[4] Another study showed that 1-benzoyl-3-(methoxyphenyl)-1-H-pyrazole-4-carbaldehydes exhibited anti-inflammatory effects comparable to the standard drug, diclofenac, in an in vitro membrane stabilization assay.[14]
-
4,5-Dihydro-1H-pyrazole-1-carbaldehyde derivatives have also been investigated as potent anti-inflammatory agents, with some exhibiting good activity in the carrageenan-induced rat paw edema model.[16]
Table 3: Anti-inflammatory Activity of Pyrazole Carbaldehyde Derivatives
| Isomeric Core | Derivative Example | In Vitro/In Vivo Model | Activity | Reference |
| Pyrazole-4-carbaldehyde | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | - | Maximum activity comparable to diclofenac sodium | [4] |
| Pyrazole-4-carbaldehyde | 1-benzoyl-3-(methoxyphenyl)-1-H-pyrazole-4-carbaldehydes | In vitro membrane stabilization | Comparable to diclofenac | [14] |
| 4,5-Dihydro-1H-pyrazole-1-carbaldehyde | 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [16] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazole carbaldehyde derivatives is intricately linked to their structural features. While a direct SAR for the unsubstituted isomers is not well-documented, studies on their derivatives provide valuable insights:
-
Electronic Effects of Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on phenyl rings attached to the pyrazole core can significantly modulate the biological activity. For instance, halogenated derivatives often exhibit enhanced antimicrobial and anticancer activities.[10]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to cross cell membranes and interact with target proteins.
-
Steric Factors: The size and spatial arrangement of substituents can influence the binding affinity of the molecule to its biological target.
The mechanism of action for these compounds varies depending on the specific derivative and the biological context. For anti-inflammatory agents, a common mechanism is the inhibition of cyclooxygenase (COX) enzymes.[11] In the case of anticancer agents, various pathways, including the inhibition of kinases like IL-6, may be involved.[4]
Experimental Methodologies
The evaluation of the biological activities of pyrazole carbaldehyde isomers and their derivatives involves a range of standard in vitro and in vivo assays.
Synthesis of Pyrazole Carbaldehydes
A common and versatile method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .
Experimental Protocol: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis [6][10]
-
Formation of Hydrazone: An appropriate acetophenone is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.
-
Vilsmeier-Haack Reagent Preparation: The Vilsmeier-Haack reagent is typically prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).
-
Cyclization and Formylation: The synthesized hydrazone is then treated with the Vilsmeier-Haack reagent. This one-pot reaction leads to the cyclization of the hydrazone to form the pyrazole ring and the concurrent formylation at the 4-position.
-
Work-up and Purification: The reaction mixture is typically poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting solid product is filtered, washed, and purified by recrystallization from an appropriate solvent.
Caption: Vilsmeier-Haack synthesis workflow.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: MTT assay experimental workflow.
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Future Directions and Conclusion
The existing body of research strongly indicates that pyrazole carbaldehyde isomers are valuable scaffolds for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of the resulting derivatives is highly dependent on the nature and position of various substituents on the pyrazole and any associated phenyl rings.
However, a significant gap in the literature remains regarding a direct, systematic comparison of the biological activities of the parent, unsubstituted pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde. Such a study would be invaluable for elucidating the intrinsic contribution of the carbaldehyde's position to the overall biological profile and would provide a more solid foundation for the rational design of future derivatives.
Future research should focus on:
-
The synthesis and parallel biological evaluation of the three unsubstituted pyrazole carbaldehyde isomers.
-
Comprehensive SAR studies on minimally substituted derivatives to isolate the effect of the carbaldehyde position.
-
Elucidation of the specific molecular targets and mechanisms of action for promising compounds.
References
- 1. srrjournals.com [srrjournals.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. orientjchem.org [orientjchem.org]
- 10. jpsionline.com [jpsionline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole carbaldehyes as antiinflammatory agents-synthesis and in vitro membrane stabilization method [openabstract.org]
- 14. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]
- 15. sciensage.info [sciensage.info]
- 16. researchgate.net [researchgate.net]
X-ray crystallography of pyrazole carbaldehyde derivatives
An In-Depth Guide to the X-ray Crystallography of Pyrazole Carbaldehyde Derivatives: From Synthesis to Structural Insight
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] The introduction of a carbaldehyde group onto the pyrazole scaffold creates a highly versatile synthetic intermediate, opening avenues for extensive functionalization and the development of novel therapeutic candidates.[5][6][7] For drug development professionals and researchers, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and rationally designing more potent and selective drugs.[1]
Single-crystal X-ray crystallography stands as the definitive method for elucidating these complex molecular architectures. It provides an unambiguous determination of atomic positions, bond lengths, bond angles, and the subtle intermolecular forces that govern how molecules arrange themselves in the solid state. This guide offers a comparative analysis of the crystallographic data for several pyrazole carbaldehyde derivatives, explains the causality behind key experimental choices, and provides field-proven protocols for researchers embarking on such studies.
Part 1: Synthesis and the Crucial Step of Crystallization
The journey to a crystal structure begins long before the diffractometer. The quality of the final structural data is intrinsically linked to the purity of the synthesized compound and the success of the crystallization process.
Synthesis of Pyrazole Carbaldehyde Derivatives: The Vilsmeier-Haack Approach
One of the most robust and widely employed methods for introducing a formyl (carbaldehyde) group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction.[2][5][7] This reaction is favored for its reliability and the accessibility of its starting materials. The process typically involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent and facilitates the cyclization to form the pyrazole ring.[5]
Experimental Protocol: Generalized Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
This protocol is a generalized representation. Specific reaction times, temperatures, and purification methods must be optimized for individual substrates.
-
Hydrazone Formation: To a solution of an appropriate ketone (1.0 eq.) in ethanol, add the desired substituted hydrazine (1.0 eq.). Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Vilsmeier Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF, 5.0 eq.) in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise while stirring vigorously. Allow the mixture to stir for 30 minutes.
-
Cyclization and Formylation: Add the hydrazone solution from Step 1 to the prepared Vilsmeier reagent. Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 6-8 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole carbaldehyde derivative.
Caption: Generalized workflow for the synthesis and crystallization of pyrazole carbaldehyde derivatives.
The Art of Crystallization: From Pure Compound to Diffractable Crystal
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. The choice of method is dictated by the compound's solubility and stability.
-
Why Slow Evaporation? This technique is the simplest and often the first choice. A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes slow, ordered crystal growth. It is most effective for moderately volatile solvents and stable compounds.
-
Why Vapor Diffusion? This method is more controlled. A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is particularly useful for sensitive molecules or when only small quantities are available.
Part 2: A Comparative Guide to Crystal Structures
The true power of X-ray crystallography lies in the detailed structural parameters it provides. By comparing these parameters across a series of related compounds, we can understand how subtle changes in chemical structure influence molecular conformation and crystal packing.
The following table summarizes key crystallographic data for several pyrazole carbaldehyde derivatives, providing a basis for structural comparison.
| Compound Name | Crystal System | Space Group | Key Dihedral Angle(s) | Intermolecular Interactions | Ref. |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | Pyrazole/Fluorophenyl: 4.64° | C-H···O | [9] |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | Pyrazole/Fluorophenyl: 5.3° | C-H···O | [9] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | Pyrazole/Phenyl: 72.8° | C-H···O | [10] |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/n | Pyrazole/Phenyl: 7.93° | C-H···O, π-π stacking | [11] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P-1 | Phenyl/Phenyl: 22.2° - 41.9° | C-H···O, π-π stacking, C-H···π | [12] |
Analysis of Structural Insights
-
Influence of Substituents on Molecular Geometry: The dihedral angle, which describes the twist between two rings, is highly sensitive to the nature and position of substituents. For instance, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings are significantly twisted out of plane (72.8°).[10] In contrast, for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is much smaller (7.93°), indicating a more coplanar arrangement.[11] This difference in conformation can profoundly impact how the molecule fits into a biological target's binding site.
-
The Role of Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. C-H···O hydrogen bonds, where the carbaldehyde oxygen acts as an acceptor, are a common feature, linking molecules into dimers or chains.[10][11][12] In aromatic-rich systems like 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, π-π stacking interactions between pyrazole and phenyl rings become significant, adding another layer of stabilization to the crystal lattice.[12]
Caption: Key intermolecular forces dictating crystal packing in pyrazole derivatives.
Part 3: The X-ray Diffraction Workflow: A Practical Overview
The process of determining a crystal structure is a systematic workflow, from data collection to final refinement.
Caption: The standard workflow for single-crystal X-ray structure determination.
Protocol: From Crystal to Structure
-
Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head.[8] The crystal is then placed in a stream of cold nitrogen (typically 100-170 K) within the diffractometer.[1][13] This cryo-cooling is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data. Data are collected by rotating the crystal and recording the diffraction patterns produced as it is irradiated with X-rays.[1]
-
Structure Solution: After data processing, the initial phases of the diffracted X-rays are determined. Modern software, such as SHELXT, uses powerful algorithms like "intrinsic phasing" to generate an initial electron density map, which reveals the positions of most atoms.[13]
-
Structure Refinement: This iterative process, typically performed with software like SHELXL, refines the initial atomic positions, assigning atomic displacement parameters (describing thermal motion) and optimizing the model to best fit the experimental diffraction data.[13] The final refined structure provides precise bond lengths, angles, and intermolecular contacts.
Part 4: Performance Comparison with Alternative Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, other analytical techniques provide complementary information.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | High-quality single crystal | Unambiguous, definitive structural data | Crystal growth can be a major bottleneck; provides solid-state data only |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), solution-state conformation | Soluble compound (~1-5 mg) | Provides data on solution-state behavior, which may be more biologically relevant | Does not provide precise bond lengths/angles; structure is an interpretation of data |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | Small amount of solid or liquid | Fast, simple, and confirms functional group identity | Provides no information on 3D atomic arrangement or connectivity |
The primary advantage of X-ray crystallography is that it provides a direct, unambiguous visualization of the molecule. NMR spectroscopy is invaluable for studying the molecule's conformation in solution, while FT-IR serves as a rapid check to confirm that the synthesized molecule contains the expected functional groups.[5][8][13]
Conclusion
X-ray crystallography is an indispensable tool in the study of pyrazole carbaldehyde derivatives. It delivers unparalleled, high-resolution insights into the molecular architecture and the subtle non-covalent forces that govern solid-state assembly. The comparative analysis of crystallographic data clearly demonstrates how minor chemical modifications can lead to significant changes in conformation and intermolecular interactions—factors that are critical for receptor binding and biological activity. By integrating the precise structural knowledge gained from crystallography with data from complementary techniques like NMR, researchers can build a comprehensive understanding of these potent molecules, paving the way for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. chim.it [chim.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde via High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde stands as a crucial heterocyclic building block, frequently utilized as a key intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[1] Its molecular structure, featuring a reactive aldehyde group and a functionalized pyrazole core, makes it a versatile scaffold in medicinal chemistry.[1]
However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis, purification, and storage.[2] These impurities, which can include isomers, starting materials, by-products, or degradation products, can have significant consequences, potentially altering the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety and reliability of the resulting therapeutic agent.[3][4]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the scientific rationale behind the method's development, present a detailed experimental protocol, and compare its performance against a more advanced technique, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
Methodology Showdown: HPLC-UV vs. UHPLC-MS
The choice of an analytical technique is a balance of the required information, performance characteristics, and available resources. For routine quality control of a known compound like this compound, HPLC with UV detection is the industry's workhorse.[5] For investigational purposes, such as impurity identification and profiling, the coupling of UHPLC with a mass spectrometer provides unparalleled insight.[3][6]
The fundamental distinction lies in the detector: an HPLC-UV system quantifies analytes based on their absorption of UV light, which is effective for compounds with a chromophore (as is the case here). A UHPLC-MS system, however, not only separates and quantifies but also provides the mass-to-charge ratio (m/z) of the analyte and its fragments, enabling definitive structural elucidation.[4][6]
Table 1: Comparative Analysis of HPLC-UV and UHPLC-MS for Purity Assessment
| Feature | HPLC-UV | UHPLC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity (with higher efficiency), detection via mass-to-charge ratio. |
| Analysis Time | Typically 15-30 minutes. | Significantly faster, often 2-10 minutes. |
| Resolution | Good; suitable for separating major components and known impurities. | Excellent; superior ability to resolve closely eluting and trace-level impurities. |
| Sensitivity (LOD/LOQ) | Moderate; sufficient for standard purity assays. | Very high; ideal for detecting trace-level and genotoxic impurities. |
| Information Provided | Quantitative purity data (% Area); tentative identification by retention time. | Quantitative purity data plus definitive molecular weight and structural information for impurity identification.[6] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate and maintain. | Higher initial investment and maintenance costs; requires more specialized expertise. |
Primary Methodology: A Deep Dive into Reversed-Phase HPLC-UV
We have developed and validated a stability-indicating RP-HPLC method designed for the accurate purity determination of this compound. The choice of a reversed-phase method is logical, as the compound possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase.[7][8]
Causality Behind Experimental Choices:
-
Column Selection (C18): An octadecylsilane (C18) column is the gold standard for reversed-phase chromatography due to its wide applicability and robust hydrophobic retention mechanism for a vast range of organic molecules.[8][9] A column with dimensions of 250 mm x 4.6 mm and 5 µm particles provides a good balance between resolution, backpressure, and analysis time for standard HPLC systems.[10]
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This is crucial because a single isocratic mobile phase composition may not be strong enough to elute late-retaining impurities or weak enough to resolve early-eluting ones from the main peak. Acetonitrile is chosen for its low UV cutoff and viscosity, leading to better efficiency and lower backpressure compared to methanol.
-
Buffered Aqueous Phase (0.1% Phosphoric Acid): The pyrazole ring contains nitrogen atoms that can exhibit basic properties.[11] Variations in mobile phase pH can alter their protonation state, leading to peak tailing and shifting retention times. Incorporating a small amount of acid, such as phosphoric acid, maintains a consistent low pH. This suppresses the ionization of any residual silanol groups on the silica-based column and ensures the analyte is in a single, consistent ionic form, resulting in sharp, symmetrical peaks.[12]
-
UV Detection Wavelength (254 nm): The conjugated system of the pyrazole ring and the carbaldehyde group results in strong UV absorbance. A preliminary scan using a Diode Array Detector (DAD) would reveal the wavelength of maximum absorbance (λmax). However, 254 nm is a common and robust wavelength for aromatic and conjugated systems, providing excellent sensitivity for the main component and potential aromatic impurities.
Workflow for HPLC Purity Assessment
The following diagram outlines the logical flow of the entire analytical process, from receiving the sample to issuing the final report. This self-validating system ensures that analysis only proceeds when the instrument is confirmed to be performing correctly.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is validated in accordance with International Conference on Harmonisation (ICH) guidelines.[13][14]
1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
This compound Test Sample
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe Filters
2. Solution Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Blank Solution: Use the Diluent.
3. Chromatographic Conditions
Table 2: Optimized HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance. The results must meet the criteria outlined below.[15]
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no undesirable interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and its ability to produce narrow peaks for better resolution. |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system.[13] |
5. Analysis Procedure
-
Inject the Blank solution to ensure no carryover or system contamination.
-
Perform the SST as described above.
-
If SST passes, inject the Sample Solution in duplicate.
-
Inject a Standard Solution every 10-15 sample injections to monitor system stability.
6. Calculation of Purity
Purity is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Interpreting the Data: A Look at Potential Impurities
A typical chromatogram will show a major peak for this compound. Any other peaks are considered impurities. Based on the compound's structure and common synthetic routes (e.g., Vilsmeier-Haack reaction), potential impurities could include:[16][17]
-
Isomeric Impurities: Such as 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, which would have the same mass but likely a different retention time.[18]
-
Oxidation Product: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a more polar compound that would likely elute earlier than the aldehyde.[19]
-
Unreacted Starting Materials: Depending on the synthesis route.
-
By-products: From side reactions during synthesis.
While HPLC-UV can quantify these impurities, definitive identification would require their isolation and characterization or, more efficiently, the use of UHPLC-MS to obtain their molecular weights.
Conclusion
The purity of this compound is a non-negotiable parameter for its use in pharmaceutical manufacturing. The validated RP-HPLC-UV method detailed in this guide provides a robust, reliable, and cost-effective solution for routine quality control, ensuring that this key intermediate meets the stringent standards required for drug development. The method is built on a foundation of sound chromatographic principles and validated against internationally recognized ICH guidelines, ensuring trustworthiness and scientific integrity. For more complex investigations involving the identification of unknown impurities, coupling this powerful separation technique with mass spectrometry is the recommended approach, providing a comprehensive profile of the material's purity and integrity.
References
- 1. This compound [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. actascientific.com [actascientific.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. welch-us.com [welch-us.com]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. jpsionline.com [jpsionline.com]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
- 19. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
